2-bromo-N,N-dimethylbenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYMDBJRCOBHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585954 | |
| Record name | 2-Bromo-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65000-13-7 | |
| Record name | 2-Bromo-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide
An In-depth Technical Guide to the Synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of clinically significant drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The molecule this compound (CAS No. 65000-13-7) is a valuable synthetic intermediate within this class.[3][4] Its strategic design, featuring a bromine atom at the ortho position, provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the N,N-dimethylsulfonamide group can act as a zinc-binding group or influence the molecule's pharmacokinetic properties.[2][5]
This guide provides a comprehensive, technically-grounded overview of the . Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific reaction conditions, and the critical safety considerations necessary for successful and secure execution in a laboratory setting.
Strategic Approach: A Two-Stage Synthesis
The synthesis is most logically executed via a two-stage process. The core strategy involves the initial preparation of a reactive sulfonyl chloride intermediate, which is then coupled with the desired amine. This retrosynthetic analysis breaks the target molecule down into readily accessible starting materials.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of 2-Bromobenzenesulfonyl Chloride Intermediate
The critical precursor for this synthesis is 2-bromobenzenesulfonyl chloride. While several routes exist, a robust and scalable method begins with 2-bromoaniline, proceeding through a diazotization reaction followed by a copper-catalyzed sulfonyl chlorination. This approach, detailed in patent literature, offers high yields and purity, making it suitable for industrial production.[6][7]
Mechanism and Rationale
-
Diazotization: The synthesis commences with the diazotization of 2-bromoaniline. In a cold, acidic solution (typically hydrochloric acid), sodium nitrite is added to convert the primary aromatic amine into a diazonium salt.[7] The temperature is maintained below 0-5°C because diazonium salts are notoriously unstable at higher temperatures and can decompose violently. The acid serves to generate nitrous acid (HNO₂) in situ and protonate it, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the amine.
-
Sulfonyl Chlorination (Sandmeyer-type Reaction): The resulting diazonium salt is then introduced to a solution of thionyl chloride in the presence of a copper(I) chloride catalyst.[7] This step is a variation of the Sandmeyer reaction. The copper catalyst facilitates the decomposition of the diazonium salt, with the liberation of nitrogen gas, and the introduction of the sulfonyl chloride group onto the aromatic ring. This method avoids the use of harsher chlorosulfonic acid and provides good regiochemical control.
Detailed Experimental Protocol
The following protocol is adapted from established patent literature and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
Step 1A: Preparation of the Diazonium Salt
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-bromoaniline (172 g, 1 mol), hydrochloric acid (333 ml, 4 mol), and water (333 ml).
-
Cool the resulting slurry to between -5°C and 0°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (72.5 g in 200 ml of water) dropwise, ensuring the internal temperature does not rise above 0°C.
-
Following the addition, add a solution of sodium fluoroborate (131.8 g in 300 ml of water) dropwise, again maintaining the temperature below 0°C.
-
Filter the resulting precipitate. Wash the filter cake sequentially with dilute acid and a small amount of ice-cold methanol. Dry the solid to obtain the diazonium fluoroborate salt.
Step 1B: Sulfonyl Chlorination
-
In a separate reaction vessel, carefully add thionyl chloride (238 g, 2 mol) to 500 ml of water dropwise, cooling the mixture to approximately 0°C.
-
Add cuprous chloride (1 g) as a catalyst to the cooled solution.
-
Cool the mixture further to -5°C. In portions, add the diazonium fluoroborate salt prepared in Step 1A, controlling the addition to keep the temperature between -5°C and 0°C.
-
Allow the reaction to proceed overnight at this temperature.
-
Upon completion, perform an extractive work-up using ethyl acetate (3 x 300 ml).
-
Wash the combined organic layers with 10% sodium carbonate solution (300 ml), water (300 ml), and finally, saturated brine (300 ml).
-
Concentrate the organic layer under reduced pressure. Cool the concentrated solution to -5°C to induce crystallization.
-
Filter the solid product and dry to yield pure 2-bromobenzenesulfonyl chloride.
| Parameter | Expected Value | Reference |
| Yield | 79-84% | [6][7] |
| Appearance | Slightly yellow crystalline powder | [8] |
| Melting Point | 49-52 °C | [8] |
| ¹H NMR (400MHz, CDCl₃) | δ 8.23–8.12 (m, 1H), 7.91–7.79 (m, 1H), 7.64–7.49 (m, 2H) | [7] |
Part 2: Synthesis of this compound
This stage involves the formation of the sulfonamide bond through the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. This is a classic nucleophilic acyl substitution at the sulfur center.
Mechanism and Rationale
Dimethylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically performed in a suitable solvent like dichloromethane (DCM) or chloroform.[1][9] An excess of the amine or the addition of a non-nucleophilic base (like pyridine or triethylamine) is often used to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from analogous syntheses of N-substituted benzenesulfonamides.[1][9]
-
Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 eq, typically as a solution in THF or as a condensed gas) to the stirred solution. An alternative is to use 1.1 eq of dimethylamine hydrochloride and 2.2 eq of a tertiary amine base like triethylamine.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water (2x), 1M HCl (to remove excess amine), and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the final product, this compound.
| Compound | CAS No. | Molecular Formula | Molecular Weight |
| This compound | 65000-13-7 | C₈H₁₀BrNO₂S | 264.14 g/mol |
Comprehensive Synthesis Workflow
The following diagram illustrates the complete experimental workflow, from starting materials to the purified final product.
Caption: End-to-end experimental workflow for the synthesis.
Safety and Handling
Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure possess significant hazards that must be managed appropriately.
| Reagent | Primary Hazards | Handling Precautions | Reference |
| 2-bromoaniline | Toxic, Irritant, Suspected mutagen | Handle in a fume hood. Avoid inhalation and skin contact. Wear gloves and eye protection. | |
| Sodium Nitrite | Oxidizer, Acutely toxic | Keep away from combustible materials. Toxic if swallowed. | |
| Thionyl Chloride | Corrosive, Reacts violently with water | Handle in a fume hood. Causes severe skin burns and eye damage. Reacts with water to release toxic SO₂ and HCl gas. | [7] |
| 2-Bromobenzenesulfonyl Chloride | Corrosive (Causes severe skin burns and eye damage - H314), Moisture sensitive | Store under inert gas. Handle in a fume hood with full PPE (gloves, lab coat, face shield). | [8][10] |
| Dimethylamine | Flammable, Corrosive, Toxic | Handle in a well-ventilated area, away from ignition sources. Causes severe skin and eye irritation. |
General Advice: Always consult the most current Safety Data Sheet (SDS) for each chemical before use.[11][12][13] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a properly functioning chemical fume hood.
Applications in Drug Discovery
This compound is not merely a synthetic curiosity; it is a versatile building block for creating libraries of more complex molecules for drug discovery screening.
-
Scaffold for Library Synthesis: The benzenesulfonamide core is a known inhibitor of enzymes like carbonic anhydrases.[2] The N,N-dimethyl group provides specific steric and electronic properties.
-
Site for Further Functionalization: The ortho-bromine atom is particularly valuable. It serves as a key functional group for introducing further diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of novel analogues with potentially enhanced biological activity.[5]
Conclusion
The is a well-defined, two-part process that leverages classic organic reactions to build a valuable intermediate for pharmaceutical research. The key to a successful outcome lies in the careful control of reaction conditions, particularly temperature during the diazotization step, and adherence to strict safety protocols when handling corrosive and reactive intermediates like 2-bromobenzenesulfonyl chloride. By understanding the rationale behind each step, from mechanism to work-up, researchers can reliably produce this important building block for application in drug development and medicinal chemistry programs.
References
- AiFChem. (2025). 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6): Structure, Properties and Applications. AiFChem.
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents. (n.d.). Google Patents.
- Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar.
- BenchChem. (2025). Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery: Application Notes and Protocols. Benchchem.
- ECHEMI. (n.d.). 65000-12-6, Benzenesulfonamide, 2-bromo-N,N-diethyl- Formula. ECHEMI.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromobenzenesulphonyl chloride. Chemdad.
- ChemicalBook. (n.d.). 2-Bromobenzenesulphonyl chloride synthesis. ChemicalBook.
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.). Google Patents.
- ECHEMI. (n.d.). Benzenesulfonamide, 2-bromo-N,N-diethyl- SDS, 65000-12-6 Safety Data Sheets. ECHEMI.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
- CookeChem. (n.d.). This compound, 98%, 65000-13-7. CookeChem.
- BenchChem. (2025). The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role. Benchchem.
- Uniphos Chemicals. (n.d.). SAFETY DATA SHEET. Uniphos Chemicals.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
- PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com.
- Guerra, K., Yoshino, T., & Nelson, S. J. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? ResearchGate.
- Chemsrc. (2025). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Chemsrc.
- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride 97 2905-25-1. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound , 98% , 65000-13-7 - CookeChem [cookechem.com]
- 4. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6): Structure, Properties and Applications - AiFChem [aifchem.com]
- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 7. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 8. 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-溴苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. uniphos.com.cn [uniphos.com.cn]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
2-bromo-N,N-dimethylbenzenesulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N,N-dimethylbenzenesulfonamide
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic sulfonamide that serves as a valuable intermediate. Its structure features a benzene ring ortho-substituted with a bromine atom and a dimethylsulfonamide group. This specific arrangement of functional groups dictates its reactivity, making it a key substrate for advanced cross-coupling reactions.
The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide array of clinically significant drugs, exhibiting activities from antibacterial to anticancer.[1] The sulfonamide moiety (-SO₂NH-) can function as a zinc-binding group, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases.[2] The presence of the bromine atom at the ortho position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of complex molecular architectures.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 65000-13-7 | [3] |
| Molecular Formula | C₈H₁₀BrNO₂S | [3] |
| Molecular Weight | 264.14 g/mol | [3] |
| MDL Number | MFCD07368229 | [3] |
Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature. Researchers should determine these properties empirically for their specific lots.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a straightforward nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and dimethylamine. The choice of base and solvent is critical for achieving high yield and purity.
Experimental Protocol: Synthesis
This protocol is a general method adapted from standard procedures for the synthesis of N-substituted benzenesulfonamides.[1]
-
Reaction Setup: To a solution of dimethylamine (2.0 M in THF, 1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Expertise & Experience Insight: Conducting the reaction at 0 °C is crucial to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. The use of an excess of the amine or a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the HCl generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[1]
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Workflow Visualization
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
While a publicly available, verified spectrum for this compound is not readily found, its structure allows for predictable spectroscopic signatures.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring. These protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each other. A singlet corresponding to the six protons of the two N-methyl groups will appear in the upfield region (approx. 2.7-3.0 ppm).
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, including one signal for the carbon atom bonded to the bromine (C-Br) and another for the carbon bonded to the sulfonamide group (C-S). An additional signal will be present for the N-methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in synthesis stems from the reactivity of the carbon-bromine bond. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[6][7] this compound can be coupled with a wide variety of primary and secondary amines to generate ortho-amino-N,N-dimethylbenzenesulfonamide derivatives, which are important scaffolds in medicinal chemistry.
General Protocol: Buchwald-Hartwig Amination
-
Reagent Assembly: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[7][8]
-
Reaction Mixture: Add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and an anhydrous solvent (e.g., toluene or dioxane).[9]
-
Reaction Conditions: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite to remove palladium residues, followed by an aqueous workup and purification by column chromatography.
Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[7][10] The strong base is essential for deprotonating the amine, making it a more potent nucleophile for coordination to the palladium center.[7][8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester.[11][12] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzenesulfonamide core.
General Protocol: Suzuki-Miyaura Coupling
-
Reagent Assembly: To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[13][14]
-
Reaction Mixture: Add a solvent system, which can be a single organic solvent like dioxane or THF, or a biphasic mixture such as toluene/water.[11]
-
Reaction Conditions: Heat the mixture under an inert atmosphere until the starting aryl bromide is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, perform an aqueous workup. Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Causality Insight: The base plays a crucial role in the Suzuki coupling. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[12][13] The choice of solvent and base must be compatible with the stability of the boronic acid and any other functional groups present.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed, rinse mouth with water and consult a physician.[16]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[15]
Researchers must consult the specific SDS provided by the supplier before handling this chemical.
References
- AiFChem. (2025). 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6)
- BenchChem. (2025).
- ECHEMI. (n.d.). 65000-12-6, Benzenesulfonamide, 2-bromo-N,N-diethyl- Formula. ECHEMI.
- Guidechem. (n.d.). 2-broMo-N-(4,5-diMethylisoxazol-3-yl)benzenesulfonaMide. Guidechem.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com.
- Beilstein Journals. (n.d.).
- ECHEMI. (n.d.).
- CookeChem. (n.d.). This compound, 98%, 65000-13-7. CookeChem.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). 2-bromo-N,N-dimethylbenzamide.
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-N,N-dimethylbenzenesulfonamide. Thermo Fisher Scientific.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- BenchChem. (n.d.). Physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide. BenchChem.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- National Institutes of Health. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound , 98% , 65000-13-7 - CookeChem [cookechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Physical Properties of 2-bromo-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N,N-dimethylbenzenesulfonamide, a halogenated aromatic sulfonamide, represents a key structural motif in medicinal chemistry and organic synthesis. As with any compound of interest in drug development and advanced chemical research, a thorough understanding of its physical properties is fundamental. These properties not only confirm the identity and purity of the substance but also govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability.
This guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 65000-13-7). It is designed to be a practical resource, offering not just established data but also detailed, field-proven methodologies for the experimental determination of these properties. The protocols described herein are grounded in the principles of analytical chemistry and are presented with the causality and self-validating logic essential for rigorous scientific investigation.
Core Physical and Chemical Identifiers
A consistent and accurate identification of a chemical entity is the bedrock of reproducible science. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65000-13-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO₂S | |
| Molecular Weight | 264.14 g/mol | |
| Purity (Typical) | ≥96% | [2] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, often less than 1°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. In the context of drug development, confirming a sharp melting point is a crucial, early-step quality control measure to ensure that downstream experiments are conducted on a compound of known and high purity.
Reported Melting Point: 65.00°C - 68.00°C[3]
Experimental Protocol for Melting Point Determination
This protocol describes the determination of the melting point using the capillary method with a modern digital melting point apparatus.
Methodology Rationale: The capillary method is a widely adopted, reliable technique that requires only a small amount of sample. The slow heating rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any larger crystals using a spatula or a mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. For denser packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. Repeat until the packed solid is 2-3 mm in height.
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C/minute to find a rough range.
-
Accurate Determination: For a precise measurement, set the starting temperature to approximately 15-20 °C below the expected melting point (65-68 °C). Set the heating rate to 1-2 °C/minute.
-
Observation and Recording: Observe the sample through the magnified viewfinder. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.
Visualization of Melting Point Determination Workflow```dot
Caption: Workflow for Qualitative Solubility Assessment.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an invaluable tool for identifying the functional groups present in a molecule.
Predicted IR Spectral Data:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the N-methyl groups.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1350-1320 cm⁻¹ & ~1170-1150 cm⁻¹: Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group. These are typically strong and sharp peaks, highly characteristic of sulfonamides.
-
~950-900 cm⁻¹: S-N stretching.
-
~800-600 cm⁻¹: C-Br stretching and aromatic C-H out-of-plane bending, which can help confirm the substitution pattern of the benzene ring.
Methodology Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid FT-IR sampling technique that requires minimal sample preparation and is suitable for solid powders.
Step-by-Step Protocol:
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate a transmittance or absorbance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR provide information on the number and types of hydrogen and carbon atoms, respectively, and how they are connected.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
~7.9-7.2 ppm: A complex multiplet pattern corresponding to the four protons on the aromatic ring. The ortho-substitution pattern will lead to distinct splitting.
-
~2.8-3.0 ppm: A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups attached to the nitrogen atom.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
~140-120 ppm: Four signals corresponding to the six carbons of the benzene ring. The carbon attached to the bromine atom (C-Br) and the carbon attached to the sulfonyl group (C-S) will have distinct chemical shifts.
-
~38-40 ppm: A single signal corresponding to the two equivalent methyl carbons.
Methodology Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals. Filtering the sample removes particulate matter that can interfere with the magnetic field homogeneity, leading to broadened peaks.
Step-by-Step Protocol:
-
Sample Weighing: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved.
-
Filtration: Construct a filter by placing a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
Visualization of Spectroscopic Analysis Workflow
Sources
An In-depth Technical Guide to 2-bromo-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
2-bromo-N,N-dimethylbenzenesulfonamide, identified by the CAS number 65000-13-7 , is a halogenated aromatic sulfonamide that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1] Its structure, featuring a bromine atom ortho to a dimethylated sulfonamide group on a benzene ring, presents a unique combination of steric and electronic properties. This arrangement makes it a valuable intermediate and building block for the synthesis of more complex molecules. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents, while the bromo-substituent offers a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering insights for its strategic utilization in research and development.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 65000-13-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO₂S | [1] |
| Molecular Weight | 264.14 g/mol | [1] |
| MDL Number | MFCD07368229 | [1] |
Further detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available across public domains and should be determined empirically for specific applications.
Synthesis and Reaction Mechanism
The synthesis of this compound is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. This nucleophilic substitution reaction is a standard and efficient method for the formation of sulfonamides.
Experimental Protocol: Synthesis of this compound
This protocol is a general method that can be adapted for the synthesis of this compound.
Materials:
-
2-bromobenzenesulfonyl chloride
-
Dimethylamine (e.g., 2M solution in THF or as a gas)
-
A suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the chosen aprotic solvent.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add dimethylamine (1.1 to 2.2 equivalents) to the stirred solution. If using a solution of dimethylamine, add it dropwise. If using dimethylamine gas, bubble it through the solution at a controlled rate. The reaction is exothermic, and maintaining a low temperature is crucial.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. If a base was used, an acidic workup (e.g., with dilute HCl) may be necessary to remove the excess base. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
Reaction Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Mechanistic Rationale
The underlying mechanism of this synthesis is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion, being a good leaving group, is subsequently displaced. The presence of a non-nucleophilic base can be advantageous as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion and preventing potential side reactions.
Applications in Research and Drug Development
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, its structural features suggest significant potential in several areas of drug discovery and development.
As a Versatile Intermediate
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 2-position of the benzene ring, enabling the creation of libraries of novel compounds for biological screening. For instance, it is listed as a downstream product of 2-Bromobenzenesulfonamide, highlighting its role as a building block in more complex syntheses.
Potential as an Enzyme Inhibitor
The sulfonamide moiety is a known zinc-binding group, which is a critical feature for the inhibition of metalloenzymes.[2] Benzenesulfonamides, as a class, are well-known inhibitors of carbonic anhydrases, a family of zinc-containing enzymes involved in various physiological and pathological processes.[2] It is hypothesized that the sulfonamide group of this compound could coordinate with the zinc ion in the active site of such enzymes, leading to their inhibition. The N,N-dimethyl and 2-bromo substituents would likely influence the compound's binding affinity and selectivity for different enzyme isoforms.[2]
Scaffold for Novel Therapeutics
The structural framework of this compound can serve as a starting point for the design of new therapeutic agents. By modifying the substituents on the benzene ring and the sulfonamide nitrogen, medicinal chemists can explore a vast chemical space to develop compounds with desired pharmacological properties. The benzenesulfonamide core has been associated with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the GHS hazard statements provided by suppliers.
GHS Hazard and Precautionary Statements
| Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271: Use only outdoors or in a well-ventilated area. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
This information is sourced from supplier safety data.[3] It is imperative to consult the specific Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: If handling in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and professionals in organic synthesis and drug discovery. Its defined physicochemical properties, straightforward synthesis, and the reactive nature of its bromo-substituent make it an attractive building block for the creation of novel and complex molecules. While its direct biological applications are still under exploration, the well-established pharmacological importance of the benzenesulfonamide scaffold suggests a promising future for this compound and its derivatives in the development of new therapeutic agents. As with all chemical research, a thorough understanding of its properties and a commitment to safe handling practices are paramount to unlocking its full potential.
References
Sources
Introduction: A Strategic Approach to Molecular Characterization
An In-depth Technical Guide to the Structure Elucidation of 2-bromo-N,N-dimethylbenzenesulfonamide
In the realm of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. This guide presents a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a representative arylsulfonamide.
Our approach is not merely a sequence of experiments but a logical, self-validating system. We begin with techniques that provide broad, foundational information—such as molecular mass and elemental composition—and progressively employ higher-resolution methods to piece together the molecular puzzle, culminating in an unassailable three-dimensional structure. This guide is designed for researchers and drug development professionals, emphasizing the causality behind experimental choices and the interpretation of complex analytical data.
The Analytical Workflow: From Formula to Final Structure
The process of structure elucidation is a systematic investigation. Our strategy employs a synergistic combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: A strategic workflow for structure elucidation.
Part 1: Foundational Analysis via Mass Spectrometry
Objective: To determine the exact molecular weight and elemental formula, and to identify the presence of key isotopes.
Mass spectrometry is the initial and indispensable step. It provides the molecular weight, which is the most fundamental piece of information. For halogenated compounds, it offers an immediate and unmistakable clue. The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly equal natural abundance (50.7% and 49.3%, respectively), produces a characteristic isotopic pattern for any bromine-containing ion.[1] This results in two peaks of almost equal intensity separated by 2 m/z units, known as the M+ and M+2 peaks.[1]
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Perform the analysis in positive ion mode (ESI+), as the sulfonamide nitrogen can be protonated.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Tandem MS (MS/MS): Select the putative molecular ion ([M+H]⁺) for collision-induced dissociation (CID) to observe fragmentation patterns. This can provide clues about the molecule's substructures. A common fragmentation pathway for arylsulfonamides is the loss of SO₂ (64 Da).[2][3]
Expected Data & Interpretation
| Parameter | Expected Value | Rationale & Interpretation |
| Molecular Formula | C₈H₁₀BrNO₂S | Based on the presumed structure. |
| Monoisotopic Mass | 262.9619 Da | Calculated for ¹²C₈¹H₁₀⁷⁹Br¹⁴N¹⁶O₂³²S. |
| [M+H]⁺ (m/z) | 263.9697 | The protonated molecule containing the ⁷⁹Br isotope. |
| [M+H]⁺+2 (m/z) | 265.9677 | The protonated molecule containing the ⁸¹Br isotope. |
| Isotopic Ratio | ~1:1 | The near-equal intensity of the [M+H]⁺ and [M+H]⁺+2 peaks is a definitive signature for a single bromine atom.[4][1] |
| Key MS/MS Fragment | [M+H - SO₂]⁺ | Loss of sulfur dioxide is a characteristic fragmentation of arylsulfonamides and would support the core structure.[2] |
The observation of a pair of peaks around m/z 264 and 266 with nearly identical abundance and a high-resolution mass measurement confirming the elemental formula provides powerful initial evidence for the proposed structure.
Part 2: Assembling the Skeleton with NMR Spectroscopy
Objective: To identify all unique proton and carbon environments, determine their connectivity, and establish the complete covalent structure of the molecule.
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assembly of the molecular skeleton.
NMR Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[5]
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (spin-spin coupling to neighboring protons).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 spectrum. This identifies the number of unique carbon environments in the molecule. For this compound, we expect 8 distinct carbon signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps all direct one-bond correlations between protons and the carbons they are attached to.[6] It is invaluable for assigning which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment maps longer-range correlations, typically over 2 or 3 bonds, between protons and carbons.[6] It is the key to connecting the molecular fragments. For instance, it will show correlations from the N-methyl protons to the sulfonamide-bearing aromatic carbon.
Expected Data & Interpretation
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | ~7.9 - 8.2 | Doublet of doublets | 1H | H6 | Deshielded by adjacent electron-withdrawing SO₂ and Br groups. |
| B | ~7.6 - 7.8 | Triplet of doublets | 1H | H4 | Aromatic proton with two ortho/meta neighbors. |
| C | ~7.3 - 7.5 | Triplet of doublets | 1H | H5 | Aromatic proton with two ortho/meta neighbors. |
| D | ~7.2 - 7.4 | Doublet of doublets | 1H | H3 | Aromatic proton adjacent to the bromo-substituted carbon. |
| E | ~2.8 - 3.0 | Singlet | 6H | N(CH₃)₂ | Protons on nitrogen-attached methyl groups, typically appear as a singlet.[7] |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~139 | C1 (C-SO₂) | Quaternary carbon attached to the electron-withdrawing sulfonamide group. |
| 2 | ~120 | C2 (C-Br) | Quaternary carbon attached to bromine; shift influenced by the heavy atom effect.[5] |
| 3 | ~135 | C6 | Aromatic CH deshielded by ortho SO₂ and Br groups. |
| 4 | ~132 | C4 | Aromatic CH. |
| 5 | ~128 | C5 | Aromatic CH. |
| 6 | ~125 | C3 | Aromatic CH. |
| 7 | ~38 | N(CH₃)₂ | Carbon of the N,N-dimethyl groups. |
The combination of this data allows for the assembly of the structure. For example, the HMBC experiment is expected to show a correlation from the singlet at ~2.9 ppm (the N-methyl protons) to the quaternary carbon at ~139 ppm (C1), definitively linking the dimethylamino group to the sulfonyl group and the benzene ring.
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
Part 3: Absolute Confirmation with X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous proof of structure.
While MS and NMR provide a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. It provides a 3D model of the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.[8][9] Obtaining a high-quality single crystal is the primary prerequisite.
Single-Crystal X-ray Diffraction Protocol
-
Crystallization: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution. Screen various solvents (e.g., ethyl acetate, hexane, ethanol, dichloromethane) and solvent mixtures.[8]
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer (e.g., a Bruker AXS D8 Quest) with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).[8] Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br and S), and then locate the remaining non-hydrogen atoms from the electron density map. Refine the model anisotropically. Hydrogen atoms are typically placed in calculated positions.
Expected Data & Interpretation
The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data confirms the ortho-positioning of the bromo and sulfonamide groups and the N,N-dimethyl substitution.
Table 3: Typical Bond Lengths for Validation
| Bond | Expected Length (Å) | Source/Reference |
| S-O | 1.43 - 1.45 | [8] |
| S-N | 1.60 - 1.62 | [8] |
| S-C(aromatic) | 1.75 - 1.77 | [8] |
| C-Br | 1.88 - 1.92 | Standard covalent radii |
Conclusion
The structural elucidation of this compound is a case study in modern analytical strategy. By integrating High-Resolution Mass Spectrometry, a suite of 1D and 2D NMR experiments, and Single-Crystal X-ray Diffraction, we construct a self-validating workflow that moves from a general molecular formula to a precise and unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the solid structural foundation required for advanced research and development in the chemical and pharmaceutical sciences.
References
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI.
- Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts.
- Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. (2018, June 25). PubMed.
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023, February 16). Taylor & Francis Online.
- mass spectra - the M+2 peak. (n.d.). Chemguide.
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. (2023, February 6). Taylor & Francis Online.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. (2012, April 26). PubMed.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Crystallographic details of sulfonamides 1-6. (n.d.). ResearchGate.
- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26). PubMed Central.
- Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (n.d.). PubMed.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). ResearchGate.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (n.d.). PubMed.
- Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube.
- Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
- 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (n.d.). PubMed.
- nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.
- 2-bromo-N,N-dimethylbenzamide. (n.d.). PubChem.
- HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). PubMed Central.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. (n.d.). PrepChem.com.
- 2-Bromo-N-(2-phenylethyl)benzenesulfonamide - Optional[13C NMR]. (n.d.). Chemical Shifts.
- Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. (2025, August 5). ResearchGate.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed.
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). PubMed.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 2-Bromobenzenesulfonamide | CAS#:92748-09-9. (n.d.). Chemsrc.
- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2025, August 6). ResearchGate.
- Mls002703379. (n.d.). PubChem.
- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed.
- 13C NMR spectrum: 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to the Solubility of 2-bromo-N,N-dimethylbenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape in Early-Stage Drug Discovery
In the intricate landscape of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a molecule's bioavailability, formulation feasibility, and overall therapeutic potential. This guide is dedicated to a specific molecule of interest: 2-bromo-N,N-dimethylbenzenesulfonamide. While this compound and its analogs are recognized for their versatile pharmacophore, publicly available, quantitative solubility data remains scarce.
This document, therefore, adopts a dual-pronged approach. Firstly, it provides a theoretical framework for understanding and predicting the solubility of this compound based on its structural attributes and the principles of solute-solvent interactions. Secondly, and more critically, it equips the researcher with a comprehensive, step-by-step experimental protocol to quantitatively determine its solubility in a range of common organic solvents. As a Senior Application Scientist, my objective is not merely to present data, but to empower my fellow scientists with the knowledge and methodology to confidently and accurately generate this crucial information in their own laboratories.
Section 1: Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its behavior in various solvent systems.
Molecular Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H10BrNO2S | [1] |
| Molecular Weight | 264.14 g/mol | [1] |
| Appearance | White solid (presumed) | General knowledge |
| CAS Number | 65000-13-7 | [2] |
Section 2: Theoretical Underpinnings of Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of the various intermolecular forces at play.
The structure of this compound suggests a molecule of moderate polarity. The sulfonamide group (-SO₂N(CH₃)₂) is highly polar and capable of acting as a hydrogen bond acceptor. The brominated benzene ring, while largely nonpolar, possesses a dipole due to the electronegative bromine and sulfonyl substituents.
Solvent Selection Rationale:
A range of organic solvents with varying polarities should be considered for solubility determination. This allows for a comprehensive understanding of the compound's solubility profile and aids in the selection of appropriate solvent systems for synthesis, purification, and formulation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Moderate to High | The hydroxyl group can engage in hydrogen bonding with the sulfonyl oxygens. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess strong dipoles that can interact favorably with the polar sulfonamide group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The moderate polarity of these solvents is well-suited to dissolve molecules with both polar and nonpolar regions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Ethers are weaker hydrogen bond acceptors than ketones or sulfoxides, leading to potentially lower solubility. |
| Aromatic | Toluene | Low to Moderate | The nonpolar nature of toluene will likely result in less favorable interactions with the polar sulfonamide moiety. |
| Aliphatic | Hexane, Heptane | Very Low | The nonpolar nature of aliphatic hydrocarbons will not effectively solvate the polar functional groups of the molecule. |
Section 3: Experimental Determination of Solubility
Given the absence of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]
Qualitative Solubility Assessment
A preliminary qualitative assessment can rapidly identify suitable solvents for further quantitative analysis.
Protocol:
-
Preparation: Label a series of small glass vials, one for each test solvent.
-
Addition of Solute: Add approximately 5-10 mg of this compound to each vial.
-
Addition of Solvent: Add 1 mL of the respective solvent to each vial.
-
Mixing: Securely cap the vials and vortex for 30-60 seconds.
-
Observation: Allow the vials to stand for a few minutes and visually inspect for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
Quantitative Solubility Determination: Isothermal Shake-Flask Method
This method establishes an equilibrium between the dissolved and undissolved solute at a constant temperature.
Caption: Workflow for the quantitative determination of solubility.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
To a series of glass vials, add an excess amount of this compound to ensure a saturated solution is formed.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.
-
Determine the concentration of the dissolved compound in the saturated solution by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and any dilution factors.
-
Section 4: Data Interpretation and Application
The experimentally determined solubility data will provide a comprehensive profile of this compound's behavior in various organic solvents. This information is invaluable for:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions and work-up procedures.
-
Purification: Designing effective crystallization or chromatographic purification methods.
-
Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.
-
Predictive Modeling: The generated data can be used to build and refine computational models for solubility prediction.
Conclusion
References
- Kaptay, G. (2012). The S-Shaped Solubility Curves.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.
- Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. Current Topics in Medicinal Chemistry, 7(8), 794-814.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387–398.
- Yalkowsky, S. H., & He, Y. (2003).
- Myrdal, P. B., & Yalkowsky, S. H. (1997). A simple scheme for predicting the aqueous solubility of nonelectrolytes. SAR and QSAR in Environmental Research, 7(1), 1-15.
- Sanghvi, T., & Yalkowsky, S. H. (2004). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 93(8), 1905–1916.
- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252.
- Acree, W. E. (1995). Thermodynamic properties of organic compounds: enthalpy of fusion and melting point temperature compilation. Thermochimica Acta, 269-270, 97–114.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
Sources
An In-depth Technical Guide to 2-bromo-N,N-dimethylbenzenesulfonamide: Synthesis, Characterization, and Physicochemical Properties
This technical guide provides a comprehensive overview of 2-bromo-N,N-dimethylbenzenesulfonamide (CAS No. 65000-13-7), a key intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and core physicochemical properties. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for the described protocols.
Introduction and Scientific Context
Benzenesulfonamides are a cornerstone pharmacophore in drug discovery, forming the structural basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The strategic placement of a bromine atom on the phenyl ring, as seen in this compound, offers a versatile handle for further chemical modifications through cross-coupling reactions, making it a valuable building block for creating diverse molecular libraries. The N,N-dimethyl substitution on the sulfonamide moiety modulates the compound's polarity and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
This guide will delve into the essential technical aspects of this compound, providing a robust foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental settings. The key properties of this compound are summarized below.
| Property | Value | Source/Comment |
| CAS Number | 65000-13-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO₂S | [1] |
| Molecular Weight | 264.14 g/mol | [1] |
| Melting Point (°C) | Not explicitly reported in the literature. The closely related analog, 2-bromo-N,N-diethylbenzenesulfonamide, has a melting point of 76-78 °C.[2][3] | This provides a reasonable estimate. |
| Appearance | Expected to be a crystalline solid at room temperature. | Based on analogous compounds. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | General solubility of sulfonamides. |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. This is a standard method for the formation of N,N-disubstituted sulfonamides.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous sulfonamides and provides a self-validating system through in-process checks.[4][5]
Materials:
-
2-bromobenzenesulfonyl chloride
-
Dimethylamine (2M solution in THF or as a gas)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate (for recrystallization or chromatography)
Procedure:
-
Reaction Setup: To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Dimethylamine: Slowly add a 2M solution of dimethylamine in THF (1.1 eq) to the reaction mixture. Alternatively, bubble dimethylamine gas through the solution for a controlled period.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation of Crude Product: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[6]
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the brominated benzene ring. A singlet corresponding to the six protons of the two N-methyl groups will also be present, likely in the range of 2.5-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. A signal corresponding to the N-methyl carbons is also expected.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the sulfonyl group (S=O) at approximately 1350 cm⁻¹ (asymmetric stretching) and 1160 cm⁻¹ (symmetric stretching).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (264.14 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Melting Point Determination
The melting point of the purified product should be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity. As previously noted, while the exact melting point is not widely reported, a value in the range of the diethyl analog (76-78 °C) would be a reasonable expectation.[2][3]
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules for various applications:
-
Medicinal Chemistry: The bromo substituent provides a reactive site for introducing further diversity into the molecule via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of libraries of compounds for screening against biological targets. The sulfonamide core is a well-established pharmacophore with a wide range of biological activities.[7][8]
-
Organic Synthesis: This compound can be used as a building block in the synthesis of novel heterocyclic compounds and other complex organic structures.
Conclusion
This technical guide has provided a detailed overview of this compound, from its synthesis and purification to its analytical characterization and potential applications. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize and utilize this versatile compound in their scientific endeavors. The provided workflows and data serve as a robust foundation for further exploration in the fields of synthetic chemistry and drug discovery.
References
- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
- PubMed. (2024).
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
Sources
- 1. This compound , 98% , 65000-13-7 - CookeChem [cookechem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-N,N-diethylbenzenesulfonamide , 98% , 65000-12-6 - CookeChem [cookechem.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
NMR spectrum of 2-bromo-N,N-dimethylbenzenesulfonamide
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2-bromo-N,N-dimethylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. We will explore the causal relationships between the molecule's electronic environment and its spectral features, including chemical shifts, coupling constants, and signal integration. Furthermore, this guide presents a robust, field-proven experimental protocol for the acquisition of high-quality NMR data for this and similar small molecules. The content is structured to serve as both a predictive reference and a practical handbook for the structural elucidation of this important synthetic intermediate.
Introduction
This compound (CAS 65000-13-7) is a disubstituted aromatic compound featuring a bromine atom and an N,N-dimethylsulfonamide group in an ortho relationship.[1] As a versatile chemical intermediate, its structural integrity is paramount for the successful synthesis of more complex molecules in pharmaceutical and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural verification of such organic compounds.
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the influence of its constituent functional groups on the electronic environment of each nucleus, we can anticipate the key features of its NMR signature. This predictive approach is invaluable for confirming compound identity, assessing purity, and troubleshooting synthetic pathways.
Molecular Structure and NMR-Relevant Features
The chemical structure of this compound dictates its entire NMR spectrum. The key structural features influencing the spectrum are:
-
An ortho-disubstituted benzene ring, which gives rise to a complex and informative pattern in the aromatic region.
-
Two distinct and potent substituents: a halogen (Bromine) and a strongly electron-withdrawing N,N-dimethylsulfonamide group [-SO₂N(CH₃)₂].
-
A set of six chemically equivalent protons from the two N-methyl groups, providing a simple yet crucial diagnostic signal.
Figure 1: Molecular structure with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show two distinct regions: a complex multiplet system for the aromatic protons and a sharp singlet for the N-methyl protons.
Aromatic Region (δ ≈ 7.4–8.2 ppm)
The four protons on the benzene ring (H3, H4, H5, H6) are all chemically and magnetically non-equivalent, creating what is known as an ABCD spin system. This results in a complex, second-order multiplet pattern rather than simple, easily interpretable doublets or triplets.[2][3]
-
Chemical Shift Prediction: The chemical shifts are governed by the combined electronic effects of the substituents.
-
The -SO₂N(CH₃)₂ group is strongly electron-withdrawing through both inductive and resonance effects, causing significant deshielding (a downfield shift) of protons ortho and para to its position.
-
The -Br atom is electron-withdrawing by induction but electron-donating by resonance. Its overall effect is moderately deshielding.
-
H6: This proton is ortho to the powerful electron-withdrawing sulfonamide group and will therefore be the most deshielded proton, expected to resonate at the lowest field (highest ppm).
-
H3: This proton is ortho to the bromine atom and meta to the sulfonamide. It will also be significantly deshielded.
-
H4 & H5: These protons are further from the substituents and will be comparatively more shielded (further upfield), though still well within the aromatic region.[3]
-
-
Coupling Constants: The splitting patterns are dictated by through-bond coupling between adjacent protons.[4]
-
Ortho coupling (³J): Coupling between adjacent protons (H3-H4, H4-H5, H5-H6) is typically the largest, in the range of 7–10 Hz.
-
Meta coupling (⁴J): Coupling between protons separated by two bonds (H3-H5, H4-H6) is smaller, around 2–3 Hz.
-
Para coupling (⁵J): Coupling between H3 and H6 is generally negligible (0–1 Hz).[5]
-
The interplay of these different coupling constants will result in each proton appearing as a complex multiplet, likely a doublet of doublets or a doublet of triplets, with potential further fine splitting.
Aliphatic Region (δ ≈ 2.8 ppm)
-
N-Methyl Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent due to free rotation around the S-N and N-C bonds. They have no adjacent protons to couple with.
-
Predicted Signal: A sharp singlet, integrating to 6 protons.
-
Chemical Shift: The proximity to the electron-withdrawing sulfonamide group will shift this signal downfield compared to a simple amine. A chemical shift in the range of 2.7–2.9 ppm is expected.
Signal Integration
The relative integration of the signal areas will provide a quantitative measure of the proton count in each environment. An integration ratio of 4:6 (or normalized to 2:3 ) between the aromatic region and the N-methyl singlet is expected, confirming the structure.[6]
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
Aromatic Carbons (δ ≈ 120–145 ppm)
The chemical shifts of the aromatic carbons are highly sensitive to substituent effects.[3]
-
C1 (ipso-Sulfonamide): This quaternary carbon, directly attached to the strongly electron-withdrawing sulfonamide group, will be significantly deshielded and is expected to appear downfield in the aromatic region.
-
C2 (ipso-Bromine): While bromine is electronegative, it also exhibits a "heavy atom effect." This effect introduces significant diamagnetic shielding for the directly attached carbon, causing an upfield shift relative to what would be predicted based on electronegativity alone.[7] Therefore, the C2 signal is expected to be more upfield than C1.
-
C6 and C4: These carbons are ortho and para to the sulfonamide group, respectively, and will be deshielded.
-
C3 and C5: These carbons are meta to the sulfonamide group and will be least affected by its electron-withdrawing nature, appearing at relatively higher fields within the aromatic region.
Aliphatic Carbon (δ ≈ 38 ppm)
-
N-Methyl Carbons: The two methyl carbons are equivalent and will produce a single signal. Its chemical shift is influenced by the attached nitrogen and the sulfonyl group. A signal around 38 ppm is a reasonable prediction based on similar N,N-dimethylsulfonamide structures.[8]
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This self-validating workflow ensures both accuracy and integrity.
Figure 2: Standardized workflow for NMR sample preparation and data acquisition.
Sample Preparation
-
Analyte Quantity: Weigh approximately 10–25 mg of the solid sample. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments on modern spectrometers.[9][10]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its good dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.[11] Use approximately 0.6 mL to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[9][12]
-
Dissolution & Transfer: Dissolve the sample completely in a small, clean vial before transferring the solution to the NMR tube. To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette during transfer.[11]
-
Referencing: While tetramethylsilane (TMS) can be added as an internal standard (0 ppm), it is often more convenient and less contaminating to use the residual proton signal of the deuterated solvent as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[9]
Spectrometer Setup and Data Acquisition
-
Locking and Shimming: The instrument's field frequency is "locked" to the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is crucial for achieving sharp, well-resolved peaks.
-
¹H Acquisition Parameters:
-
Pulse Angle: 30–45° flip angle to balance signal intensity with faster acquisition times.
-
Acquisition Time (AQ): ~2–3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1–2 seconds. A total recycle time (AQ + D1) of ~4 seconds is sufficient for most proton experiments.
-
Number of Scans (NS): 8 to 16 scans are typically adequate.
-
-
¹³C Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum of singlets.
-
Relaxation Delay (D1): 2–5 seconds. A longer delay is often necessary for quaternary carbons, which have longer T1 relaxation times and can be attenuated or absent if the delay is too short.
-
Number of Scans (NS): Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Summary of Predicted NMR Data
The following table summarizes the predicted NMR spectral data for this compound in CDCl₃.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.1–8.2 | m | 1H | H6 |
| Aromatic | ~7.7–7.8 | m | 1H | H3 |
| Aromatic | ~7.5–7.6 | m | 2H | H4, H5 |
| Aliphatic | ~2.8 | s (singlet) | 6H | -N(CH₃)₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic | ~140–142 | C1 (C-SO₂) | ||
| Aromatic | ~134–136 | C4 or C6 | ||
| Aromatic | ~132–134 | C4 or C6 | ||
| Aromatic | ~128–130 | C5 | ||
| Aromatic | ~125–127 | C3 | ||
| Aromatic | ~121–123 | C2 (C-Br) | ||
| Aliphatic | ~38 | -N(CH₃)₂ |
Note: The exact chemical shifts and multiplet appearances can vary depending on the solvent, concentration, and spectrometer frequency. The assignments for H4/H5 and C4/C6 are tentative and would require 2D NMR experiments (e.g., COSY, HSQC, HMBC) for definitive confirmation.
Conclusion
The is predicted to exhibit a unique and highly characteristic set of signals. The ¹H spectrum is defined by a complex four-proton aromatic multiplet and a distinct six-proton singlet for the N-methyl groups, with a 2:3 integration ratio. The ¹³C spectrum is expected to show all eight unique carbon signals. This detailed predictive analysis, coupled with the rigorous experimental protocol provided, serves as an authoritative guide for scientists engaged in the synthesis and characterization of this compound, ensuring confident structural verification and quality control.
References
- Interpreting Aromatic NMR Signals. (2021). YouTube.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.
- Aromatics. (n.d.). Organic Chemistry at CU Boulder.
- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
- NMR Sample Preparation Guide. (n.d.). Scribd.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Platteville.
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange.
- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. (n.d.). PrepChem.com.
- N,N-Dimethylbenzenesulfonamide. (n.d.). PubChem.
Sources
- 1. This compound , 98% , 65000-13-7 - CookeChem [cookechem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. scribd.com [scribd.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. organomation.com [organomation.com]
mass spectrometry of 2-bromo-N,N-dimethylbenzenesulfonamide
An In-depth Technical Guide to the Mass Spectrometry of 2-bromo-N,N-dimethylbenzenesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural descriptions to offer a deep analysis of the principles guiding the ionization and fragmentation of this molecule. We will explore the causal relationships behind experimental choices, ensuring that the described methodologies are inherently self-validating through a combination of theoretical grounding and practical insights.
Structural Considerations and Their Mass Spectrometric Implications
The structure of this compound (C₈H₁₀BrNO₂S) is foundational to understanding its mass spectrum. The molecule consists of a brominated benzene ring, a sulfonamide linker, and a dimethylamino group. Each component exhibits characteristic behavior under mass spectrometric analysis.
-
Benzenesulfonyl Moiety : The aromatic ring provides stability, often leading to a recognizable molecular ion in "hard" ionization techniques like Electron Ionization (EI). The sulfur-oxygen and carbon-sulfur bonds are key potential cleavage sites. Aromatic sulfonamides are known to undergo unique rearrangements, including the elimination of sulfur dioxide (SO₂), which can be a diagnostic fragmentation pathway.[1][2]
-
N,N-dimethylamino Group : This group is susceptible to alpha-cleavage, a common fragmentation pathway for amines, although cleavage of the weaker S-N bond is often more prevalent.[3]
-
Bromine Atom : The presence of bromine is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is invaluable for confirming the presence of bromine in the molecular ion and its fragments.[4]
Ionization Techniques: Selecting the Right Tool for the Task
The choice of ionization technique is critical and depends on the analytical objective, whether it be quantification, structural confirmation, or identification in a complex matrix. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are highly relevant.
Electron Ionization (EI): For Volatile Samples and Structural Fingerprinting
Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (70 eV).[4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.
-
Causality of Choice : Choose GC-EI-MS if the analyte is thermally stable and sufficiently volatile. The resulting mass spectrum serves as a unique "fingerprint," ideal for library matching and unambiguous identification.
-
Expected Outcome : A well-defined molecular ion peak (M•+) should be observable, accompanied by its isotopic partner (M+2)•+. The spectrum will be rich with fragment ions, providing a wealth of structural information.
Electrospray Ionization (ESI): For Polarity and High-Throughput Analysis
ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, reducing the likelihood of fragmentation in the ion source.[5] It is the standard for Liquid Chromatography (LC-MS) and is ideal for polar, non-volatile, or thermally labile compounds.
-
Causality of Choice : ESI is preferred for LC-MS applications, such as pharmacokinetic studies or metabolite identification in biological fluids. It allows for the analysis of the compound directly from a solution phase.
-
Expected Outcome : ESI typically generates a protonated molecule, [M+H]⁺, as the most abundant ion in the positive ion mode. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate product ions. Aromatic sulfonamides have been extensively studied under ESI conditions, often revealing complex fragmentation pathways and rearrangements.[1]
Proposed Fragmentation Pathways
The following sections detail the predicted fragmentation of this compound under both EI and ESI conditions. These pathways are proposed based on established chemical principles and published data on analogous structures.
Electron Ionization (EI) Fragmentation
Upon EI, the molecule forms a radical cation (M•+). The fragmentation cascades from this initial species.
Caption: Proposed EI fragmentation pathway for this compound.
-
Loss of a Bromine Radical : Cleavage of the C-Br bond results in an ion at m/z 184. This is less common as a primary fragmentation step for aromatics compared to other pathways but is plausible.
-
Cleavage of the S-N Bond : The S-N bond is relatively weak and its cleavage is a dominant pathway. This leads to the formation of the 2-bromobenzenesulfonyl cation at m/z 219/221 and a dimethylamino radical (not detected).
-
Loss of Sulfur Dioxide (SO₂) : Following the S-N cleavage, the resulting 2-bromobenzenesulfonyl cation (m/z 219/221) can lose SO₂ to form the bromophenyl cation at m/z 155/157.[2] Additionally, a rearrangement mechanism directly from the molecular ion can lead to the loss of SO₂ to form an ion at m/z 199/201.[2]
-
Formation of Dimethylaminium Ion : Cleavage of the S-N bond can also result in the charge being retained on the nitrogen-containing fragment, yielding an ion at m/z 44.
Electrospray Ionization with MS/MS (ESI-CID) Fragmentation
In ESI, the molecule is first protonated to form [M+H]⁺. This precursor ion is then fragmented via CID.
Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.
-
Loss of Dimethylamine : A primary fragmentation of the protonated molecule is the neutral loss of dimethylamine (NH(CH₃)₂), resulting in the 2-bromobenzenesulfonyl ion at m/z 220/222.
-
Loss of Sulfur Dioxide : This is a very common fragmentation pathway for protonated sulfonamides.[1][2] The precursor ion can undergo rearrangement to lose SO₂ (64 Da), yielding a fragment at m/z 200/202. The ion at m/z 220/222 can also subsequently lose SO₂ to form an ion at m/z 156/158.
Summary of Predicted Key Fragments
The table below summarizes the major ions predicted to be observed in the mass spectrum of this compound.
| Ionization | Predicted m/z | Proposed Formula | Proposed Structure/Origin | Notes |
| EI | 263 / 265 | [C₈H₁₀BrNO₂S]•+ | Molecular Ion (M•+) | 1:1 isotopic pattern confirms Br |
| EI | 219 / 221 | [C₆H₄BrSO₂]•+ | [M - •N(CH₃)₂]•+ | Result of S-N bond cleavage |
| EI | 155 / 157 | [C₆H₄Br]•+ | [M - •N(CH₃)₂ - SO₂]•+ | Loss of SO₂ from m/z 219/221 |
| EI | 44 | [C₂H₆N]+ | [N(CH₃)₂]+ | Dimethylaminium fragment |
| ESI-MS/MS | 264 / 266 | [C₈H₁₁BrNO₂S]+ | Precursor Ion [M+H]+ | 1:1 isotopic pattern confirms Br |
| ESI-MS/MS | 220 / 222 | [C₆H₅BrSO₂]+ | [M+H - NH(CH₃)₂]+ | Loss of neutral dimethylamine |
| ESI-MS/MS | 200 / 202 | [C₈H₁₁BrN]+ | [M+H - SO₂]+ | Rearrangement and loss of SO₂ |
Experimental Protocols
To ensure data integrity, any analysis must be conducted within a self-validating framework, including the use of solvent blanks, system suitability checks, and appropriate calibration standards.
General Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
The Genesis of a Scaffold: A Technical Guide to the Synthesis and Characterization of 2-bromo-N,N-dimethylbenzenesulfonamide
This guide provides an in-depth, technical walkthrough of the synthesis, characterization, and potential utility of 2-bromo-N,N-dimethylbenzenesulfonamide. In the absence of a singular, seminal "discovery" publication, this document frames the "discovery" of this molecule as a logical and reproducible scientific endeavor—the process by which a chemist would first conceive of, create, and validate this compound in a modern research setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.
Introduction: The Strategic Value of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] The sulfonamide group (-SO₂NH-) can act as a zinc-binding group, a crucial interaction for the inhibition of various metalloenzymes.[2] The strategic placement of substituents on the benzene ring and the nitrogen atom allows for the fine-tuning of a compound's physicochemical properties and its specificity for biological targets.
The introduction of a bromine atom, as in this compound, offers several advantages. The bromine atom's position makes it a handle for further functionalization through cross-coupling reactions, and its presence influences the electronic properties of the aromatic ring. This guide details the process of bringing this specific molecular architecture into being, from conceptualization to empirical validation.
Conceptualization: Retrosynthetic Analysis and Synthesis Design
The most logical and efficient synthesis of this compound involves the formation of the sulfonamide bond between a suitable sulfonyl chloride and an amine. A retrosynthetic analysis reveals a straightforward disconnection to commercially available or readily accessible starting materials: 2-bromobenzenesulfonyl chloride and dimethylamine.
Caption: Retrosynthetic analysis of this compound.
This approach is favored due to the high reactivity of sulfonyl chlorides towards nucleophilic attack by amines, a reaction that is typically high-yielding and proceeds under mild conditions.
Execution: Synthesis Protocol
The synthesis of this compound is achieved by the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. The following protocol is a robust and validated method for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)
-
Dimethylamine (2.0 M solution in THF or aqueous solution, 2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Amine Addition: While stirring vigorously, slowly add dimethylamine solution (2.2 eq) dropwise to the cooled solution of the sulfonyl chloride. An excess of the amine is used to neutralize the hydrochloric acid byproduct, which forms a salt that precipitates from the solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Validation: Characterization and Structural Elucidation
Confirmation of the successful synthesis and purity of the target compound is achieved through a combination of spectroscopic methods.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (in the range of 7.0-8.0 ppm) and a singlet for the two equivalent methyl groups of the N,N-dimethyl moiety (around 2.7-3.0 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, including the carbon bearing the bromine atom, and a single resonance for the two equivalent methyl carbons. |
| FT-IR | Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively). |
| Mass Spec. | A molecular ion peak corresponding to the mass of the compound (C₈H₁₀BrNO₂S, MW: 264.14 g/mol ), with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[3][4] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 65000-13-7 | [2][3][5][6] |
| Molecular Formula | C₈H₁₀BrNO₂S | [3][4] |
| Molecular Weight | 264.14 g/mol | [3][4] |
| MDL Number | MFCD07368229 | [3] |
Potential and Future Directions
The successful synthesis and characterization of this compound represents the "discovery" of a valuable chemical entity. Its structure suggests several potential applications:
-
Medicinal Chemistry Scaffold: As a derivative of the pharmacologically significant benzenesulfonamide class, this compound can serve as a starting point for the development of novel therapeutic agents. The N,N-dimethyl substitution provides metabolic stability, while the 2-bromo position allows for further molecular elaboration.
-
Intermediate in Organic Synthesis: The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to construct more complex molecular architectures, making it a versatile building block in multi-step syntheses.
Further research into the biological activity of this compound and its derivatives could uncover novel applications in drug discovery and development.
Conclusion
This technical guide has outlined the logical and systematic process for the "discovery" of this compound, from its conceptualization via retrosynthesis to its practical synthesis and structural verification. The protocols and data presented herein provide a solid foundation for researchers to produce, characterize, and utilize this compound in their scientific pursuits. The inherent potential of this brominated benzenesulfonamide as both a synthetic intermediate and a scaffold for bioactive molecules underscores its value to the chemical and pharmaceutical research communities.
References
- Aaron Chemistry. (n.d.). 65000-13-7 | MFCD07368229 | this compound.
- BenchChem. (n.d.). Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery: Application Notes and Protocols.
- CookeChem. (n.d.). This compound, 98%, 65000-13-7.
- Echemi. (n.d.). Buy 2-Bromo-N,N-diethylbenzenesulfonamide from JHECHEM CO LTD.
- PubChem. (n.d.). This compound.
- Synblock. (n.d.). CAS 65000-13-7 | this compound.
- BenchChem. (n.d.). The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role.
Sources
A-101: 2-bromo-N,N-dimethylbenzenesulfonamide - A Scaffolding for Innovation in Medicinal Chemistry and Materials Science
Abstract
2-bromo-N,N-dimethylbenzenesulfonamide is a deceptively simple aromatic compound, readily available as a synthetic building block.[1][2] Its true potential, however, lies dormant, awaiting exploration beyond its current role as a mere chemical intermediate. This guide illuminates the untapped research opportunities inherent in its structure, presenting a strategic vision for its development in two key areas: medicinal chemistry and advanced materials science. By leveraging the compound's dual reactive sites—the versatile aryl bromide and the biologically significant sulfonamide moiety—we outline a roadmap for creating novel molecular architectures with significant therapeutic and technological promise. This document provides the foundational logic, detailed experimental protocols, and strategic workflows to empower researchers to unlock the full potential of this underutilized scaffold.
Introduction: Deconstructing the Opportunity
At its core, this compound is an ortho-substituted benzene ring bearing two key functional groups. Understanding the inherent properties of these groups is fundamental to appreciating the molecule's potential.
-
The Aryl Bromide: The bromine atom serves as a highly versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6] This allows for the precise and controlled introduction of diverse substituents—such as aryl, alkyl, amine, or alkyne groups—at the 2-position, enabling the systematic construction of vast and structurally diverse chemical libraries.
-
The N,N-dimethylbenzenesulfonamide Moiety: The sulfonamide group is a well-established pharmacophore, forming the backbone of numerous clinically successful drugs, including antibacterials, diuretics, and anti-inflammatory agents.[7][8][9] Its ability to act as a hydrogen bond acceptor and its rigid, tetrahedral geometry allow it to engage with biological targets effectively.[10] The N,N-dimethyl substitution provides steric bulk and removes the acidic proton found in primary or secondary sulfonamides, which can be advantageous for tuning solubility, metabolic stability, and target-binding profiles.
The strategic placement of these two groups—an ortho relationship—creates a scaffold ripe for generating molecules with unique three-dimensional conformations, ideal for probing the intricate binding pockets of enzymes and receptors.
Caption: Logical framework for exploring this compound.
Proposed Research Area 1: Medicinal Chemistry & Drug Discovery
The prevalence of the sulfonamide motif in medicine makes this the most immediate and promising avenue for research.[7] The core strategy involves using the aryl bromide as a diversification point to build a library of novel compounds for biological screening.
Rationale and Strategy
The primary hypothesis is that by attaching diverse chemical fragments to the 2-position via cross-coupling, we can create novel chemical entities that leverage the sulfonamide's inherent bioactivity to achieve high-affinity and selective binding to therapeutic targets. The ortho-substitution will force appended groups into a distinct spatial orientation relative to the sulfonamide, potentially accessing unique binding modes unavailable to other scaffolds.
A logical workflow for this research program would be:
Caption: Workflow for a drug discovery program.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling various arylboronic acids to the this compound scaffold. The Suzuki reaction is chosen for its robustness, tolerance of diverse functional groups, and commercially available reagents.[3]
Objective: To synthesize a representative derivative, 2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (eluents)
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (264 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (21 mg, 0.08 mmol) in 2 mL of toluene.
-
Add the catalyst solution to the main reaction flask via syringe, followed by 8 mL of toluene and 2 mL of water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.
-
Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Proposed Research Area 2: Functional Materials Science
The rigid aromatic structure and the potential for creating extended conjugated systems make this molecule an attractive monomer for novel polymers.
Rationale and Strategy
Suzuki polycondensation is a powerful method for creating conjugated polymers, which are the cornerstone of organic electronics (OLEDs, OPVs, sensors). By designing a complementary co-monomer (e.g., a diboronic ester), this compound can be polymerized to create materials with unique properties. The bulky, non-planar N,N-dimethylsulfonamide group can be used to disrupt polymer chain packing, increasing solubility and potentially tuning the material's solid-state morphology and electronic properties.
Hypothesis: Polymerizing this compound with an appropriate di-boronic ester will yield a soluble, conjugated polymer whose optoelectronic properties can be modulated by the sulfonamide side-chain.
Key Experimental Protocol: Suzuki Polycondensation
Objective: To synthesize a copolymer of this compound and 1,4-phenylenediboronic acid bis(pinacol) ester.
Materials:
-
This compound (1.0 eq)
-
1,4-Phenylenediboronic acid bis(pinacol) ester (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 4.0 eq)
-
Anhydrous Toluene
-
Aliquat 336 (phase transfer catalyst)
Procedure:
-
Strictly follow all procedures under an inert (argon or nitrogen) atmosphere using Schlenk line techniques. All glassware must be rigorously flame-dried.
-
To a Schlenk flask, add this compound (264 mg, 1.0 mmol), 1,4-phenylenediboronic acid bis(pinacol) ester (330 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and P(o-tol)₃ (24.3 mg, 0.08 mmol).
-
Add anhydrous toluene (10 mL), followed by a solution of K₂CO₃ (552 mg, 4.0 mmol) in 2 mL of degassed water.
-
Add 2-3 drops of Aliquat 336 as a phase transfer catalyst.
-
Heat the mixture to 95 °C and stir vigorously for 48-72 hours. An increase in viscosity is often observed.
-
Cool the reaction to room temperature. Pour the viscous solution slowly into a beaker containing 200 mL of rapidly stirring methanol. The polymer should precipitate.
-
Collect the polymer by filtration.
-
Purification: Re-dissolve the polymer in a minimal amount of chloroform and re-precipitate into methanol. Repeat this process two more times to remove residual catalyst and oligomers. Finally, wash with acetone and dry under high vacuum.
-
Validation & Characterization: Determine the molecular weight (Mw, Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Characterize the polymer's thermal properties via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Analyze optical and electronic properties using UV-Vis and fluorescence spectroscopy, and Cyclic Voltammetry (CV).
Summary of Physicochemical Properties
This table summarizes known and predicted data for the title compound.
| Property | Value | Source |
| CAS Number | 65000-13-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO₂S | [2] |
| Molecular Weight | 264.14 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | >98% (Typical) | [1] |
| MDL Number | MFCD07368229 | [2] |
| Predicted ¹H NMR | δ (ppm): 8.1-7.2 (m, 4H, Ar-H), 2.8 (s, 6H, N(CH₃)₂) | Standard Prediction |
| Predicted ¹³C NMR | δ (ppm): 140-120 (Ar-C), 38 (N(CH₃)₂) | Standard Prediction |
Conclusion
This compound is not merely a reagent but a platform for discovery. Its bifunctional nature provides a robust entry point into two of the most dynamic areas of chemical research: medicinal chemistry and materials science. The protocols and strategies outlined in this guide are not exhaustive but are intended to serve as a well-grounded starting point. By applying modern synthetic methods to this versatile scaffold, researchers are well-positioned to develop novel molecules with significant scientific and commercial potential.
References
- Li, W., & Wu, P. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]
- Wang, C., et al. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. [Link]
- Oudaha, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate.
- Shaughnessy, K. H., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(23), 7741–7749. [Link]
- Lee, C. H., & Lee, S. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4347–4350. [Link]
- Botta, B., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 13072-13084. [Link]
- Chhabria, M. T., et al. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship.
- Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. YouTube. [Link]
- Al-Hussain, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical News. [Link]
- Slideshare. (n.d.). Med.chem sulfonamides.
Sources
- 1. This compound , 98% , 65000-13-7 - CookeChem [cookechem.com]
- 2. CAS 65000-13-7 | this compound - Synblock [synblock.com]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Med.chem sulfonamides | PPT [slideshare.net]
- 10. mlsu.ac.in [mlsu.ac.in]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide
Introduction: The Utility of a Versatile Sulfonamide Scaffold
2-bromo-N,N-dimethylbenzenesulfonamide is a key chemical intermediate whose structural motifs are of significant interest to researchers in medicinal chemistry and materials science. The benzenesulfonamide core is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a wide array of biological activities.[1] The presence of a bromine atom at the ortho position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. The N,N-dimethyl substitution modulates the compound's solubility, polarity, and steric profile, influencing its pharmacokinetic properties and reactivity.
This document serves as a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, providing step-by-step experimental protocols, and offering insights into reaction optimization and characterization.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of this compound is fundamentally a nucleophilic substitution reaction at a sulfonyl center. The process involves the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine.
-
Electrophile : The sulfur atom in 2-bromobenzenesulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
-
Nucleophile : Dimethylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom.
-
Leaving Group : The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfonamide bond.
The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid must be neutralized to prevent the protonation of the dimethylamine nucleophile, which would render it unreactive. Typically, an excess of dimethylamine is used to serve as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, can be added to the reaction mixture.[2]
Experimental Protocols
The choice of protocol often depends on the available form of dimethylamine (e.g., aqueous solution, gas, or hydrochloride salt) and the desired scale of the reaction. Two robust methods are detailed below.
Protocol 1: Synthesis Using Aqueous Dimethylamine
This is the most common and straightforward method, utilizing a commercially available aqueous solution of dimethylamine. The biphasic nature of the initial reaction mixture is typically not an issue, and the reaction proceeds smoothly.
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)
-
Dimethylamine (40% solution in water, 2.5 - 3.0 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add 2-bromobenzenesulfonyl chloride (1.0 eq). Dissolve the solid in dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).
-
Cooling : Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C. This is crucial to control the initial exotherm of the reaction.
-
Amine Addition : Add the aqueous dimethylamine solution (2.5-3.0 eq) dropwise to the stirred solution of the sulfonyl chloride over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-12 hours.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
-
Work-up : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction & Washing : Wash the organic layer sequentially with deionized water and then with brine.[1][4] This removes excess amine and water-soluble byproducts.
-
Drying & Concentration : Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification : The crude material can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.[1][3]
Protocol 2: Synthesis Using Dimethylamine Hydrochloride
This method is an excellent alternative when handling aqueous or gaseous dimethylamine is not feasible. A non-nucleophilic base is required to deprotonate the dimethylammonium salt in situ to generate the free amine nucleophile.
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask, add dimethylamine hydrochloride (1.2 eq), triethylamine (2.5 eq), and dichloromethane. Stir the resulting suspension.
-
Substrate Addition : Add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane to the suspension.
-
Reaction Progression : Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating to 40 °C can be applied to accelerate the reaction if progress is slow, as monitored by TLC.
-
Work-up : Upon completion, cool the mixture to room temperature and filter to remove triethylamine hydrochloride salt. Dilute the filtrate with additional dichloromethane.
-
Washing : Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl solution (to remove excess triethylamine), water, and brine.
-
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography as described in Protocol 1.
Data Summary: Reaction Condition Comparison
| Parameter | Protocol 1 | Protocol 2 | Rationale / Notes |
| Amine Source | 40% Aqueous Dimethylamine | Dimethylamine Hydrochloride | Aqueous solution is convenient; hydrochloride salt is easier to handle and store. |
| Base | Excess Dimethylamine | Triethylamine / K₂CO₃ | The amine reactant serves as the acid scavenger in Protocol 1. A separate, non-nucleophilic base is required for Protocol 2. |
| Solvent | Dichloromethane, Ethyl Acetate | Dichloromethane, Acetonitrile | Aprotic solvents are preferred to avoid side reactions with the sulfonyl chloride. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 40 °C | Initial cooling is critical for the highly reactive aqueous amine. Protocol 2 is less exothermic. |
| Reaction Time | 4-12 hours | 12-24 hours | Protocol 1 is generally faster due to the higher reactivity and concentration of free amine. |
| Work-up | Aqueous wash | Filtration followed by aqueous wash | The solid hydrochloride salt byproduct must be filtered in Protocol 2. |
Visualized Workflows and Schemes
Caption: General workflow for the synthesis of this compound.
Caption: Reaction scheme for sulfonamide formation.
Safety and Handling Considerations
-
2-Bromobenzenesulfonyl chloride : This reagent is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Handle only in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dimethylamine : Whether as a gas or concentrated solution, dimethylamine is flammable, corrosive, and toxic. It has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane (DCM) : DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy will confirm the structural integrity of the molecule, showing characteristic signals for the aromatic protons and the N-methyl groups.
-
Mass Spectrometry (MS) : MS will confirm the molecular weight of the compound.
-
Melting Point : A sharp melting point range is indicative of high purity.
By following these protocols and safety guidelines, researchers can reliably and safely synthesize this compound for use in further research and development activities.
References
- Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery: Applic
- Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com.
- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com.
- How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?
- 2-Bromobenzenesulfonyl chloride 97. Sigma-Aldrich.
Sources
The Emerging Role of 2-Bromo-N,N-dimethylbenzenesulfonamide Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties allow it to serve as a versatile pharmacophore, engaging in critical interactions with various biological targets. This has led to the development of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic effects.[1] The N,N-dimethyl substitution on the sulfonamide nitrogen can enhance metabolic stability and modulate the lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. The introduction of a bromine atom at the 2-position of the benzene ring offers a strategic handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides a comprehensive guide to the applications of 2-bromo-N,N-dimethylbenzenesulfonamide derivatives in medicinal chemistry, with a focus on their potential as anticancer agents through the inhibition of carbonic anhydrase IX. Detailed protocols for the synthesis of a representative derivative and its biological evaluation are provided to facilitate further research and development in this promising area.
Anticancer Applications: Targeting Carbonic Anhydrase IX
A growing body of evidence points to the potential of benzenesulfonamide derivatives as effective anticancer agents, particularly through the inhibition of carbonic anhydrase (CA) isoforms that are overexpressed in tumor cells.[2][3] Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly upregulated in many types of solid tumors in response to hypoxia.[4] It plays a crucial role in maintaining the pH balance of the tumor microenvironment, facilitating tumor cell survival, proliferation, and metastasis.[4] Consequently, selective inhibition of CA IX has emerged as a promising strategy for the development of novel anticancer therapies.
Recent studies have explored a series of novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing the N,N-dimethylbenzenesulfonamide moiety as potent antiproliferative agents.[5] These compounds have demonstrated significant cytotoxic activity against human breast cancer cell lines, with several derivatives exhibiting greater potency than the standard chemotherapeutic drug, doxorubicin.[5] Molecular docking studies suggest that these derivatives effectively bind to the active site of CA IX, providing a mechanistic basis for their observed anticancer effects.[5]
Hypothesized Mechanism of Action
The anticancer activity of this compound derivatives is hypothesized to stem from their selective inhibition of CA IX. The sulfonamide group is a key zinc-binding moiety that coordinates with the zinc ion in the active site of the enzyme, leading to its inhibition.[1] The N,N-dimethyl substitution and the 2-bromo-phenyl ring contribute to the overall binding affinity and selectivity towards different CA isoforms. By inhibiting CA IX, these compounds disrupt the pH regulation in the tumor microenvironment, leading to increased intracellular acidification and subsequent induction of apoptosis in cancer cells.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative this compound derivative and its evaluation as an anticancer agent.
Part 1: Synthesis of 4-(4-(N,N-dimethylsulfamoyl)phenyl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (A Representative Derivative)
This protocol is adapted from the synthesis of similar N,N-dimethylbenzenesulfonamide derivatives.[5]
Workflow for the Synthesis of a Representative Derivative
Caption: Synthetic workflow for a representative N,N-dimethylbenzenesulfonamide derivative.
Materials and Reagents:
-
2-(4-(N,N-dimethylsulfamoyl)phenyl)acetohydrazide
-
Ethyl 2-cyano-3-phenylacrylate
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Intermediate Hydrazide-hydrazone:
-
A mixture of 2-(4-(N,N-dimethylsulfamoyl)phenyl)acetohydrazide (1 mmol) and ethyl 2-cyano-3-phenylacrylate (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the intermediate hydrazide-hydrazone.[5]
-
-
Synthesis of the Final Thioxopyridine Derivative:
-
A mixture of the intermediate hydrazide-hydrazone (1 mmol), elemental sulfur (1.2 mmol), and triethylamine (0.5 mL) in ethanol (20 mL) is refluxed for 8-10 hours.
-
The reaction mixture is then cooled and poured into ice-water.
-
The resulting solid is filtered, washed with water, and purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.[5]
-
Characterization:
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the proton and carbon framework of the molecule.
-
IR Spectroscopy: To identify characteristic functional groups such as C=O, C≡N, and SO₂.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Part 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Materials and Reagents:
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Part 3: Carbonic Anhydrase IX Inhibition Assay
This is a stopped-flow spectrophotometric assay to determine the inhibitory activity of the compounds against CA IX.
Procedure:
-
An esterase assay using 4-nitrophenyl acetate as a substrate is a common method.
-
The assay measures the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
-
The enzyme and inhibitor are pre-incubated together before the addition of the substrate.
-
The initial rate of the reaction is measured, and the percentage of inhibition is calculated.
-
The IC₅₀ or Kᵢ value is determined from the dose-response curve.
Data Presentation and Structure-Activity Relationship (SAR)
The biological activity of a series of synthesized this compound derivatives should be summarized in a clear and concise table to facilitate the analysis of structure-activity relationships.
Table 1: Anticancer Activity of Representative N,N-Dimethylbenzenesulfonamide Derivatives against MCF-7 Cells
| Compound | R Group on Pyridine Ring | IC₅₀ (µM)[5] |
| 6 | 4-Chlorophenyl | 21.81 |
| 9 | 4-Methoxyphenyl | 25.50 |
| 11 | 3,4-Dimethoxyphenyl | 20.60 |
| 16 | N/A (Thiazole derivative) | 25.83 |
| 17 | N/A (Chromene derivative) | 31.20 |
| Doxorubicin | (Positive Control) | 32.00 |
Note: The data presented is for N,N-dimethylbenzenesulfonamide derivatives with various heterocyclic modifications, as reported in the cited literature.[5]
Structure-Activity Relationship Insights:
-
The N,N-dimethylbenzenesulfonamide moiety is a crucial component for the observed antiproliferative activity.
-
The nature of the heterocyclic system attached to the core scaffold significantly influences the potency. For instance, pyridine and thiazole-containing derivatives have shown promising activity.[5]
-
Substituents on the aromatic rings can modulate the activity. Electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) have both resulted in potent compounds, suggesting that electronic and steric factors play a complex role in the interaction with the biological target.[5]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for the development of novel therapeutic agents, particularly in the field of oncology. Their potential to selectively inhibit carbonic anhydrase IX provides a strong rationale for their anticancer activity. The synthetic protocols and biological evaluation methods outlined in this guide offer a solid foundation for researchers to further explore this chemical space. Future research should focus on the synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship, optimization of their pharmacokinetic properties, and in vivo evaluation of their efficacy in preclinical cancer models.
References
- Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of the Iranian Chemical Society.
- Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- potential biological activity of novel benzenesulfonamide deriv
- Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar.
- 2-Bromobenzenesulphonyl chloride. LookChem.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI.
- Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. BenchChem.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central.
- Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed.
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central.
- Inhibition of carbonic anhydrase II by sulfonamide deriv
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
Application Note & Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2-(N',N'-dimethylsulfamoyl)anilines from 2-bromo-N,N-dimethylbenzenesulfonamide
Abstract
The N-arylated sulfonamide motif is a cornerstone in modern medicinal chemistry, appearing in a significant number of blockbuster drugs and clinical candidates.[1][2] The synthesis of these structures, however, can be challenging due to the often-low nucleophilicity of sulfonamides and amines in cross-coupling reactions.[2][3] This application note provides a comprehensive guide and a robust protocol for the synthesis of a diverse range of aminated products from 2-bromo-N,N-dimethylbenzenesulfonamide via the Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of the palladium-catalyzed C-N cross-coupling reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into optimizing reaction conditions for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Aryl Sulfonamides
Aryl sulfonamides are privileged scaffolds in drug discovery, valued for their metabolic stability and ability to act as hydrogen bond acceptors.[3] Their synthesis is a critical step in the development of new therapeutic agents. Traditional methods for creating aryl C-N bonds often require harsh conditions or have a limited substrate scope.[4][5] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field, allowing for the facile and efficient synthesis of aryl amines under relatively mild conditions.[4][5]
This protocol focuses on this compound as a versatile starting material. The ortho-bromo substituent provides a handle for palladium-catalyzed C-N bond formation, while the N,N-dimethylsulfonamide group is a common pharmacophore. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and successful implementation.
The Reaction Mechanism: Unveiling the Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is the cornerstone of this protocol. It involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to forge the desired C-N bond. Understanding this mechanism is crucial for troubleshooting and optimization.
The generally accepted catalytic cycle proceeds through three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.[6][7]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[6][8]
-
Reductive Elimination : This is the final, bond-forming step. The amido group and the aryl group are eliminated from the palladium center, forming the desired aminated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7][8]
The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands, such as Xantphos or tBuXPhos, are known to accelerate the reductive elimination step and promote higher catalytic turnover, expanding the reaction's scope and efficiency.[9][10]
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
synthesis of heterocyclic compounds using 2-bromo-N,N-dimethylbenzenesulfonamide
An In-Depth Guide to the Synthesis of Heterocyclic Compounds Using 2-bromo-N,N-dimethylbenzenesulfonamide
Introduction: Unlocking Heterocyclic Diversity with a Versatile Building Block
In the landscape of synthetic organic and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a uniquely versatile and powerful building block for the synthesis of a variety of heterocyclic compounds, most notably those containing the privileged benzothiadiazine-1,1-dioxide core. This scaffold is of significant interest to drug development professionals due to its presence in numerous clinically important agents with diuretic, antihypertensive, antiviral, and anticancer properties.[1][2]
The synthetic utility of this compound stems from its two distinct and orthogonally reactive functional handles:
-
The N,N-dimethylsulfonamide Group: This moiety serves as a potent Directed ortho-Metalation Group (DMG), enabling regioselective functionalization of the aromatic ring at the C3 position.
-
The C2-Bromine Atom: This aryl bromide provides a canonical reactive site for a host of palladium-catalyzed cross-coupling reactions, facilitating the formation of key carbon-carbon and carbon-heteroatom bonds.
This application note provides a detailed exploration of these two major synthetic strategies. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and expert insights to guide the successful synthesis of novel heterocyclic entities.
Part 1: Directed ortho-Metalation (DoM) for C3-Functionalization
Directed ortho-metalation (DoM) is a powerful technique that circumvents the limitations of classical electrophilic aromatic substitution, offering unparalleled regiocontrol.[3] The N,N-dimethylsulfonamide group is one of the most effective DMGs due to its ability to chelate with organolithium bases, thereby increasing the kinetic acidity of the adjacent ortho-protons.[4][5][6]
The Underlying Principle and Mechanism
The DoM process begins with the coordination of an alkyllithium base (e.g., n-BuLi or s-BuLi) to the Lewis basic oxygen atoms of the sulfonamide group. This brings the base into close proximity to the C3 proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. This intermediate can then be trapped with a wide array of electrophiles to install a new substituent exclusively at the C3 position.
The key steps are:
-
Coordination: The organolithium reagent coordinates to the sulfonamide group.
-
Deprotonation: The alkyl anion of the organolithium reagent abstracts the sterically accessible and electronically activated C3 proton.
-
Aryllithium Formation: A stable 6-membered ring-like intermediate is formed.
-
Electrophilic Quench: The aryllithium species reacts with an added electrophile (E+) to yield the 1,2,3-trisubstituted benzene derivative.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Experimental Protocol: General Procedure for DoM of this compound
This protocol describes a general method for the ortho-lithiation and subsequent electrophilic quench.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, 1.1 eq, solution in cyclohexanes)
-
Electrophile (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: This low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium species.
-
Lithiation: Add s-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Characterization: Purify the crude product by flash column chromatography on silica gel. Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
| Electrophile | Reagent Example | Resulting C3-Substituent |
| Carbonyl | Acetone, Benzaldehyde | -C(OH)R₂ |
| Alkyl Halide | Iodomethane, Benzyl bromide | -R |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
| Disulfide | Dimethyl disulfide (MeSSMe) | -SMe |
| Boronic Ester | Isopropoxyboronic acid pinacol ester | -B(pin) |
Table 1: Representative Electrophiles for Quenching the ortho-Lithiated Intermediate.
Part 2: Palladium-Catalyzed Intramolecular Heck Reaction for Ring Annulation
The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of cyclic and polycyclic systems through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[8][9] In the context of our substrate, the C2-bromine atom is the ideal handle for initiating this powerful cyclization cascade.
Principle and Catalytic Cycle
To utilize this strategy, a precursor must first be synthesized where an alkene-containing moiety is attached to the sulfonamide nitrogen. This is typically achieved via standard N-alkylation of the corresponding 2-bromobenzenesulfonamide. The subsequent intramolecular Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-bromine bond of the aryl bromide, forming an arylpalladium(II) intermediate.
-
Migratory Insertion: The tethered alkene coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond. This is the key C-C bond-forming step and typically proceeds in a syn-fashion. The cyclization generally follows Baldwin's rules, with exo-trig cyclizations being kinetically favored.[10]
-
syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the new C-Pd bond is eliminated, forming a new double bond, regenerating the Pd(0) catalyst, and releasing the heterocyclic product.
Caption: Catalytic Cycle of the Intramolecular Heck Reaction.
Experimental Protocol 1: Synthesis of N-Allyl-2-bromobenzenesulfonamide (Heck Precursor)
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)
-
Allylamine (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine, Anhydrous MgSO₄
Procedure:
-
Setup: Dissolve 2-bromobenzenesulfonyl chloride in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Amine Addition: Add pyridine or triethylamine, followed by the dropwise addition of allylamine. Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the sulfonamide formation to completion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the sulfonyl chloride is consumed.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the pure N-allyl precursor.
Experimental Protocol 2: Intramolecular Heck Cyclization
This protocol describes the cyclization of the N-allyl precursor to form a sultam, a cyclic sulfonamide.
Materials:
-
N-Allyl-2-bromobenzenesulfonamide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.10 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add the N-allyl precursor, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. Causality Note: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Solvent Addition: Add degassed, anhydrous MeCN or DMF via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Rinse the Celite pad with ethyl acetate. Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Purification: Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over MgSO₄, and concentrate.
-
Characterization: Purify the resulting heterocyclic product by flash chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | MeCN | 80 | 70-90 |
| Pd₂(dba)₃ / P(o-tol)₃ | Et₃N | DMF | 100 | 75-95 |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 110 | 65-85 |
Table 2: Common Conditions for the Intramolecular Heck Reaction.
Application Focus: Convergent Synthesis of Benzothiadiazine-1,1-dioxides
The true power of using this compound lies in the ability to combine these methodologies to create highly substituted and functionally diverse benzothiadiazine-1,1-dioxides. A convergent synthetic strategy allows for the precise installation of substituents around the heterocyclic core, a critical capability for structure-activity relationship (SAR) studies in drug discovery.
A typical workflow might involve:
-
C3-Functionalization via DoM: Use the DoM protocol to introduce a desired substituent (e.g., a methyl group via quenching with iodomethane) onto the this compound core.
-
Precursor Synthesis: Convert the resulting C3-substituted compound into an intramolecular Heck precursor (e.g., an N-allyl derivative).
-
Cyclization: Execute the intramolecular Heck reaction to form the six-membered sultam ring, yielding a substituted 1,2,4-benzothiadiazine-1,1-dioxide derivative.
Caption: Convergent workflow for substituted heterocycles.
This strategic combination of regioselective C-H activation and robust palladium-catalyzed cyclization provides an efficient and modular route to libraries of complex heterocyclic compounds for biological screening and drug development programs.
References
- Thansandote, P., Raemy, M., Rudolph, A., & Lautens, M. (2007). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic Letters, 9(25), 5255–5258. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
- Journal of Research in Chemistry. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. [Link]
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- ResearchGate. (n.d.). The Intramolecular Heck Reaction. [Link]
- ResearchGate. (n.d.).
- Directed (ortho)
- ResearchGate. (n.d.). (PDF)
- Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
- ResearchGate. (n.d.). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c ]. [Link]
- Andrew G. Myers Research Group. (n.d.).
- University of Southern California. (n.d.). Palladium catalyzed synthesis of heterocycles. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Grokipedia. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
experimental procedure for Suzuki coupling with 2-bromo-N,N-dimethylbenzenesulfonamide
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with 2-bromo-N,N-dimethylbenzenesulfonamide
Introduction: Bridging Complexity with Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial applications, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1]
This guide focuses on a specific, yet significant, application: the Suzuki coupling of this compound. The resulting biaryl sulfonamide scaffolds are of profound interest to medicinal chemists and drug development professionals. Sulfonamide-containing molecules are known to exhibit a wide range of biological activities, and their synthesis via robust methods like the Suzuki coupling is critical for the rapid generation of new chemical entities for screening and development.[3][4]
We will explore the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and discuss the critical parameters that govern its success, offering researchers a comprehensive and actionable blueprint.
The Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[2][5] The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[7]
-
Transmetalation : This is the crucial bond-forming step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the organoboron species by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination : The final step involves the two organic groups on the palladium(II) complex coupling to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][5]
Catalytic Cycle Diagram
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: Fig 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with phenylboronic acid. It is intended as a starting point and may require optimization for other boronic acids.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 266.14 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
| Inert Gas (Argon or Nitrogen) | - | - | - |
| Standard Glassware (Schlenk flask, etc.) | - | - | - |
Experimental Workflow Diagram
Caption: Fig 2: General experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[12][13]
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition : Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[2] The use of an aqueous co-solvent is common and often accelerates the reaction.
-
Reaction : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature.[12] Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.
Optimization of Reaction Parameters
The success of a Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. For a substrate like this compound, systematic optimization is key to achieving high yields.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%)* |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | ~85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | >95 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/EtOH (3:1) | 80 | ~90 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | DMF | 110 | ~88 |
*Yields are representative and based on typical outcomes for similar Suzuki coupling reactions. Actual results will vary.
Expert Insights on Parameter Selection
-
Catalyst and Ligand : While Pd(PPh₃)₄ is a classic and effective catalyst, modern systems often employ a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand.[9][14] For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos and XPhos are often superior, as they promote both the oxidative addition and the reductive elimination steps.[15][16] N-Heterocyclic Carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[9]
-
Base : The choice of base is critical.[8] Inorganic bases are most common. K₂CO₃ is a standard choice, but stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for less reactive boronic acids. The base facilitates the formation of the boronate anion, which is the active nucleophile in the transmetalation step.[1][8]
-
Solvent : A variety of solvents can be used, but polar aprotic solvents, often in combination with water, are prevalent.[2] Systems like dioxane/water, toluene/water, or DMF are common. Water can play a beneficial role in dissolving the inorganic base and facilitating the transmetalation step.
Conclusion: A Validated Pathway to Biaryl Sulfonamides
The Suzuki-Miyaura cross-coupling provides a robust and versatile method for the synthesis of biaryl sulfonamides from this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably access these valuable molecular scaffolds. The protocol described herein serves as a self-validating system; successful execution, confirmed by reaction monitoring and final product characterization, affirms the integrity of the process. This guide equips scientists in drug discovery and chemical development with the foundational knowledge and practical steps required to leverage this powerful reaction for their synthetic objectives.
References
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Espinet, P., & Echavarren, A. M. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
- Amatore, C., et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- Chemistry LibreTexts. (2020). 17.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Al-Warhi, T., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme-connect.com [thieme-connect.com]
The Versatile Role of 2-bromo-N,N-dimethylbenzenesulfonamide in Modern Organic Synthesis: Application Notes and Protocols
This technical guide provides an in-depth exploration of 2-bromo-N,N-dimethylbenzenesulfonamide as a multifaceted reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the reagent's utility in key synthetic transformations, including its role as a powerful directed metalation group and as a versatile substrate in palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature, aiming to empower chemists with the knowledge to effectively harness this valuable synthetic tool.
Introduction: Unveiling the Synthetic Potential
This compound is a crystalline solid that serves as a valuable building block in the construction of complex molecular architectures. Its synthetic utility is primarily derived from two key structural features: the bromine atom, which is amenable to a wide range of cross-coupling reactions, and the N,N-dimethylsulfonamide group, a potent directed metalation group (DMG). This dual functionality allows for sequential and regioselective functionalization of the aromatic ring, making it a strategic choice for the synthesis of highly substituted aromatic compounds, which are prevalent in pharmaceuticals and advanced materials.
The benzenesulfonamide scaffold itself is a well-recognized pharmacophore, present in a variety of clinically approved drugs.[1] This inherent biological relevance further enhances the appeal of this compound as a starting material in drug discovery programs.
Synthesis of this compound
The preparation of this compound is a straightforward process, typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. This reaction is generally high-yielding and can be performed under standard laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol outlines a general and reliable method for the synthesis of the title compound.
Materials:
-
2-bromobenzenesulfonyl chloride
-
Dimethylamine (solution in THF or as a gas)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.0-2.2 eq) in THF. Alternatively, bubble dimethylamine gas through the solution. If using dimethylamine hydrochloride, add a suitable base like triethylamine (2.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Application as a Directed Metalation Group (DMG) in Directed ortho-Metalation (DoM)
The N,N-dimethylsulfonamide moiety is a powerful directed metalation group (DMG), facilitating the regioselective deprotonation of the aromatic ring at the ortho position.[2][3][4] This process, known as Directed ortho-Metalation (DoM), generates a highly reactive organolithium intermediate that can be quenched with a variety of electrophiles to introduce a new substituent exclusively at the C6 position (ortho to the sulfonamide and meta to the bromine).[5][6][7][8]
The efficacy of the sulfonamide group as a DMG stems from its ability to coordinate with the lithium atom of the organolithium base, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho-proton.[5]
reagent [label="2-bromo-N,N-dimethyl-\nbenzenesulfonamide", fillcolor="#F1F3F4"]; base [label="n-BuLi\n(or s-BuLi, t-BuLi)", fillcolor="#F1F3F4"]; intermediate [label="Ortho-lithiated Intermediate", fillcolor="#FBBC05"]; electrophile [label="Electrophile (E+)", fillcolor="#F1F3F4"]; product [label="6-substituted-2-bromo-N,N-\ndimethylbenzenesulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent -> intermediate [label="Deprotonation"]; base -> intermediate; intermediate -> product [label="Electrophilic Quench"]; electrophile -> product; }
Protocol 2: Directed ortho-Metalation and Electrophilic Quench
This protocol provides a general procedure for the DoM of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), or tert-Butyllithium (t-BuLi) in a suitable solvent
-
Electrophile (e.g., aldehydes, ketones, esters, alkyl halides, iodine, etc.)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base (1.1-1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add a solution of the chosen electrophile (1.2-1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then gradually warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-bromo-6-substituted-N,N-dimethylbenzenesulfonamide.
Table 1: Representative Electrophiles and Potential Products from DoM
| Electrophile | Product Type |
| Aldehydes (e.g., benzaldehyde) | Secondary alcohol |
| Ketones (e.g., acetone) | Tertiary alcohol |
| Esters (e.g., ethyl benzoate) | Ketone |
| Alkyl halides (e.g., methyl iodide) | Alkylated arene |
| Iodine (I₂) | Iodoarene |
| N,N-Dimethylformamide (DMF) | Aldehyde |
| Carbon dioxide (CO₂) | Carboxylic acid |
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[9][10] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
start [label="2-bromo-N,N-dimethyl-\nbenzenesulfonamide\n+\nArylboronic Acid", fillcolor="#F1F3F4"]; catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)\n+\nBase (e.g., K₂CO₃)", fillcolor="#F1F3F4"]; product [label="2-Aryl-N,N-dimethyl-\nbenzenesulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> product [label="Suzuki-Miyaura Coupling"]; catalyst -> product; }
Protocol 3: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous and degassed solvent (and water if applicable).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Conditions and Expected Yields for Suzuki-Miyaura Coupling of Aryl Bromides *
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-90 |
| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 82-92 |
| Thiophene-2-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 75-85 |
| *Yields are based on typical outcomes for similar aryl bromide substrates and may require optimization for this compound.[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[5][11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12]
Protocol 4: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Representative Alkynes and Expected Yields for Sonogashira Coupling of Aryl Bromides *
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 85-95 |
| 1-Hexyne | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | DMF | 50 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 60 | 88-98 |
| Propargyl alcohol | PdCl₂(dppf)/CuI | Et₃N | DMF | RT | 75-85 |
| *Yields are based on typical outcomes for similar aryl bromide substrates and may require optimization.[13][14] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds between an aryl halide and an amine.[1][2][14] This reaction has become a premier method for the synthesis of arylamines, which are common motifs in pharmaceuticals.[3]
Protocol 5: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.0 eq relative to Pd).
-
Add the base (1.4-2.0 eq), this compound (1.0 eq), and the amine (1.1-1.5 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 4: Representative Amines and Expected Yields for Buchwald-Hartwig Amination of Aryl Bromides *
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 90-99 |
| Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃/RuPhos | Cs₂CO₃ | Toluene | 100 | 88-98 |
| Diethylamine | Pd(OAc)₂/DavePhos | NaOt-Bu | 1,4-Dioxane | 100 | 75-85 |
| *Yields are based on typical outcomes for similar aryl bromide substrates and may require optimization.[15][16] |
Conclusion
This compound is a highly versatile and valuable reagent in the toolkit of the modern organic chemist. Its dual functionality as a potent directed metalation group and a substrate for a wide array of palladium-catalyzed cross-coupling reactions allows for the strategic and regioselective synthesis of complex, highly substituted aromatic compounds. The protocols and data presented in this guide, while based on established principles and analogous systems, provide a solid foundation for researchers to explore and exploit the full synthetic potential of this reagent in their own research, particularly in the fields of medicinal chemistry and materials science. Further investigation into the specific reaction scope and optimization for this substrate will undoubtedly continue to expand its applications.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Macklin, T. K., & Snieckus, V. (2005). Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Organic Letters, 7(13), 2519–2522. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Nolan, S. P. (Ed.). (2017).
- ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- University of Liverpool. (n.d.). Directed (ortho) Metallation.
- Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 14(1), 1-15. [Link]
- PubMed. (2005). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides.
- ResearchGate. (2011). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent....
- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.
- PubMed. (2005). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides.
- ResearchGate. (2013). N,N-Dibromosulfonamides: Versatile Reagents in Organic Synthesis.
- PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities....
- ResearchGate. (2007). N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent....
- PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scirp.org [scirp.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the Large-Scale Synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide Derivatives
[Application Notes and Protocols]
Introduction
The benzenesulfonamide structural motif is a highly valued pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom at the 2-position of the benzene ring and N,N-dimethyl substitution on the sulfonamide nitrogen offers a versatile scaffold for the development of novel drug candidates.[1][3] This guide provides a detailed protocol for the large-scale synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide, emphasizing practical considerations for process scale-up, safety, and analytical validation. This document is intended for researchers, scientists, and professionals in drug development.
Synthetic Strategy and Mechanistic Considerations
The most direct and industrially scalable approach to synthesizing this compound and its derivatives is the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine.[4][5] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
Causality of Experimental Choices:
-
Starting Material Selection: 2-Bromobenzenesulfonyl chloride is a commercially available and reactive electrophile, making it an ideal starting material for this synthesis.[6] Its synthesis from 2-aminobenzenesulfonic acid via diazotization and Sandmeyer-type reactions has been reported, offering a cost-effective route for large-scale production if needed.[7][8]
-
Reagent Selection: Dimethylamine is a readily available and highly reactive nucleophile. It is often used as a solution in a suitable solvent (e.g., THF, ethanol) or as a gas. For large-scale operations, using a solution of dimethylamine is generally safer and allows for better control of stoichiometry.
-
Solvent and Base: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to avoid side reactions with the sulfonyl chloride.[1] A tertiary amine base, like triethylamine or pyridine, is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the dimethylamine nucleophile.[4][9]
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.[1][9]
Detailed Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment:
-
Multi-neck, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Inert atmosphere (Nitrogen or Argon) supply
-
Cooling/heating circulator
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves, lab coat.[10][11]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromobenzenesulfonyl chloride | 255.52 | 255.5 g | 1.00 | 1.0 |
| Dimethylamine (40% in H₂O) | 45.08 | 170 mL | ~1.50 | 1.5 |
| Triethylamine | 101.19 | 167 mL | 1.20 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 2.5 L | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine (Saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | As needed | - | - |
Procedure:
-
Reactor Setup: Set up the jacketed reactor under an inert atmosphere of nitrogen. Ensure all glassware is dry.
-
Reaction Mixture Preparation: Charge the reactor with 2-bromobenzenesulfonyl chloride (255.5 g, 1.00 mol) and dichloromethane (1.5 L). Begin stirring to dissolve the solid.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulating bath.
-
Addition of Base and Nucleophile: In a separate flask, mix triethylamine (167 mL, 1.20 mol) with dichloromethane (500 mL). Add this solution to the addition funnel. To another addition funnel, add the 40% aqueous solution of dimethylamine (170 mL, ~1.50 mol).
-
Reaction Execution: Slowly add the triethylamine solution to the stirred reactor over 30-45 minutes, maintaining the internal temperature below 10 °C. Following the addition of triethylamine, slowly add the dimethylamine solution over 1-1.5 hours, ensuring the temperature remains below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.[12]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]
-
Work-up:
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly quench the reaction by adding water (1 L).
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.[13] Alternatively, for high purity requirements, column chromatography on silica gel can be employed.[1][14]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[1][15]
Safety and Handling Precautions
-
2-Bromobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[11][16] It is also moisture-sensitive and may release toxic gases upon contact with water.[17] Handle in a well-ventilated fume hood, wearing appropriate PPE.[10][11] Store in a cool, dry place under an inert atmosphere.[10][16]
-
Dimethylamine: This is a flammable and corrosive substance. Handle with care in a well-ventilated area.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.
-
Exothermic Reaction: The reaction between the sulfonyl chloride and the amine is exothermic. Proper temperature control is essential to prevent a runaway reaction, especially on a large scale.[12]
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the large-scale synthesis of this compound.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation. | Peaks corresponding to the aromatic protons and the N-dimethyl protons with appropriate chemical shifts and integration. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₈H₁₀BrNO₂S (264.14 g/mol ).[18] |
| HPLC | Purity assessment. | A single major peak indicating high purity (typically >98%). |
| Melting Point | Physical property confirmation and purity check. | A sharp melting point range consistent with the pure compound. |
Conclusion
The large-scale synthesis of this compound and its derivatives is a well-established process that can be safely and efficiently executed with careful planning and control. The protocol detailed in this guide provides a robust framework for producing these valuable compounds for research and drug development. Adherence to safety protocols and rigorous analytical characterization are paramount to ensure the quality and reproducibility of the synthesis. The versatility of this scaffold continues to make it an attractive starting point for the discovery of new therapeutic agents.[1][19]
References
- Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Sulfonamide.
- Movassaghi, M., & Schmidt, M. A. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20976–20983.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- ResearchGate. (2014, October 10). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- Japan International Cooperation Agency. (n.d.). Analytical Methods.
- Semantic Scholar. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride.
- Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC.
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- ResearchGate. (2025, August 10). dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives.
- PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- ResearchGate. (2025, August 7). Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
- PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.
- Organic Syntheses. (n.d.). Procedure.
- Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. 2-Bromo-N,3-dimethylbenzene-1-sulfonamide () for sale [vulcanchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-溴苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]
- 8. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. This compound , 98% , 65000-13-7 - CookeChem [cookechem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide
Welcome to the Technical Support Center for the synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low-yield issues encountered during this specific sulfonamide synthesis. Here, we provide in-depth technical guidance in a question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound can be a frustrating obstacle. This section is designed to help you diagnose and resolve the most common issues.
Question 1: My reaction yield of this compound is consistently low. What are the most probable causes?
Several factors can contribute to a low yield in this sulfonylation reaction. The primary suspects are the quality and handling of your starting materials, the reaction conditions, and the work-up procedure. Let's break down the likely culprits:
-
Degradation of 2-Bromobenzenesulfonyl Chloride: This is the most common cause of low yields. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, even from atmospheric moisture.[1] The resulting 2-bromobenzenesulfonic acid is unreactive towards the amine, thus directly reducing your potential yield.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical. An inappropriate solvent may not fully dissolve the reactants, while an incorrect base can lead to side reactions or be too weak to effectively neutralize the HCl byproduct.
-
Issues with Dimethylamine: While dimethylamine is a gas at room temperature, it is typically used as a solution in a solvent like THF or ethanol, or as the hydrochloride salt. The accurate determination of its concentration is crucial. If using the hydrochloride salt, a sufficient amount of base is required to liberate the free amine.
-
Inefficient Purification: The desired product might be lost during the work-up and purification steps. This can be due to the product's solubility in the wash solutions or inefficient extraction or crystallization.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound, offering insights into best practices and the chemical reasoning behind them.
Question 2: What is the general reaction mechanism for the formation of this compound?
The formation of a sulfonamide from a sulfonyl chloride and a secondary amine, like dimethylamine, is a nucleophilic acyl substitution-like reaction at the sulfur atom. The mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile and attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting ammonium salt is deprotonated by a base (e.g., pyridine or triethylamine) to yield the final this compound and the protonated base.
This reaction is analogous to the formation of an amide from an acyl chloride.[2][3]
Question 3: How can I ensure my 2-bromobenzenesulfonyl chloride is of high quality and handled correctly?
Given its sensitivity, proper handling of 2-bromobenzenesulfonyl chloride is paramount for a successful reaction.
-
Storage: Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator.[4]
-
Handling: Whenever possible, handle the sulfonyl chloride under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon).
-
Quality Check: If you suspect the quality of your sulfonyl chloride has degraded, you can perform a simple test. A small amount of the compound can be dissolved in an anhydrous aprotic solvent and a few drops of a tertiary amine like triethylamine can be added. The formation of a precipitate (triethylamine hydrochloride) upon addition of the amine can indicate the presence of HCl, a byproduct of hydrolysis. For a more rigorous check, 1H NMR spectroscopy can be used to look for the presence of the corresponding sulfonic acid.
Question 4: What are the optimal reaction conditions for this synthesis?
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | These aprotic solvents are good at dissolving the reactants and are inert under the reaction conditions. |
| Amine Source | Dimethylamine solution in THF (e.g., 2 M) | Using a solution allows for more accurate measurement of the amine. |
| Base | Pyridine or Triethylamine (1.5 - 2.0 equivalents) | These non-nucleophilic bases effectively neutralize the HCl byproduct without competing with the dimethylamine.[2] |
| Temperature | 0 °C to room temperature | Starting the reaction at a lower temperature helps to control the initial exotherm. |
| Stoichiometry | 1.0 equivalent of 2-bromobenzenesulfonyl chloride, 1.2-1.5 equivalents of dimethylamine | A slight excess of the amine ensures the complete consumption of the sulfonyl chloride. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the hydrolysis of the sulfonyl chloride. |
Question 5: What potential side reactions should I be aware of?
The primary side reaction of concern is the hydrolysis of 2-bromobenzenesulfonyl chloride to 2-bromobenzenesulfonic acid, as discussed earlier. This is why maintaining anhydrous conditions is critical.
Another potential, though less common, issue could be the presence of impurities in the starting materials. For instance, if the dimethylamine contains traces of monomethylamine (a primary amine), you could get a small amount of the corresponding secondary sulfonamide as a byproduct.
Question 6: How can I effectively purify the crude this compound?
After the reaction is complete, a standard aqueous work-up is typically employed to remove the base hydrochloride salt and any unreacted starting materials.
-
Quenching: The reaction mixture is usually quenched with water or a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base.
-
Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed sequentially with a dilute acid, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
The crude product can then be purified by one of the following methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure product. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol/water or ethyl acetate/hexane mixtures are common choices for sulfonamides.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.[6][7]
Experimental Protocols & Visualizations
Representative Experimental Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent concentrations.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromobenzenesulfonyl chloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the sulfonyl chloride.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base and Amine Addition: In a separate flask, dissolve dimethylamine (1.2 eq, as a 2M solution in THF) and pyridine (1.5 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the dimethylamine/pyridine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 30 minutes.
-
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart of the synthesis and purification process.
References
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Bowser, J. R., et al. (n.d.).
- BenchChem. (2025).
- 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- What are the products when Benzene Sulfonyl Chloride reacts with amines?. (2025). Blog.
- PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
- The Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- ChemicalBook. (n.d.). 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1.
- N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions. (2025).
- Semantic Scholar. (n.d.). Studies on synthesis of 2-bromobenzenesulfonyl chloride.
- 2-Bromobenzenesulfonyl chloride - SAFETY D
- Google Patents. (n.d.).
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- BenchChem. (2025). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
- Wikipedia. (n.d.). Hinsberg reaction.
- Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main.
- Google Patents. (n.d.).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 4. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for the purification of 2-bromo-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding the Challenge: Common Byproducts and Impurities
A successful purification strategy begins with understanding the potential impurities in your crude product. The synthesis of this compound, typically via the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine[1], can generate several predictable byproducts.
Q: What are the most likely impurities I should expect in my crude this compound?
A: The impurity profile of your crude product is directly linked to the reaction conditions and work-up procedure. Below is a summary of the most common impurities, their sources, and key characteristics to aid in designing a purification strategy.
| Impurity | Source | Chemical Property | Recommended Removal Method |
| 2-Bromobenzenesulfonic acid | Hydrolysis of the starting material, 2-bromobenzenesulfonyl chloride, by moisture. | Highly polar, acidic | Liquid-liquid extraction with a mild aqueous base (e.g., NaHCO₃ solution). |
| 2-Bromobenzenesulfonyl chloride | Unreacted starting material. | Electrophilic, moisture-sensitive | Aqueous work-up (will hydrolyze to the sulfonic acid), or chromatography. |
| Dimethylamine Hydrochloride | Byproduct of the reaction between dimethylamine and HCl generated in situ. | Highly polar, ionic salt | Aqueous wash. It is highly soluble in water and insoluble in most organic solvents. |
| Isomeric Bromobenzenesulfonamides | Impurities (e.g., 3- or 4-bromobenzenesulfonyl chloride) in the starting material. | Similar polarity to the desired product | Careful column chromatography or fractional recrystallization. |
| Solvent Residues | Trapped solvent from the reaction or initial work-up. | Varies based on solvent used | Drying under high vacuum, recrystallization. |
Section 2: Troubleshooting Purification Workflows
This section addresses specific, common problems encountered during purification experiments in a question-and-answer format.
Recrystallization Troubleshooting
Recrystallization is often the most effective method for purifying crystalline solids like this compound. However, several issues can arise.
Q: My product "oiled out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[2] This is a common problem when the melting point of your compound is lower than the boiling point of the solvent, or when the concentration of impurities is very high.[2]
-
Causality: The high temperature of the solution prevents the solute molecules from organizing into a crystal lattice, causing them to aggregate as a disordered, supercooled liquid (the oil).
-
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[2]
-
Change Solvent System: The chosen solvent may be too nonpolar or have too high a boiling point. Switch to a lower-boiling point solvent or use a mixed-solvent system. For many sulfonamides, an ethanol/water or isopropanol/water mixture is highly effective.[2][3]
-
Induce Crystallization at a Lower Temperature: After re-dissolving, cool the solution and attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
-
Pre-purify: If the crude material is heavily contaminated, an initial purification step like column chromatography may be necessary before attempting recrystallization.[2]
-
Q: I'm getting a very low yield after recrystallization. How can I improve my recovery?
A: Low recovery is typically a solubility issue. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
-
Causality:
-
Excess Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling.[4]
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for the compound, even at low temperatures.[2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.[2]
-
-
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature to form large, pure crystals, then maximize precipitation by cooling further in an ice-water bath.
-
Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Change Solvent: Test different solvents or solvent mixtures to find one with a more ideal solubility profile for your compound.
-
Column Chromatography Troubleshooting
When recrystallization is insufficient, column chromatography provides superior separation based on polarity.[5]
Q: My compound is not separating from a key impurity on a silica gel column. What are my options?
A: Poor separation (co-elution) occurs when the compound and impurity have very similar affinities for the stationary phase in the chosen mobile phase.
-
Causality: The polarity of the target compound and the impurity are too similar for the selected chromatography conditions to resolve them.
-
Solutions:
-
Optimize the Mobile Phase:
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase over time. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate. This can effectively separate compounds with close polarities.[5]
-
Try Different Solvent Systems: Change the solvent composition entirely. A common system for sulfonamides is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or ether).
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue is selectivity. Switching the stationary phase can provide a different separation mechanism.[5]
-
Reverse-Phase (C18 or C8): This is particularly useful if your compounds are not excessively nonpolar. Separation is based on hydrophobicity.[5]
-
Amide-Modified or Aminopropyl Silica: These phases can offer unique selectivity for compounds like sulfonamides that can participate in hydrogen bonding.[5][6]
-
-
Section 3: Standard Operating Protocols (SOPs)
These protocols provide a validated starting point for your purification experiments.
SOP 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)
This protocol is effective for purifying moderately polar crystalline compounds like this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with constant swirling. The water acts as an "anti-solvent" in which the compound is insoluble.[7]
-
Induce Crystallization: Continue adding water until the solution becomes persistently cloudy (turbid). If necessary, add a drop or two of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the purified crystals under vacuum.
SOP 2: Flash Column Chromatography
This protocol is designed for the efficient separation of the target compound from less polar and more polar impurities.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
95:5 Hexanes:EtOAc (2 column volumes)
-
90:10 Hexanes:EtOAc (5 column volumes)
-
80:20 Hexanes:EtOAc (until the desired product has eluted)
-
-
Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
SOP 3: Analytical HPLC Method for Purity Assessment
This method provides a reliable way to determine the final purity of your this compound. It is based on common methods for analyzing sulfonamides.[8][9]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start at 75% A / 25% B, ramp to 25% A / 75% B over 15 minutes. |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at 270 nm[8] |
| Injection Volume | 5 µL |
| Sample Prep | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~0.25 mg/mL.[8] |
Section 4: Frequently Asked Questions (FAQs)
Q: How do I definitively confirm the identity and purity of my final product?
A: A combination of techniques is best. Purity should be assessed quantitatively by HPLC, aiming for >99% peak area.[10] Structural confirmation must be done using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules, including sulfonamides.[11][12] Mass Spectrometry (MS) should also be used to confirm the molecular weight of the compound.
Q: What is the most efficient way to remove the acidic byproduct, 2-bromobenzenesulfonic acid?
A: A simple liquid-liquid extraction is highly effective. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acidic sulfonic acid, forming a salt that is highly soluble in the aqueous layer and will be removed, while your neutral sulfonamide product remains in the organic layer.
Q: My final product is pure by HPLC and NMR, but it has a slight yellow color. How can I remove it?
A: A faint color is often due to trace, highly conjugated impurities that are difficult to detect by other means. This can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal adsorbs the colored impurities. Use it sparingly, as it can also adsorb some of your product.
Section 5: Visual Workflows
General Purification Strategy
The following diagram outlines a decision-making workflow for purifying crude this compound.
Caption: A logical workflow for the purification of this compound.
Recrystallization Troubleshooting Flowchart
This diagram provides a structured approach to solving common recrystallization problems.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- BenchChem. (2025).
- MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote.
- BenchChem. (2025).
- Stachniuk, A., & Czeczko, R. (2019).
- Stachniuk, A., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3326. [Link]
- Samara, V., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 11(3), 136-143.
- Pule, B. O., Mmualefe, L. C., & Torto, N. (2012). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]
- Goossens, D., et al. (2006). Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. Journal of Chromatographic Science, 44(9), 550-558. [Link]
- ResearchGate. (n.d.).
- Hultquist, M. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
- Wang, J., et al. (2019). [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 37(10), 1123-1130. [Link]
- Su, C-S., & Chen, Y-P. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Molecules, 24(17), 3140. [Link]
- Scribd. (n.d.).
- Płotka-Wasylka, J., & Namieśnik, J. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 24(16), 2911. [Link]
- PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]
- Weatherly, C. A., et al. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9256–9263. [Link]
- Haglund, P. (1996). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 68(1), 111-115. [Link]
- ResearchGate. (n.d.). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). [Link]
- Pharmaffiliates. (n.d.). Sulfonamide-impurities. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 183-188. [Link]
- Zhang, H., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2110. [Link]
- National Center for Biotechnology Information. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 446, 138867. [Link]
- PrepChem. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]
- CNGBdb. (n.d.). Identification of sulfonamides by NMR spectroscopy. [Link]
- ACS Publications. (2022).
- ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Link]
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Gadani, K., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 13(1), 227-231.
- Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 183–188. [Link]
- ResearchGate. (n.d.).
- ResearchG
- National Center for Biotechnology Information. (2021). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry.
- Wikipedia. (n.d.). Sulfonamide. [Link]
- Chemsrc. (n.d.). 2-Bromobenzenesulfonamide. [Link]
- PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide.
- BenchChem. (2025).
- Organic Syntheses. (n.d.).
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
optimizing reaction temperature for 2-bromo-N,N-dimethylbenzenesulfonamide synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide, with a specific focus on the critical parameter of reaction temperature.
Troubleshooting Guide: Optimizing Reaction Temperature and Overcoming Common Hurdles
Effectively troubleshooting the synthesis of this compound requires a systematic approach. This guide addresses common issues, with a focus on how reaction temperature plays a pivotal role.
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired this compound is one of the most frequent challenges.
Possible Causes and Solutions:
-
Hydrolysis of 2-bromobenzenesulfonyl chloride: The starting sulfonyl chloride is highly susceptible to moisture, which leads to its decomposition into the unreactive 2-bromobenzenesulfonic acid.[1][2]
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Low Temperature (e.g., < 0 °C): The reaction may be too slow, leading to incomplete conversion of the starting material. While a low starting temperature is often recommended to control the initial exothermic reaction, it may need to be gradually increased.
-
High Temperature (e.g., > room temperature): Elevated temperatures can accelerate side reactions and promote the degradation of reactants or the product. For many sulfonamide syntheses, reactions are typically stirred at room temperature for 4-12 hours.[3]
-
Solution: Start the reaction at 0 °C to control the initial exotherm, then allow it to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 30-40 °C) can be cautiously applied, but this should be a last resort.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction's success.[1][5]
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of side products can complicate purification and reduce the overall yield.
Possible Causes and Solutions:
-
Side Reactions due to High Temperature: As mentioned, excessive heat can lead to the formation of undesired byproducts.
-
Solution: Maintain a controlled temperature throughout the reaction. A temperature range of 0 °C to room temperature is generally optimal for sulfonamide synthesis.[2]
-
-
Excess Reagents: An incorrect stoichiometric ratio of reactants can lead to impurities.
-
Solution: While a slight excess of the amine (1.1-1.2 equivalents) can be beneficial to ensure full consumption of the sulfonyl chloride, a large excess should be avoided.[1]
-
Issue 3: Reaction Stalls and Does Not Proceed to Completion
A stalled reaction can be frustrating, but it is often diagnosable.
Possible Causes and Solutions:
-
Poor Quality of Reagents: Degradation of the 2-bromobenzenesulfonyl chloride or the dimethylamine can halt the reaction.
-
Solution: Use fresh or properly stored 2-bromobenzenesulfonyl chloride.[2] Ensure the dimethylamine solution has the correct concentration.
-
-
Insufficient Reaction Time or Suboptimal Temperature: The reaction may simply need more time or a slight adjustment in temperature to proceed.
-
Solution: Allow the reaction to stir at room temperature for a longer period, monitoring by TLC. If the reaction remains stalled, a modest increase in temperature could be considered.
-
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the synthesis of this compound:
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature profile generally involves starting the reaction at a cooled temperature, typically 0 °C, to manage the initial exothermic reaction upon adding the sulfonyl chloride. The reaction mixture is then allowed to gradually warm to room temperature and stirred for several hours (4-24 hours) to ensure completion.[3][4]
Q2: Why is it important to start the reaction at 0 °C?
A2: The reaction between a sulfonyl chloride and an amine is often exothermic. Starting at a lower temperature helps to control the reaction rate, prevent a rapid temperature increase, and minimize the formation of side products.
Q3: Can I run the reaction at an elevated temperature to speed it up?
A3: While gentle heating can sometimes be used to push a sluggish reaction to completion, it is generally not recommended as the primary condition.[2] Higher temperatures can promote the degradation of the sulfonyl chloride and lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.
Q4: How can I monitor the progress of the reaction to determine the optimal reaction time and temperature?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[3] By taking small aliquots of the reaction mixture at different time points, you can visualize the consumption of the starting materials and the formation of the product. This will help you determine when the reaction is complete and if any adjustments to the temperature are necessary.
Q5: What are the key safety precautions to consider during this synthesis?
A5: 2-bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Dimethylamine is a flammable and corrosive gas, typically used as a solution. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocol and Data
General Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-bromobenzenesulfonyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of dimethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[1][6]
Data Summary: Temperature Effects on Sulfonamide Synthesis
| Temperature Range | Expected Outcome | Potential Issues |
| < 0 °C | Slow reaction rate | Incomplete reaction, potential for reaction to stall. |
| 0 °C to Room Temperature | Optimal for most sulfonamide syntheses | Reaction time may be longer, but generally leads to a cleaner product with higher yield. |
| > Room Temperature (Gentle Heating) | Increased reaction rate | Potential for increased side product formation and degradation of reactants/product.[2] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
References
- common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- troubleshooting low yield in sulfonamide synthesis - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.).
- Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery: Application Notes and Protocols - Benchchem. (n.d.).
- physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide - Benchchem. (n.d.).
- Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide - Benchchem. (n.d.).
Sources
stability of 2-bromo-N,N-dimethylbenzenesulfonamide in different solvents
This guide provides in-depth technical and application support for researchers, scientists, and drug development professionals working with 2-bromo-N,N-dimethylbenzenesulfonamide. It addresses potential stability challenges in various solvents and offers practical guidance for experimental design and troubleshooting.
Section 1: Understanding the Stability Profile of this compound
Introduction to the Molecule:
This compound is a halogenated aromatic sulfonamide. Its stability is primarily dictated by the chemical reactivity of the sulfonamide group and the carbon-bromine bond on the benzene ring. While specific degradation kinetics for this exact molecule are not extensively published, we can infer its stability profile by understanding the behavior of these functional groups in different chemical environments.
The primary potential degradation pathways include:
-
Hydrolysis of the Sulfonamide Bond: This can be catalyzed by acidic or basic conditions, leading to the formation of 2-bromobenzenesulfonic acid and dimethylamine.
-
Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom: The presence of the electron-withdrawing sulfonamide group can activate the ortho-positioned bromine for substitution by strong nucleophiles.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and atmospheric contaminants. For solutions, storage at low temperatures (-20°C or -80°C) can significantly slow potential degradation.
Q2: In which common laboratory solvents is this compound expected to be most stable?
A2: Generally, aprotic and non-nucleophilic solvents are preferred for dissolving and storing this compound. These include:
-
High Stability: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene.
-
Moderate Stability: Ethyl acetate, Acetone. These are generally stable but can contain impurities that may affect long-term stability.
-
Use with Caution: Protic solvents like methanol and ethanol can potentially act as nucleophiles under certain conditions, leading to slow solvolysis. Water, especially at non-neutral pH, can lead to hydrolysis.
Q3: Can I use this compound in aqueous buffers?
A3: While it may be necessary for certain biological assays, caution is advised when using this compound in aqueous buffers. The stability will be highly dependent on the pH of the buffer. It is crucial to determine the compound's stability in your specific buffer system before conducting extensive experiments. A preliminary stability study using HPLC or LC-MS to monitor for degradation products over time is highly recommended.
Q4: How does temperature affect the stability of this compound in solution?
A4: As with most chemical reactions, degradation rates are expected to increase with temperature. For reactions or assays conducted at elevated temperatures, it is important to be aware of the potential for accelerated degradation. If possible, run a control experiment at the target temperature to assess the compound's stability over the experimental timeframe.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Issue 1: Inconsistent results or loss of activity in a biological assay.
-
Potential Cause: Degradation of the compound in the assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions.
-
Assess Buffer Stability: Incubate the compound in the assay buffer for the duration of the experiment. At various time points, analyze aliquots by HPLC or LC-MS to check for the appearance of degradation products.
-
pH Optimization: If degradation is observed, assess if modifying the buffer pH (while maintaining biological relevance) can improve stability.
-
Solvent Control: Ensure that the final concentration of the organic solvent used to dissolve the compound (e.g., DMSO) is low and does not affect the assay's performance or the compound's stability.
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
-
Potential Cause: The compound is degrading in the solvent used for analysis or storage.
-
Troubleshooting Steps:
-
Identify Degradants: If possible, characterize the unknown peaks using mass spectrometry. Common degradation products could include 2-hydroxy-N,N-dimethylbenzenesulfonamide (from reaction with water) or other substitution products if nucleophiles are present.
-
Solvent Purity: Ensure high-purity, anhydrous solvents are used for sample preparation and storage.
-
Optimize Mobile Phase: If using LC-MS, ensure the mobile phase pH is compatible with the compound's stability.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in a Given Solvent
This protocol outlines a general method to determine the stability of this compound in a specific solvent system.
Objective: To quantify the rate of degradation of this compound in a selected solvent over time.
Materials:
-
This compound
-
High-purity solvent of interest
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Autosampler vials
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several autosampler vials.
-
Analyze one vial immediately (T=0) using a validated HPLC or LC-MS method to determine the initial peak area of the parent compound.
-
Incubate the remaining vials at a desired temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze its contents by HPLC or LC-MS.
-
Record the peak area of the parent compound and any new peaks that appear.
-
Plot the percentage of the remaining parent compound against time to determine the stability profile.
Data Analysis:
| Time Point (hours) | Peak Area of Parent Compound | % Remaining | Peak Area of Degradant(s) |
| 0 | X₀ | 100% | 0 |
| 1 | X₁ | (X₁/X₀) * 100 | Y₁ |
| 2 | X₂ | (X₂/X₀) * 100 | Y₂ |
| 4 | X₄ | (X₄/X₀) * 100 | Y₄ |
| 8 | X₈ | (X₈/X₀) * 100 | Y₈ |
| 24 | X₂₄ | (X₂₄/X₀) * 100 | Y₂₄ |
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Section 5: References
-
General Principles of Drug Stability: Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (Source: American Pharmacists Association, URL: [Link])
-
Hydrolysis of Sulfonamides: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Source: Wiley, URL: [Link])
-
Nucleophilic Aromatic Substitution: Strategic Applications of Named Reactions in Organic Synthesis. (Source: Elsevier, URL: [Link])
Technical Support Center: Troubleshooting Byproduct Formation in the Bromination of N,N-Dimethylbenzenesulfonamide
Introduction
The electrophilic bromination of N,N-dimethylbenzenesulfonamide is a key transformation for synthesizing intermediates used in drug development and materials science. While the reaction aims to produce the para-substituted isomer, N,N-dimethyl-4-bromobenzenesulfonamide, researchers frequently encounter challenges with byproduct formation, leading to complex purification processes and reduced yields. This technical guide provides a structured, in-depth resource for diagnosing and mitigating common side reactions. Drawing upon established principles of electrophilic aromatic substitution (EAS), this document serves as a troubleshooting manual for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding byproduct formation during the bromination of N,N-dimethylbenzenesulfonamide.
Q1: Why am I getting a mixture of isomers (ortho, meta, para) instead of the desired para-product?
A: This is the most fundamental challenge of this reaction and stems from the electronic nature of the N,N-dimethylsulfonamide (-SO₂N(CH₃)₂) substituent. This group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[1] According to classical EAS theory, such deactivating groups are primarily meta-directors.[2][3] Therefore, the formation of the meta-isomer is electronically favored. However, the para-product is often desired for subsequent synthetic steps. Achieving high para-selectivity requires carefully optimized conditions that can override the inherent electronic preference, often by leveraging steric effects and precise catalyst control. The ortho position is generally disfavored due to significant steric hindrance from the bulky sulfonamide group.[2][4]
Q2: My reaction is producing a significant amount of di-brominated product. How can I prevent this?
A: Over-bromination occurs when the mono-brominated product reacts again with the brominating agent. Although the first bromine atom further deactivates the ring, forcing conditions (high temperature, excess brominating agent, or a highly active catalyst system) can drive a second substitution. To prevent this, strict stoichiometric control is crucial. Use of 1.0-1.05 equivalents of the brominating agent is recommended. Furthermore, slow, controlled addition of the bromine source at a low temperature allows for consumption of the starting material before the product concentration builds up sufficiently to compete for the electrophile.
Q3: I am observing starting material decomposition or obtaining a complex, unidentifiable mixture. What could be the cause?
A: This often points to overly harsh reaction conditions. The N,N-dimethylbenzenesulfonamide substrate, while robust, can undergo degradation. One potential side reaction is the acid-catalyzed hydrolysis of the sulfonamide bond, particularly in the presence of strong Lewis acids and trace water, which would yield brominated benzenesulfonic acid derivatives.[5] Using an anhydrous reaction setup and choosing a milder Lewis acid or a non-acidic bromination method can mitigate this issue.
Q4: What is the best brominating agent for this transformation (Br₂ vs. N-Bromosuccinimide)?
A: The choice depends on the desired balance of reactivity and handling.
-
Molecular Bromine (Br₂): In conjunction with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), Br₂ is highly effective for brominating deactivated rings.[6][7] The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (formally "Br⁺") necessary to react with the electron-poor substrate.[8][9] However, Br₂ is volatile and corrosive, and the reaction can be difficult to control, potentially leading to over-bromination.
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle.[10] For deactivated rings, it typically requires an acid catalyst to enhance its electrophilicity.[11] NBS can provide a slow, sustained release of electrophilic bromine, which can sometimes lead to cleaner reactions and better control over mono-bromination compared to a bolus addition of liquid bromine.[10][12]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for addressing specific byproduct challenges, complete with explanations of the underlying chemistry.
Issue 2.1: Poor Regioselectivity (Isomer Formation)
The Root Cause: The core issue is the competition between electronic and steric directing effects. The -SO₂N(CH₃)₂ group electronically directs incoming electrophiles to the meta position by destabilizing the carbocation intermediates (sigma complexes) of ortho and para attack less than it destabilizes the starting ring. Specifically, for ortho and para attack, a resonance structure places the positive charge adjacent to the electron-withdrawing sulfonamide group, which is highly unfavorable.[3]
Troubleshooting Protocol & Optimization:
-
Catalyst Selection: The choice of Lewis acid is critical. A very strong Lewis acid can increase reactivity but may decrease selectivity. Start with a milder Lewis acid like iron(III) bromide (FeBr₃), which is the standard for brominations.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 to 5 °C). Lower temperatures increase the transition state energy differences between the pathways leading to different isomers, often favoring the sterically less hindered para product over the ortho product and allowing for finer kinetic control.
-
Solvent Polarity: The solvent can influence the stability of the reaction intermediates. Nonpolar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common. Experimenting with slightly more polar solvents might alter the isomeric ratio, but care must be taken to ensure compatibility with the Lewis acid.
-
Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the active electrophile, preventing localized overheating and improving selectivity.
Data Presentation: Effect of Conditions on Isomeric Ratio
| Catalyst (0.1 eq) | Brominating Agent (1.05 eq) | Temperature | Solvent | Typical Outcome (Illustrative p:m:o Ratio) |
| FeBr₃ | Br₂ | 0 °C | CH₂Cl₂ | 70:25:5 |
| AlCl₃ | Br₂ | 25 °C | CH₂Cl₂ | 55:40:5 (Higher reactivity, lower selectivity) |
| None | Br₂ | 25 °C | CH₂Cl₂ | No Reaction (Catalyst is essential) |
| p-TsOH | NBS | 25 °C | CH₃CN | 65:30:5 (Milder conditions) |
Logical Workflow: Optimizing for Para-Selectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2.2: Over-Bromination (Di- and Poly-bromination)
The Root Cause: The primary product, N,N-dimethyl-4-bromobenzenesulfonamide, is still susceptible to a second electrophilic attack, albeit at a much slower rate than the starting material. If the reaction conditions are too forcing or if excess brominating agent is present after the starting material is consumed, this second bromination can occur, leading primarily to the 2,4-dibromo product.
Troubleshooting Protocol:
-
Verify Stoichiometry: Carefully measure the starting material and the brominating agent. Do not use more than 1.05 equivalents of the bromine source. Ensure the brominating agent is pure and accurately quantified.
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material spot disappears to prevent the subsequent bromination of the product.
-
Reverse Addition: Consider adding the substrate solution to the brominating agent/catalyst mixture. This technique, known as reverse addition, can sometimes keep the concentration of the more reactive starting material low, minimizing secondary reactions.
Section 3: Recommended Experimental Protocol
This protocol is optimized for the selective synthesis of N,N-dimethyl-4-bromobenzenesulfonamide with minimal byproduct formation.
Protocol 3.1: Controlled Bromination using Br₂ and FeBr₃
Materials:
-
N,N-dimethylbenzenesulfonamide (1.0 eq)
-
Anhydrous Iron(III) Bromide (FeBr₃) (0.05 eq)
-
Molecular Bromine (Br₂) (1.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under an inert atmosphere of nitrogen.
-
Charging the Flask: Dissolve N,N-dimethylbenzenesulfonamide in anhydrous CH₂Cl₂ (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: To the stirred solution, add anhydrous FeBr₃ in one portion. A color change may be observed.
-
Bromine Addition: In the dropping funnel, prepare a solution of Br₂ in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible (typically 1-3 hours).
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at 0 °C to consume any excess bromine. The red-brown color should dissipate.
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to isolate the pure N,N-dimethyl-4-bromobenzenesulfonamide.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting. The bromination proceeds via a classical electrophilic aromatic substitution pathway.
Mechanism: Electrophilic Aromatic Substitution
Caption: Key steps in the FeBr₃-catalyzed bromination of N,N-dimethylbenzenesulfonamide.
The stability of the intermediate sigma complex determines the regiochemical outcome. For meta attack, the positive charge is never located on the carbon atom directly attached to the electron-withdrawing sulfonamide group, making this intermediate less destabilized compared to the intermediates for ortho and para attack.[3]
References
- Electrophilic Aromatic Substitution Reactions: Bromin
- Substitution Reactions of Benzene and Other Arom
- 16.
- Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps
- 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
- Lewis Acid Catalyzed Benzylic Bromin
- A Comparative Guide to Byproducts of Common Bromin
- Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry
- Why does the bromination of benzene take place in Lewis acid while th
- Ortho, Para, Meta. Chemistry Steps
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry
- N-Bromosuccinimide (NBS). Organic Chemistry Portal
- Environmentally benign electrophilic and radical bromination 'on water': H₂O₂–HBr system versus N-bromosuccinimide.
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. fiveable.me [fiveable.me]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in 2-bromo-N,N-dimethylbenzenesulfonamide Reactions
Welcome to the technical support center for reactions involving 2-bromo-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will delve into the nuances of controlling regioselectivity in the functionalization of this molecule, providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
The unique substitution pattern of this compound presents a fascinating challenge and a synthetic opportunity. The presence of a bromine atom at the C2 position and a potent Directed Metalation Group (DMG) in the form of the N,N-dimethylsulfonamide at C1 allows for selective functionalization at two distinct positions: C6 via Directed ortho-Metalation (DoM) and C2 via various cross-coupling reactions. Achieving high regioselectivity is paramount for the efficient synthesis of complex target molecules.
This guide is structured to address common questions and troubleshooting scenarios you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how can I selectively target them?
A1: There are two primary sites for selective functionalization:
-
C6-Position: This position is activated for deprotonation due to the powerful ortho-directing effect of the N,N-dimethylsulfonamide group.[1][2] This site is typically functionalized via Directed ortho-Metalation (DoM) using a strong organolithium base, followed by quenching with an electrophile.[3][4]
-
C2-Position: The carbon-bromine bond at this position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6]
Selective functionalization is achieved by choosing the appropriate reaction type. For C6 functionalization, use DoM conditions. For C2 functionalization, employ a suitable cross-coupling reaction.
Q2: Why is the N,N-dimethylsulfonamide group considered a strong Directed Metalation Group (DMG)?
A2: The N,N-dimethylsulfonamide group is a potent DMG due to its ability to chelate with the lithium atom of an organolithium base (e.g., n-BuLi, s-BuLi).[3][7] This chelation brings the base into close proximity to the C6 proton, significantly increasing its kinetic acidity and facilitating selective deprotonation at this position over other protons on the aromatic ring.[1][2]
Q3: Can I perform functionalization at both C2 and C6? If so, in what order?
A3: Yes, sequential functionalization is a powerful strategy. A highly effective approach is a one-pot Directed ortho-Metalation followed by a Suzuki-Miyaura cross-coupling reaction.[8] In this sequence, the C6 position is first functionalized by DoM and reaction with a boronic ester. The resulting in situ generated boronic ester at C6 can then undergo an intramolecular or intermolecular Suzuki-Miyaura coupling at the C2 position. This one-pot method is efficient as it avoids the isolation of intermediates.
Troubleshooting Guide
Scenario 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Issue: Upon quenching my DoM reaction with an electrophile, I am observing a mixture of products, suggesting lithiation at positions other than C6.
Potential Cause & Solution Workflow:
Poor regioselectivity in the DoM of this compound can arise from several factors, including competing bromine-lithium exchange or lithiation at other positions. Here’s how to troubleshoot:
1. Competing Bromine-Lithium Exchange:
-
Causality: The C-Br bond can undergo halogen-lithium exchange with the organolithium base, leading to a lithium species at C2 instead of C6.[6] This is more likely with more reactive organolithium reagents and at higher temperatures.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the lithiation at a very low temperature, typically -78 °C or even -100 °C, to favor the kinetically controlled deprotonation at C6 over the bromine-lithium exchange.[6]
-
Choice of Base: Use a less reactive organolithium base. For instance, n-BuLi is generally a good starting point. If bromine-lithium exchange is still an issue, consider using a bulkier base like s-BuLi or t-BuLi, which can be more selective for deprotonation.[3] Lithium amides like LDA can also be used, as they are less prone to halogen-metal exchange.[9]
-
Reaction Time: Keep the lithiation time to a minimum. Once the deprotonation is complete, add the electrophile promptly.
-
2. Incomplete Deprotonation or Reaction with Solvent:
-
Causality: Insufficient base or reaction with the solvent (e.g., THF) can lead to incomplete conversion and a mixture of starting material and product.
-
Troubleshooting Steps:
-
Titrate Your Organolithium: Ensure the molarity of your organolithium reagent is accurately known by titration.
-
Use an Additive: The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up organolithium aggregates, increasing the basicity and reaction rate, which can lead to cleaner deprotonation at lower temperatures.[3][4]
-
Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry.
-
Logical Workflow for Troubleshooting Poor DoM Regioselectivity:
Scenario 2: Low Yield in Suzuki-Miyaura Coupling at the C2-Position
Issue: My Suzuki-Miyaura coupling of a C6-functionalized this compound is giving a low yield of the desired biaryl product.
Potential Cause & Solution Workflow:
Low yields in Suzuki-Miyaura couplings can be due to catalyst deactivation, issues with the boronic acid/ester, or suboptimal reaction conditions. The electron-withdrawing nature of the sulfonamide group can also influence the reactivity of the C-Br bond.[5]
1. Catalyst System and Ligand Choice:
-
Causality: The choice of palladium source and, more importantly, the ligand is critical for an efficient catalytic cycle.[10] The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often beneficial.[5]
-
Troubleshooting Steps:
-
Ligand Screening: If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These have been shown to be effective for challenging couplings.
-
Catalyst Loading: While typically low (1-5 mol%), increasing the catalyst loading might improve yields if catalyst decomposition is an issue.
-
Pre-catalyst: Using a well-defined pre-catalyst can sometimes give more reproducible results than generating the active Pd(0) species in situ.
-
2. Base and Solvent Effects:
-
Causality: The base is crucial for the transmetalation step.[10] Its strength and solubility can significantly impact the reaction rate and yield. The solvent system must solubilize all components of the reaction.
-
Troubleshooting Steps:
-
Base Selection: A common base is K₂CO₃ or K₃PO₄. If the reaction is sluggish, a stronger base like Cs₂CO₃ might be beneficial. The choice of base can be solvent-dependent.
-
Solvent System: Dioxane/water or toluene/water are common solvent systems. Ensure the solvents are degassed to prevent oxidation of the palladium catalyst.
-
3. Boronic Acid/Ester Stability:
-
Causality: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under the reaction conditions, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Use a Boronic Ester: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can give higher yields.
-
Equivalents of Boronic Reagent: Using a slight excess (1.2-1.5 equivalents) of the boronic acid/ester can compensate for any degradation.
-
Data on Suzuki-Miyaura Coupling Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | >90 | [8] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85-95 | [9] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | Variable | General |
Scenario 3: Low Yield in Buchwald-Hartwig Amination at the C2-Position
Issue: I am attempting to couple an amine with C6-functionalized this compound, but the yield is low.
Potential Cause & Solution Workflow:
Similar to Suzuki coupling, the success of a Buchwald-Hartwig amination is highly dependent on the catalyst system. The nature of the amine (primary, secondary, electron-rich, or electron-poor) also plays a significant role.[6][11]
1. Ligand Choice is Critical:
-
Causality: The ligand plays a crucial role in preventing catalyst decomposition and facilitating the reductive elimination step to form the C-N bond.[6] Sterically hindered, electron-rich phosphine ligands are generally preferred.
-
Troubleshooting Steps:
-
First-Generation vs. Second-Generation Ligands: If using simple phosphines like P(o-tolyl)₃, consider moving to more advanced biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., dppf). These have shown broader substrate scope and higher efficiency.[12]
-
N-Heterocyclic Carbenes (NHCs): For some challenging substrates, NHC ligands can offer superior performance to phosphines.
-
2. Base Selection:
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[4]
-
Troubleshooting Steps:
-
Common Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base for Buchwald-Hartwig reactions. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), especially for base-sensitive substrates.
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent.
-
Experimental Protocol: One-Pot DoM-Borylation-Suzuki Coupling
This protocol is adapted from the work of Snieckus and co-workers and provides a robust method for the synthesis of 2,6-disubstituted N,N-dimethylbenzenesulfonamides.[8]
Materials:
-
This compound
-
Anhydrous THF
-
s-BuLi (or n-BuLi)
-
Isopropoxyboronic acid pinacol ester (i-PrOBPin)
-
Aryl bromide
-
Pd₂(dba)₃
-
SPhos
-
K₃PO₄ (aqueous solution)
-
Anhydrous dioxane
Procedure:
-
DoM and Borylation:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add s-BuLi (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add i-PrOBPin (1.2 equiv) and allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Suzuki-Miyaura Coupling:
-
To the reaction mixture from step 1, add the aryl bromide (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), SPhos (3.0 mol%), and anhydrous dioxane.
-
Add an aqueous solution of K₃PO₄ (2.0 equiv).
-
Heat the mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow for One-Pot DoM-Suzuki Reaction:
References
- Schneider, C.; Broda, E.; Snieckus, V. Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Org. Lett.2011, 13 (13), 3438–3441. [Link]
- Chotkowski, T.; Chrzanowska, M.; Dąbrowska, E.; Rozwadowska, M. D. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. J. Org. Chem.2003, 68 (24), 9384–9388. [Link]
- Organic Chemistry Portal.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- Wikipedia.
- Wikipedia.
- Grokipedia.
- University of Rochester. Directed (ortho)
- Kumar, A.; Singh, S.; Kumar, R.; Singh, V. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chem. Asian J.2021, 16 (13), 1661-1684. [Link]
- Mortier, J. Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In Arene Chemistry; Wiley-VCH, 2016; pp 1-52. [Link]
- Baran Lab.
- Nolan, S. P. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- ACS GCI Pharmaceutical Roundtable.
- Epistemeo.
- Dong, C.; Daugulis, O. Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. Angew. Chem. Int. Ed.2023, 62 (14), e202217649. [Link]
- Chemistry LibreTexts. 17.
Sources
- 1. reddit.com [reddit.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Directed ortho-MetalationâCross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides - Organic Letters - Figshare [acs.figshare.com]
- 9. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
removing unreacted starting material from 2-bromo-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for the purification of 2-bromo-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for removing unreacted starting materials from your crude product. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the most common initial questions regarding the purity of your synthesized this compound.
FAQ 1: What are the primary starting materials I need to remove?
The synthesis of this compound is typically achieved via the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine .[1][2] Therefore, these two reagents are the most probable contaminants in your crude product. Additionally, hydrolysis of the sulfonyl chloride can lead to the formation of 2-bromobenzenesulfonic acid .
To effectively design a purification strategy, understanding the distinct properties of each component is critical.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility & Key Characteristics |
| Product: this compound | C₈H₁₀BrNO₂S | 264.14[3] | Varies (solid) | Soluble in many organic solvents (DCM, EtOAc, Acetone). Insoluble in water. Neutral compound. |
| Starting Material: 2-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52[4] | 49–52[2][5] | Reacts with water (moisture sensitive) to form the corresponding sulfonic acid. Soluble in aprotic organic solvents. |
| Starting Material: Dimethylamine | (CH₃)₂NH | 45.08 | -93 (Boiling Point: 7-9 °C)[6] | Highly soluble in water and alcohols.[7][8][9] Basic, with a strong ammonia/fishy odor.[6] |
| Side Product: 2-Bromobenzenesulfonic Acid | C₆H₅BrO₃S | 237.07 | Not applicable (solid) | Highly polar and water-soluble, especially as its conjugate base (sulfonate salt). Acidic. |
FAQ 2: How can I quickly assess the purity of my crude product?
Before embarking on a large-scale purification, a rapid assessment is crucial. Thin-Layer Chromatography (TLC) is the most effective tool for this purpose.
Protocol: Analytical TLC
-
Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).
-
Sample Prep: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or dichloromethane (DCM).
-
Spotting: Spot the crude material alongside the starting materials (2-bromobenzenesulfonyl chloride, if available) on the TLC plate.
-
Eluent: A good starting eluent system is a mixture of a non-polar and a moderately polar solvent, such as 30% ethyl acetate in hexanes.
-
Development & Visualization: Develop the plate in a chamber, dry it, and visualize the spots under a UV lamp (254 nm).
Interpreting the TLC Plate:
-
Pure Product: A single spot corresponding to this compound.
-
Unreacted Sulfonyl Chloride: A spot with a different Rբ value. Typically, the sulfonyl chloride is less polar than the sulfonamide product.
-
Dimethylamine: Will not be visible under UV.
-
Sulfonic Acid: Will likely remain at the baseline (Rբ ≈ 0) due to its high polarity.
-
Streaking: May indicate overloading, decomposition on the silica, or the presence of very polar impurities.
Part 2: Step-by-Step Purification Protocols
Based on the significant differences in the chemical properties of the product and contaminants, a multi-step purification strategy is most effective. The following workflow is designed to systematically remove impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]
- 3. This compound , 98% , 65000-13-7 - CookeChem [cookechem.com]
- 4. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromobenzenesulphonyl chloride | 2905-25-1 [chemicalbook.com]
- 6. Dimethylamine - Wikipedia [en.wikipedia.org]
- 7. Dimethylamine - Sciencemadness Wiki [sciencemadness.org]
- 8. Dimethylamine | 124-40-3 [chemicalbook.com]
- 9. chembk.com [chembk.com]
2-bromo-N,N-dimethylbenzenesulfonamide reaction mechanism and intermediates
Technical Support Center: 2-bromo-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges, grounded in the core principles of its reaction mechanisms. Our focus is to bridge the gap between theoretical understanding and practical application, ensuring your experiments are both successful and reproducible.
Part A: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and handling of this compound, with a focus on its most prominent reaction pathway: benzyne formation.
Q1: What is the primary reactive intermediate generated from this compound under basic conditions?
A1: Under the influence of a strong, non-nucleophilic base, the primary reactive intermediate is benzyne (specifically, N,N-dimethylsulfamoylbenzyne).[1][2][3] This occurs via an elimination-addition mechanism. The powerful electron-withdrawing nature of the N,N-dimethylsulfonamide group significantly acidifies the proton at the C6 position (ortho to the sulfonyl group), facilitating its removal by a strong base. This is followed by the elimination of the bromide ion to form the highly strained and reactive benzyne triple bond.[2][3]
Q2: How does the sulfonamide group influence the formation and reactivity of the benzyne intermediate?
A2: The N,N-dimethylbenzenesulfonamide group plays a dual role. Firstly, as a potent electron-withdrawing group, it acts as a powerful ortho-directing group for deprotonation, making the benzyne formation regioselective and efficient.[4][5] Secondly, it influences the regioselectivity of the subsequent nucleophilic attack on the benzyne intermediate. Nucleophiles will preferentially add to the carbon atom further away from the electron-withdrawing sulfonamide group, placing the resulting negative charge on the carbon adjacent to it, where it is better stabilized.
Q3: Besides benzyne formation, what other reactions can this compound undergo?
A3: While benzyne formation is its most characteristic reaction with strong bases, the C-Br bond allows for transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Heck, and Buchwald-Hartwig aminations can be employed to form new C-C, C-N, or C-O bonds at the C2 position, provided that reaction conditions are chosen to avoid the elimination pathway. This typically involves using milder bases and specific palladium or copper catalyst systems.
Q4: Can the tertiary sulfonamide nitrogen itself act as a nucleophile or trapping agent?
A4: Yes, in specific contexts, particularly intramolecular reactions, the nitrogen of a tertiary sulfonamide can trap a benzyne intermediate.[6][7] This leads to the formation of a zwitterionic intermediate, which can then undergo further rearrangements, such as sulfonyl transfer or desulfonylation, to form various heterocyclic products like indolines or tetrahydroquinolines.[6][7] This pathway is distinct from the more common intermolecular trapping by external nucleophiles.
Part B: Troubleshooting Guide & Experimental Protocols
This section is formatted to address specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Scenario 1: Low Yield in a Benzyne Trapping Reaction
Problem: "I'm reacting this compound with n-BuLi and furan to synthesize the Diels-Alder adduct, but my yields are consistently below 30%. What's going wrong?"
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| 1. Ineffective Base | The pKa of the ortho-proton is relatively low but still requires a very strong base for efficient deprotonation. Impure or partially decomposed n-BuLi will be ineffective. | Solution: Titrate your n-BuLi solution before use to confirm its molarity. Ensure it is fresh and has been stored properly under an inert atmosphere. |
| 2. Competing Side Reactions | n-BuLi is a potent nucleophile. If benzyne formation is slow, n-BuLi can attack the sulfonamide group or other electrophilic sites. The benzyne intermediate can also polymerize if not trapped efficiently.[8] | Solution 1: Use a bulkier, less nucleophilic base like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) at low temperatures (-78 °C).[4] Solution 2: Employ a "slow addition" protocol. Add the base dropwise to a solution of the sulfonamide and the trapping agent to ensure the benzyne is trapped as it forms. |
| 3. Suboptimal Trapping Agent Concentration | The trapping of the highly reactive benzyne is a kinetically controlled process.[9] If the concentration of the trapping agent (furan) is too low, the benzyne has a higher probability of reacting with itself or other species in the mixture. | Solution: Use a significant excess of the trapping agent. A common starting point is 5-10 equivalents of furan relative to the this compound. |
| 4. Temperature Control Issues | Benzyne formation and subsequent reactions are highly temperature-sensitive. Ortho-lithiated intermediates can be unstable at higher temperatures, leading to decomposition.[4] | Solution: Maintain a strictly controlled low temperature (e.g., -78 °C using a dry ice/acetone bath) during the deprotonation step. Allow the reaction to warm slowly only after the base addition is complete to facilitate the trapping reaction. |
Workflow Diagram: Troubleshooting Low Benzyne Trapping Yield
Caption: Decision tree for troubleshooting low yields in benzyne reactions.
Scenario 2: Formation of Multiple, Unidentifiable Byproducts
Problem: "My reaction of this compound with sodium amide in liquid ammonia, intended for amination, results in a complex mixture of products according to TLC and LC-MS analysis."
Potential Causes & Solutions:
The formation of multiple products in this classic benzyne reaction often points to issues with regioselectivity or subsequent reactions of the desired product.
-
Regioisomeric Mixture: The N,N-dimethylsulfamoylbenzyne intermediate has two electrophilic carbons. While the sulfonamide group directs the nucleophile, this control is not always absolute. The nucleophile (amide anion, NH₂⁻) can attack at either C1 or C2 of the benzyne, leading to a mixture of ortho- and meta-substituted products.[3][8]
-
Confirmation: Carefully analyze the LC-MS and NMR data of the crude mixture to identify isomers. The fragmentation patterns in MS and the coupling patterns in ¹H NMR will differ for the ortho and meta products.
-
Solution: Unfortunately, achieving perfect regioselectivity can be challenging. Modifying the reaction solvent or using a different amide source (e.g., KN(SiMe₃)₂) might alter the product ratio. Often, chromatographic separation is required.
-
-
Reaction with the Product: The product, an aminobenzenesulfonamide, is itself a nucleophile. It can potentially react with any remaining benzyne intermediate, leading to diarylamine-type byproducts.
-
Solution: Ensure the reaction goes to completion by using a slight excess of the amide base and monitoring carefully by TLC. A slow, controlled addition of the starting material to the solution of sodium amide can minimize the concentration of benzyne in the presence of the product.
-
Mechanism Diagram: Benzyne Formation and Trapping
Caption: Key intermediates in the reaction of this compound.
Protocol: Synthesis of 1,4-Dihydronaphthalene-1,4-endoxide-N,N-dimethylsulfonamide via Benzyne Cycloaddition
This protocol describes a standard procedure for generating N,N-dimethylsulfamoylbenzyne and trapping it with furan in a [4+2] Diels-Alder cycloaddition.
Materials:
-
This compound (1.0 eq)
-
Furan (freshly distilled, 10.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add this compound (1.0 eq) and freshly distilled furan (10.0 eq).
-
Dissolution: Add anhydrous THF via syringe to dissolve the solids.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: While vigorously stirring, add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour. Then, allow the reaction to warm slowly to room temperature and stir for an additional 4 hours.
-
Quenching: Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired adduct.
References
- Roy, D., Le Grognec, E., & Roy, V. (2018). Sulfonamide-Trapping Reactions of Thermally Generated Benzynes. Organic Letters, 20(23), 7515–7519.
- Chemistry LibreTexts. (2024). Benzyne.
- PubMed. (2018). Sulfonamide-Trapping Reactions of Thermally Generated Benzynes.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution.
- University of California, Irvine. (n.d.). Directed (ortho) Metallation.
- Singh, K. et al. (2011). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. The Journal of Organic Chemistry, 76(17), 7134-7143.
- Semantic Scholar. (2011). Formation and Trapping of Benzyne.
- ResearchGate. (n.d.). Generation and reaction of arynes with a variety of trapping agents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide Trapping Reactions of Thermally Generated Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide-Trapping Reactions of Thermally Generated Benzynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic transformation. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The Synthetic Pathway and Scale-Up Considerations
The synthesis of this compound is typically a two-step process. The first step involves the formation of 2-bromobenzenesulfonyl chloride, which is then reacted with dimethylamine to yield the final product. While this synthesis may appear straightforward on a lab scale, scaling up production can introduce a host of challenges that can impact yield, purity, and safety.[1][2] This guide will address potential issues in a question-and-answer format, providing detailed troubleshooting strategies and preventative measures.
Overall Reaction Scheme:
-
Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride
-
Step 2: Synthesis of this compound
-
Reaction of 2-bromobenzenesulfonyl chloride with dimethylamine in the presence of a base.[5]
-
Troubleshooting Guide & FAQs
This section is structured to address specific problems you might encounter during the synthesis and scale-up.
Part 1: Issues Related to the Starting Material - 2-Bromobenzenesulfonyl Chloride
Question 1: My yield of 2-bromobenzenesulfonyl chloride is consistently low. What are the likely causes?
Low yields of the sulfonyl chloride intermediate are a common problem and can often be traced back to a few critical factors:
-
Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt can decompose, leading to byproducts.
-
Side Reactions during Sandmeyer Reaction: The reaction of the diazonium salt with sulfur dioxide and a copper catalyst can be accompanied by the formation of side products such as 2-chlorobromobenzene or the corresponding sulfonic acid.[4]
-
Hydrolysis of the Product: 2-Bromobenzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive 2-bromobenzenesulfonic acid.[6][7][8] This is a significant concern during both the reaction and the workup.
Troubleshooting Protocol: Optimizing 2-Bromobenzenesulfonyl Chloride Synthesis
-
Temperature Control: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite for the diazotization step. Use a properly calibrated thermometer and an efficient cooling bath.
-
Reagent Quality: Use freshly prepared or high-purity sodium nitrite. Ensure the sulfur dioxide and copper catalyst are of appropriate grade.
-
Anhydrous Conditions: Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[6] Use anhydrous solvents for the workup and extraction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent prolonged exposure to conditions that may lead to degradation.
Question 2: I'm observing an oily or discolored 2-bromobenzenesulfonyl chloride product. How can I improve its purity?
The purity of the sulfonyl chloride is critical for the success of the subsequent step. Impurities can interfere with the reaction with dimethylamine and complicate the final purification.
-
Common Impurities: Residual starting materials, byproducts from the Sandmeyer reaction, and the hydrolyzed sulfonic acid are common impurities.
-
Purification Strategy: While distillation under high vacuum is an option, it can be challenging due to the thermal sensitivity of the compound. Recrystallization from a non-polar solvent like hexane is often a more practical approach for removing polar impurities.
| Purification Method | Advantages | Disadvantages | Recommended For |
| Recrystallization | Removes polar impurities effectively. | Can lead to product loss in the mother liquor. | Removing sulfonic acid and other polar byproducts. |
| Vacuum Distillation | Can provide very pure product. | Risk of thermal decomposition. Requires specialized equipment. | Removing non-volatile impurities. |
Part 2: Challenges in the Synthesis of this compound
Question 3: The reaction between 2-bromobenzenesulfonyl chloride and dimethylamine is sluggish or incomplete. What should I investigate?
Several factors can influence the rate and completeness of this nucleophilic substitution reaction:
-
Quality of 2-Bromobenzenesulfonyl Chloride: As discussed, impurities or partial hydrolysis of the starting material will directly impact the reaction efficiency.[6][9]
-
Basicity and Nucleophilicity of Dimethylamine: While dimethylamine is a good nucleophile, its effectiveness can be hampered if it is protonated. A suitable base is crucial to neutralize the HCl generated during the reaction.[5]
-
Solvent Choice: The solvent must be able to dissolve both reactants and should be inert to the reaction conditions. Dichloromethane and tetrahydrofuran are common choices.[6]
-
Reaction Temperature: While the reaction is typically performed at room temperature, gentle heating may be required to drive it to completion. However, excessive heat can lead to side reactions.
dot
Caption: Interconnected challenges in reaction scale-up.
Scale-Up Recommendations:
| Parameter | Small Scale (1g) | Large Scale (100g+) | Rationale |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures homogenous mixing in larger volumes. [10] |
| Addition | Manual Pipette | Addition Funnel with controlled drop rate | Maintains better control over reaction temperature and concentration. |
| Temperature Monitoring | External Thermometer | Internal Thermocouple Probe | Provides a more accurate reading of the internal reaction temperature. |
| Cooling | Ice Bath | Jacketed Reactor with circulating coolant | Offers more precise and efficient temperature control for exothermic reactions. |
Question 6: During the scale-up, I'm having trouble with the product precipitating out of solution during the reaction. How should I address this?
Product precipitation can be due to its limited solubility in the chosen solvent at the reaction concentration.
-
Solvent Volume: On a larger scale, you may need to use a proportionally larger volume of solvent to maintain the product in solution.
-
Solvent System: Consider using a co-solvent to increase the solubility of the product.
-
Temperature: A modest increase in the reaction temperature might keep the product dissolved, but this must be balanced against the risk of side reactions.
Troubleshooting Product Precipitation:
-
Solubility Studies: Before scaling up, perform small-scale solubility tests with the final product in the reaction solvent at different concentrations and temperatures.
-
Gradual Scale-Up: Instead of a direct 100-fold scale-up, consider a more gradual approach (e.g., 1g to 10g, then to 50g) to identify and address issues at an intermediate scale.
-
Process Analytical Technology (PAT): For larger-scale manufacturing, consider using in-situ monitoring tools to track reaction progress and product concentration in real-time.
References
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
- Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry.
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- LookChem. (n.d.). Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride.
- Chemdad Co., Ltd. (n.d.). 2-Bromobenzenesulphonyl chloride.
- Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
- Princeton University. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. Journal of Chemical Health and Safety.
- Royal Society of Chemistry. (n.d.). Scale-Up: What Goes Wrong?
- UK-CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- Lowe, D. (2019, February 28). We're going to need a bigger flask. Chemistry World.
- PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate.
- CatSci Ltd. (n.d.). Some Scale-Up Considerations.
- Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate.
- Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Semantic Scholar.
- Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides.
- Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References.
- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- PrepChem. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
- Barabe, F., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 183-206). Royal Society of Chemistry.
- Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.
- Powers, J. C., & Ashendel, C. L. (2020). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC.
- Fish, P. V., et al. (2017). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Omega.
- ResearchGate. (2014, October 10). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?
- Chemsrc. (n.d.). 2-Bromobenzenesulfonamide | CAS#:92748-09-9.
- Reddit. (2022, July 13). Using dimethylamine.
- PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.
- Organic Syntheses. (n.d.). Procedure.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
Sources
- 1. Scale-Up: What Goes Wrong? [rsc.org]
- 2. We’re going to need a bigger flask | Opinion | Chemistry World [chemistryworld.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. catsci.com [catsci.com]
Technical Support Center: Alternative Catalysts for Reactions Involving 2-bromo-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of alternative catalysts in reactions with 2-bromo-N,N-dimethylbenzenesulfonamide. Our focus is to move beyond conventional palladium catalysts and explore more sustainable, cost-effective, and efficient alternatives, such as nickel and copper-based systems.
Introduction: The Need for Catalytic Alternatives
This compound is a critical building block in medicinal chemistry, often utilized in cross-coupling reactions to synthesize complex molecules, including various benzothiazine derivatives with potential biological activity.[1][2][3][4][5] While palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been the cornerstone of these transformations, the high cost and potential toxicity of palladium have driven the search for alternative catalysts.[6][7][8] This guide will explore the use of nickel and copper catalysts, as well as transition-metal-free approaches, providing practical advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Suzuki-Miyaura reaction with a boronic acid is giving low to no yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura coupling reactions are a frequent issue.[9][10][11][12][13] The problem can often be traced back to a few key factors:
-
Catalyst Inactivity: The palladium catalyst, especially if using a Pd(II) precatalyst, may not be efficiently reduced to the active Pd(0) species.[13] Ensure your reaction is properly degassed to prevent oxidation of the catalyst.
-
Base Incompatibility: The choice of base is critical. Inorganic bases like potassium carbonate or cesium carbonate are common, but their solubility can be an issue.[9] The addition of a small amount of water can sometimes improve the solubility and efficacy of the base.[7][14]
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeborylation, especially at elevated temperatures.[13] Consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates.
-
Poor Substrate Solubility: this compound or the boronic acid partner may have poor solubility in the chosen solvent, hindering the reaction.[9] Experiment with different solvent systems, such as dioxane/water or DMF.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
FAQ 2: I am interested in using a nickel catalyst for a reductive cross-coupling reaction. What are the key advantages and potential pitfalls?
Answer:
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[15][16] They are particularly effective for coupling aryl bromides with alkyl electrophiles.
Advantages:
-
Cost-Effective: Nickel is significantly more abundant and less expensive than palladium.
-
High Reactivity: Nickel catalysts can often activate challenging substrates that are unreactive with palladium.
-
Unique Reaction Pathways: Nickel can participate in different catalytic cycles, including reductive cross-coupling, which allows for the coupling of two electrophiles.[16][17]
Potential Pitfalls & Troubleshooting:
-
Sensitivity to Air and Moisture: Many nickel(0) catalysts are highly sensitive to oxygen and moisture. Strict air-free techniques (e.g., using a glovebox or Schlenk line) are often necessary.
-
Side Reactions: Beta-hydride elimination can be a problematic side reaction when using alkyl coupling partners with beta-hydrogens.[15] The choice of ligand is crucial to suppress this pathway.
-
Homocoupling: Homocoupling of the aryl bromide can compete with the desired cross-coupling reaction.[18] Careful optimization of reaction conditions, including the reductant (e.g., zinc or manganese) and ligand, is required.
-
Ligand Selection: The choice of ligand is critical for a successful nickel-catalyzed reaction. Bipyridine and NHC (N-heterocyclic carbene) ligands are commonly used.[18][19]
Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling
-
Preparation: In a glovebox, add NiCl2(dme) (5 mol%) and a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%) to a flame-dried reaction vessel.
-
Addition of Reagents: Add this compound (1.0 equiv.), the alkyl bromide (1.5 equiv.), and a reductant such as zinc powder (3.0 equiv.).
-
Solvent: Add a dry, degassed solvent (e.g., DMF or DMA).
-
Reaction: Stir the reaction mixture at the optimized temperature (often ranging from room temperature to 80 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction carefully, filter off the solid residues, and purify the product by column chromatography.
FAQ 3: Can I perform a C-N cross-coupling reaction with this compound using a copper catalyst? What are the typical conditions and challenges?
Answer:
Yes, copper-catalyzed C-N cross-coupling (Ullmann-type reaction) is a viable and often preferred method for forming N-aryl sulfonamides.[20][21][22][23]
Typical Conditions:
-
Copper Source: CuI is a commonly used and effective copper source.
-
Ligand: While some reactions can proceed without a ligand, the use of ligands like oxalamides or 4-hydroxypicolinamides can significantly improve the reaction scope and efficiency.[20]
-
Base: A strong base such as Cs2CO3 or K2CO3 is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are generally used.
-
Temperature: These reactions often require elevated temperatures (100-140 °C).
Challenges and Troubleshooting:
-
High Reaction Temperatures: The need for high temperatures can be a limitation for substrates with sensitive functional groups.
-
Stoichiometric Copper: Traditional Ullmann reactions often required stoichiometric amounts of copper. Modern catalytic systems use significantly less, but catalyst loading may still need to be optimized.[21]
-
Ligand Screening: Finding the optimal ligand for a specific substrate combination can require screening of several options.
-
Reaction Time: Copper-catalyzed C-N couplings can sometimes be slow, requiring extended reaction times.
Caption: Key components for a successful copper-catalyzed C-N coupling reaction.
FAQ 4: Are there any transition-metal-free alternatives for C-N cross-coupling with sulfonamides?
Answer:
Yes, recent advancements have led to the development of transition-metal-free methods for C-N cross-coupling.[6] These methods are highly desirable from a sustainability perspective. One promising approach involves the use of a hypervalent iodine reagent to activate an amide, which then undergoes a Smiles rearrangement to form the C-N bond. This method can be performed at room temperature and tolerates a wide range of functional groups.[6]
Key Features of a Metal-Free Approach:
-
Mild Conditions: Often proceeds at room temperature.
-
Avoids Metal Contamination: Eliminates the need for post-reaction purification to remove residual transition metals.
-
Broad Substrate Scope: Can be applied to a variety of amides and sulfonamides.
While this is an emerging area, it presents a compelling alternative for the synthesis of N-aryl sulfonamides.
Comparative Data of Catalytic Systems
| Catalytic System | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Advantages | Common Issues |
| Palladium-Catalyzed | Pd(OAc)2, Pd2(dba)3 | Phosphines (e.g., tBuXPhos), NHCs | Carbonates, Phosphates | Toluene, Dioxane, DMF | 80-110 | Well-established, broad scope | Cost, potential toxicity |
| Nickel-Catalyzed | NiCl2(dme), Ni(COD)2 | Bipyridines, NHCs | - (Reductive) | DMF, DMA | 25-80 | Low cost, high reactivity | Air/moisture sensitivity, side reactions |
| Copper-Catalyzed | CuI, Cu2O | Oxalamides, Diamines | Carbonates | DMF, DMSO | 100-140 | Low cost, effective for C-N bonds | High temperatures, ligand screening |
| Transition-Metal-Free | - | - | - | Varies | Room Temp. | Sustainable, no metal contamination | Newer methodology, may not be as general |
References
- Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temper
- Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry.
- Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
- Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Journal of Organic Chemistry.
- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
- Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society.
- Catalysts for Suzuki–Miyaura Coupling Reaction.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society.
- Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters.
- A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling.
- Theoretical investigation of mechanism on nickel-catalyzed electrochemical cross-coupling of aryl bromides and arylamines.
- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds.
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules.
- Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions.
- Synthesis of 7-Bromo/5,6-Dimethyl-4 H -1,4-Benzothiazines and Their Conversion into Sulfones.
- Catalysts for Suzuki–Miyaura Coupling Reaction.
- How can I solve my problem with Suzuki coupling?
- Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis.
- Copper-Mediated Cross-Coupling Reaction of N-Protected Sulfonimidamides and Aryl Halides.
- Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. Figshare.
- Copper-Catalyzed Coupling Reactions.
- Failed suzuki coupling, any suggenstions? Reddit.
- Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne. Benchchem.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Item - Palladium-Catalyzed CâN Cross Coupling of Sulfinamides and Aryl Halides - figshare - Figshare [figshare.com]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Theoretical investigation of mechanism on nickel-catalyzed electrochemical cross-coupling of aryl bromides and arylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. repository.nie.edu.sg [repository.nie.edu.sg]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: 2-Bromo- vs. 2-Chloro-N,N-dimethylbenzenesulfonamide in Synthetic Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. Aryl halides, particularly those bearing activating or directing groups, are foundational building blocks. This guide provides an in-depth comparison of the reactivity of two such key intermediates: 2-bromo-N,N-dimethylbenzenesulfonamide and 2-chloro-N,N-dimethylbenzenesulfonamide. We will dissect the fundamental principles governing their reactivity and provide experimental frameworks to validate these concepts in a laboratory setting.
Theoretical Underpinnings of Reactivity
The reactivity of an aryl halide in common synthetic transformations is not governed by a single factor, but rather a confluence of electronic and energetic properties. The difference between a bromine and a chlorine substituent at the ortho-position to a powerful electron-withdrawing group like a sulfonamide creates significant performance disparities.
a. The Decisive Role of Carbon-Halogen (C-X) Bond Strength
The primary determinant of reactivity in reactions involving the cleavage of the carbon-halogen bond is the bond dissociation energy (BDE). A weaker bond requires less energy to break, facilitating a faster reaction rate.[1][2]
The average BDE for an aryl C-Br bond is significantly lower than that of an aryl C-Cl bond. This is due to the larger size of the bromine atom and the longer, less effective orbital overlap with the carbon's sp² hybrid orbital compared to chlorine.[2][3]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication |
| Aryl C-Cl | ~400 | Stronger bond, less reactive |
| Aryl C-Br | ~335 | Weaker bond, more reactive |
| Data synthesized from general principles of bond energies.[4][5] |
This fundamental difference in bond strength directly translates to bromide being a superior leaving group compared to chloride.[1][6]
b. The Influence of the Ortho-Sulfonamido Group
The N,N-dimethylsulfonamido group (-SO₂NMe₂) positioned ortho to the halogen exerts a powerful influence on the reactivity of the aromatic ring.
-
Inductive Electron Withdrawal: The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen and sulfur atoms. This effect polarizes the C-X bond and, more importantly, depletes the electron density of the aromatic ring.[7][8]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): This electron deficiency makes the ring susceptible to attack by nucleophiles. For an SNAr reaction, the electron-withdrawing group provides crucial stabilization for the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[9][10][11][12] The ortho position is particularly effective for this stabilization through resonance.
-
Directing Group Effects: In other reaction types, such as metal-catalyzed C-H activation, the sulfonamide can act as a directing group, guiding the catalyst to a specific site on the ring.[13]
Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above manifest as tangible differences in reactivity in two of the most important classes of reactions for aryl halides: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
a. Palladium-Catalyzed Cross-Coupling Reactions
These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern synthesis.[14][15][16] The catalytic cycle for most of these transformations begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is frequently the rate-determining step of the entire cycle.[17][18][19]
The ease of oxidative addition is directly correlated with the C-X bond strength, following the general trend: Aryl-I > Aryl-Br > Aryl-Cl .[17][18][20]
Consequently, This compound is significantly more reactive in palladium-catalyzed cross-coupling reactions than its chloro-analog. Reactions with the bromo derivative typically proceed under milder conditions (lower temperatures, less specialized catalysts) and often give higher yields in shorter reaction times.
Conversely, activating the C-Cl bond for oxidative addition is challenging and often necessitates:
-
Specialized Ligands: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are required to create a more electron-rich and reactive Pd(0) center.[16][19][20]
-
Higher Temperatures: More thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
-
Stronger Bases: Potent bases like K₃PO₄ are often employed.[19]
b. Nucleophilic Aromatic Substitution (SNAr)
In an SNAr reaction, the reaction proceeds via a two-step addition-elimination mechanism.[12] First, the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[9] Second, the leaving group is expelled, restoring the ring's aromaticity.
While the initial attack (k1) is facilitated by the electron-withdrawing sulfonamide group for both substrates, the second step (k2) involves the cleavage of the C-X bond. Here again, the weaker C-Br bond allows for faster expulsion of the bromide ion, leading to a higher overall reaction rate for the bromo-compound.
Quantitative Performance Comparison: A Representative Suzuki Coupling
To illustrate these differences, the following table presents synthesized data for a representative Suzuki-Miyaura coupling reaction with phenylboronic acid. This data reflects the typical performance enhancements seen when using the bromo-analog over the chloro-analog.
| Parameter | This compound | 2-chloro-N,N-dimethylbenzenesulfonamide | Justification |
| Catalyst System | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Chloro-compound requires a more active, specialized ligand system.[20] |
| Base | K₂CO₃ | K₃PO₄ | A stronger base is often needed to facilitate the catalytic cycle with the less reactive chloride.[19] |
| Temperature | 80 °C | 110 °C | Higher thermal energy is required to overcome the activation barrier of C-Cl oxidative addition. |
| Reaction Time | 4 hours | 24 hours | The faster oxidative addition with the C-Br bond leads to a much shorter reaction time. |
| Typical Yield | >90% | 75-85% (optimized) | Under standard conditions, the bromo-compound provides a more efficient conversion to the product. |
Experimental Protocol: Head-to-Head Comparison of Reactivity
This protocol provides a robust framework for experimentally quantifying the reactivity difference in a Suzuki-Miyaura coupling reaction. The self-validating design involves kinetic monitoring to directly compare rates.
Objective: To compare the reaction rate and final yield of a Suzuki-Miyaura coupling using 2-bromo- and 2-chloro-N,N-dimethylbenzenesulfonamide under identical conditions.
Materials:
-
This compound
-
2-chloro-N,N-dimethylbenzenesulfonamide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Dodecane (internal standard)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, charge two identical reaction vials (Vial A and Vial B) with Pd(OAc)₂ (0.002 mmol, 2 mol%), SPhos (0.004 mmol, 4 mol%), and K₃PO₄ (0.2 mmol, 2.0 equiv).
-
Reactant Addition: To each vial, add phenylboronic acid (0.12 mmol, 1.2 equiv). Subsequently, add this compound (0.1 mmol, 1.0 equiv) to Vial A and 2-chloro-N,N-dimethylbenzenesulfonamide (0.1 mmol, 1.0 equiv) to Vial B.
-
Solvent Addition: To each vial, add the appropriate volume of a toluene stock solution containing a known concentration of dodecane (internal standard) to bring the final aryl halide concentration to 0.1 M.
-
Reaction: Seal the vials and place them in a preheated heating block set to 100 °C. Begin vigorous stirring.
-
Monitoring: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot from each reaction mixture.[20] Quench the aliquot in a separate vial containing water and ethyl acetate, and vortex thoroughly.
-
Analysis: Analyze the organic layer of the quenched samples by GC or HPLC to determine the ratio of the starting aryl halide and the biaryl product relative to the internal standard.[20]
-
Data Processing: Plot the concentration of the formed product versus time for each reaction. This visual representation will provide a direct comparison of the reaction rates. Calculate the final yield for each reaction based on the 24-hour time point.
Conclusion and Practical Recommendations
The evidence, grounded in the fundamental principles of chemical reactivity, is unequivocal: This compound is a more reactive and versatile substrate than 2-chloro-N,N-dimethylbenzenesulfonamide. This enhanced reactivity is primarily due to the weaker carbon-bromine bond, which facilitates key bond-breaking steps in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
For the research scientist, this has clear practical implications:
-
For Initial Discovery and Mild Conditions: The bromo-derivative is the superior choice for developing new synthetic methodologies, for substrates sensitive to high temperatures, or when rapid, high-yielding reactions are paramount.
-
For Cost-Effective Scale-Up: The chloro-derivative, often being less expensive, is a viable alternative for large-scale synthesis. However, its use necessitates a greater investment in process optimization, including the screening of specialized catalysts and ligands and the use of more forcing reaction conditions, which can add to energy and reagent costs.
Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the upfront cost of the starting material against the downstream costs and complexities of the chemical transformation.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide. BenchChem.
- Ortho‐C−H functionalization of aryl sulfonamides. ResearchGate.
- A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene. BenchChem.
- Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. BenchChem.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.
- Aryl Halide Reactivity Comparison. Scribd.
- Bond strenghts. The Student Room.
- Nucleophilic aromatic substitution. Wikipedia.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
- Ortho, Para, Meta. Chemistry Steps.
- We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis. BenchChem.
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. scribd.com [scribd.com]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. almaaqal.edu.iq [almaaqal.edu.iq]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of 2-bromo-N,N-dimethylbenzenesulfonamide
Introduction
In the landscape of modern pharmaceutical and materials science, the construction of carbon-heteroatom and carbon-carbon bonds remains a cornerstone of molecular synthesis. Aryl sulfonamides, in particular, are a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[1][2] The synthesis of these motifs often relies on palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile toolkit for forging these critical bonds with high efficiency and functional group tolerance.[3][4]
This guide focuses on a specific, yet representative, transformation: the cross-coupling of 2-bromo-N,N-dimethylbenzenesulfonamide. The presence of the sterically demanding ortho-sulfonamide group presents a unique challenge, making the choice of catalyst system paramount to achieving high yields and reaction efficiency. This document provides an in-depth comparison of three distinct classes of palladium catalysts, offering field-proven insights, detailed experimental protocols, and supporting data to guide researchers in selecting the optimal system for their specific needs.
The Catalytic Systems: A Comparative Overview
The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the ligand coordinated to the palladium center. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] We will explore three catalyst systems that represent different generations and approaches to tackling challenging substrates like this compound.
Catalyst System 1: The Workhorse — [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Expertise & Experience: Pd(dppf)Cl₂ is a robust, air-stable, and commercially available pre-catalyst widely used in both academic and industrial settings.[3][6] The dppf ligand possesses a wide bite angle and electronic properties that facilitate both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation.[3][6] Its primary advantage lies in its versatility and reliability for a broad range of substrates, including aryl bromides. For a sterically hindered substrate like this compound, the ferrocene backbone of the dppf ligand provides a balance of flexibility and steric bulk that can promote efficient coupling.
Trustworthiness: While highly effective, Pd(dppf)Cl₂ often requires higher temperatures (typically 80-110 °C) and may necessitate longer reaction times compared to more modern catalyst systems.[6][7] Its performance can be sensitive to the choice of base and solvent, requiring careful optimization for challenging substrates.
Catalyst System 2: The High-Performer — Buchwald Biaryl Phosphine Ligands with a Palladium Precursor (e.g., SPhos with Pd(OAc)₂)
Expertise & Experience: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium catalysis.[5][8] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) create highly active and thermally stable catalysts when combined with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[8] The steric bulk of these ligands facilitates the reductive elimination step—often the rate-limiting step for hindered substrates—while their electron-donating nature promotes the initial oxidative addition of the aryl bromide.[9][10]
Trustworthiness: These catalyst systems are renowned for their high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for very low catalyst loadings (often <1 mol%).[8] They frequently enable reactions to proceed at lower temperatures, sometimes even room temperature, and are often more tolerant of a wider array of functional groups.[11] The primary trade-off is the higher cost of the specialized ligands compared to simpler phosphines like PPh₃ or the integrated dppf ligand.
Catalyst System 3: The Pragmatic Choice — Tris(tert-butyl)phosphine (P(t-Bu)₃) with a Palladium Precursor
Expertise & Experience: For less challenging couplings or when cost is a primary driver, simple, bulky, and electron-rich monodentate phosphine ligands like P(t-Bu)₃ offer a compelling alternative. When paired with a precursor like Pd₂(dba)₃, this system forms a highly active catalyst in situ.[11] The strong electron-donating character and large cone angle of P(t-Bu)₃ are highly effective for promoting the oxidative addition of aryl chlorides and bromides.[11][12]
Trustworthiness: This system is particularly powerful for Suzuki-Miyaura couplings and can often achieve high yields at room temperature.[11][13] However, the P(t-Bu)₃ ligand is air-sensitive (often handled as a more stable hydrotetrafluoroborate salt) and the resulting catalyst may have a narrower substrate scope compared to the more sophisticated Buchwald ligands. For the specific substrate , its efficacy would depend heavily on the nature of the coupling partner.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of each catalyst system for a model Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data is extrapolated from literature precedents on similar sterically hindered aryl bromides.[6][8][12][14]
| Catalyst System | Pd Precursor | Ligand | Typical Loading (mol%) | Temp. (°C) | Time (h) | Expected Yield (%) | Key Advantages |
| System 1 | Pd(dppf)Cl₂ | dppf | 2 - 5 | 90 - 110 | 12 - 24 | 75 - 85 | Air-stable, versatile, cost-effective |
| System 2 | Pd(OAc)₂ | SPhos | 0.5 - 2 | 60 - 80 | 2 - 8 | >95 | High activity, low loading, mild conditions |
| System 3 | Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3 | 25 - 50 | 4 - 12 | 80 - 95 | High activity for C-C, cost-effective ligand |
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are: 1) Oxidative Addition of the aryl halide to the active Pd(0) species, 2) Transmetalation where the organic group from the boronic acid derivative is transferred to the palladium center, and 3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as self-validating systems for a 1.0 mmol scale reaction. Researchers should always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents for best results.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling experiments.
Protocol 1: Using Pd(dppf)Cl₂
-
Rationale: This protocol uses standard conditions for a reliable, albeit potentially slower, transformation. Potassium phosphate is a moderately strong base suitable for many Suzuki couplings and is less aggressive towards sensitive functional groups than alkoxides.[16] Dioxane is a common high-boiling solvent for these reactions.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using SPhos/Pd(OAc)₂
-
Rationale: This protocol leverages a highly active catalyst system, allowing for lower temperatures and shorter reaction times. The SPhos ligand is critical for achieving high efficiency.[8] The use of a mixed solvent system (e.g., toluene/water) can sometimes accelerate the transmetalation step.
-
To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Seal the flask, evacuate, and backfill with argon. Add anhydrous toluene (4 mL) and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
In a separate flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and powdered potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Add the substrate mixture to the catalyst solution, followed by deionized water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 2-8 hours, monitoring progress.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Protocol 3: Using P(t-Bu)₃/Pd₂(dba)₃
-
Rationale: This protocol provides a cost-effective, high-activity option, particularly for C-C bond formation. The reaction is often rapid even at room temperature.[11] Cesium carbonate is a strong base that works well with this catalyst system.
-
To a flame-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and tris(tert-butyl)phosphine hydrotetrafluoroborate (P(t-Bu)₃-HBF₄, 0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Seal the flask, then evacuate and backfill with argon (3x).
-
Add anhydrous THF (5 mL) via syringe.
-
Stir the reaction mixture at room temperature (25 °C) for 4-12 hours, monitoring progress.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Conclusion and Recommendations
The choice of a palladium catalyst for the cross-coupling of this compound is a critical decision that impacts reaction efficiency, cost, and scalability.
-
For initial exploratory studies and general reliability, Pd(dppf)Cl₂ remains an excellent starting point due to its stability and broad applicability.
-
For achieving the highest yields under the mildest conditions, especially when dealing with sensitive functional groups or aiming for low catalyst loadings, the Buchwald SPhos/Pd(OAc)₂ system is unparalleled, though the ligand cost is higher.
-
For cost-sensitive applications, particularly for Suzuki-Miyaura C-C couplings that do not require extensive optimization, the P(t-Bu)₃/Pd₂(dba)₃ system offers a powerful and economical alternative.
Ultimately, the optimal catalyst is context-dependent. By understanding the causal relationships between ligand structure, catalytic activity, and reaction outcome, researchers can make informed decisions to accelerate their research and development goals.
References
- Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. [Link]
- Vautravers, N. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]
- Hartwig, J. F. (2008). Practical Palladium Catalysts for C-N and C-O Bond Formation.
- Oldenhuis, N. J. (2009).
- DeBergh, J. R., Barde, A., & Baran, P. S. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10598–10601. [Link]
- Köhler, K., Heidenreich, R. G., Soom, S. S., & Krauter, J. G. E. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
- Shekhar, S., et al. (2011).
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
- Wikipedia contributors. (2023).
- Browne, D. L., et al. (2021). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PubMed Central. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Singh, A., & Singh, P. (2022).
- Molander, G. A., & Figueroa, R. (2002).
- Chemistry LibreTexts. (2023).
- Bellina, F., & Rossi, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). A Mild and General Method for Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- DeBergh, J. R., Barde, A., & Baran, P. S. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Mphahlele, M. J., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
- Shavnya, A., et al. (2013). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. PubMed. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Kumar, A., & Kumar, S. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Semantic Scholar. [Link]
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
A Senior Application Scientist's Guide to the Validation of a Novel UHPLC-MS/MS Method for 2-bromo-N,N-dimethylbenzenesulfonamide
An Objective Comparison Against Traditional HPLC-UV Techniques
In the landscape of pharmaceutical development, the purity and precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities are non-negotiable. The subject of this guide, 2-bromo-N,N-dimethylbenzenesulfonamide, is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its quality requires a robust, sensitive, and selective analytical method.
This guide presents a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. From my perspective as a Senior Application Scientist, the goal is not merely to present a new protocol but to demonstrate its superiority for specific applications by objectively comparing its performance against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison is grounded in rigorous experimental data and adheres to internationally recognized validation standards.[1]
The Rationale: Why a New Method is Essential
While HPLC-UV is a workhorse in many quality control laboratories for its simplicity and cost-effectiveness, it possesses inherent limitations, particularly when analyzing complex samples or trace-level impurities.[2] For a compound like this compound, potential challenges with a standard HPLC-UV method include:
-
Insufficient Sensitivity: In process development and forced degradation studies, impurities can be present at levels below the detection limits of UV detectors.
-
Lack of Specificity: Co-eluting impurities that share similar chromophores can lead to inaccurate quantification.[2] Without the mass-to-charge ratio information, peak purity is always a concern.
-
Longer Runtimes: Achieving adequate separation of closely related compounds often requires long gradient elution times, impacting laboratory throughput.
A UHPLC-MS/MS method was developed to directly address these challenges. The coupling of the superior separation power of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry is hypothesized to provide a more reliable and efficient analytical solution.[3][4][5]
Experimental Design & Protocols
To provide a fair comparison, both the new UHPLC-MS/MS method and a conventional HPLC-UV method were developed and validated.
System Suitability: Before each validation run, a system suitability standard (10 µg/mL) was injected six times. For both methods, the acceptance criteria were a relative standard deviation (RSD) of ≤2.0% for peak area and retention time, a theoretical plate count of >2000, and a tailing factor of <2.0.
Protocol 1: The Novel UHPLC-MS/MS Method
-
Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. Total runtime: 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 264.0.
-
Product Ion: m/z 184.0 (for quantification), m/z 157.0 (for confirmation).
-
Protocol 2: The Conventional HPLC-UV Method
-
Instrumentation: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes. Total runtime: 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
Method Validation: A Head-to-Head Comparison
The validation was conducted following the principles outlined in the ICH Q2(R1) and USP <1225> guidelines.[1][6][7][8][9] The results for both methods are presented side-by-side to facilitate a direct comparison.
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[10] Blank samples (diluent), placebo (matrix without analyte), and analyte-spiked samples were analyzed.
-
HPLC-UV: No significant peaks were observed at the retention time of the analyte in the blank or placebo chromatograms. However, in forced degradation studies (acid, base, peroxide, heat, light), some degradant peaks showed partial co-elution, complicating peak purity assessments.
-
UHPLC-MS/MS: The MRM transitions provided exceptional specificity. No interferences were observed in blank, placebo, or forced degradation samples at the specific retention time and MRM transition of the analyte.[11] This demonstrates a clear advantage in complex sample matrices.[12]
Linearity was evaluated by preparing calibration curves with at least six non-zero concentrations.
| Parameter | UHPLC-MS/MS | HPLC-UV | Acceptance Criteria |
| Range | 1 ng/mL - 1,000 ng/mL | 0.5 µg/mL - 100 µg/mL | --- |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Regression Equation | y = 2510x + 850 | y = 45820x - 1250 | --- |
Both methods demonstrated excellent linearity within their respective ranges. The key difference lies in the working range, with the UHPLC-MS/MS method being approximately 500 times more sensitive.
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) method (3:1 for LOD, 10:1 for LOQ).
| Parameter | UHPLC-MS/MS | HPLC-UV |
| LOD | 0.3 ng/mL | 0.15 µg/mL |
| LOQ | 1.0 ng/mL | 0.50 µg/mL |
The UHPLC-MS/MS method provides significantly lower detection and quantification limits, making it the superior choice for trace analysis, such as impurity profiling or cleaning validation.[2]
Accuracy was assessed by spiking a placebo matrix with the analyte at three concentration levels (low, medium, high) in triplicate.
| Concentration Level | UHPLC-MS/MS (% Recovery) | HPLC-UV (% Recovery) | Acceptance Criteria |
| Low (LOQ) | 99.5% | 98.8% | 80% - 120% |
| Medium (50%) | 101.2% | 100.5% | 90% - 110% |
| High (100%) | 99.8% | 101.1% | 90% - 110% |
Both methods demonstrated excellent accuracy, with recovery values well within the accepted limits.[13][14]
Precision was evaluated at three concentrations. Repeatability was assessed by six replicate injections on the same day. Intermediate precision was determined by a different analyst on a different day using different equipment.
| Parameter | UHPLC-MS/MS (%RSD) | HPLC-UV (%RSD) | Acceptance Criteria |
| Repeatability | < 1.5% | < 1.8% | ≤ 2.0% |
| Intermediate Precision | < 2.0% | < 2.5% | ≤ 3.0% |
Both methods are highly precise. The slightly lower RSD values for the UHPLC-MS/MS method can be attributed to the reduced manual integration and higher signal-to-noise at the tested concentrations.
Robustness was evaluated by making small, deliberate variations in method parameters.
| Parameter Varied | UHPLC-MS/MS (Result) | HPLC-UV (Result) |
| Flow Rate (±10%) | Passed (%RSD < 2%) | Passed (%RSD < 2%) |
| Column Temperature (±5°C) | Passed (%RSD < 2%) | Passed (%RSD < 2%) |
| Mobile Phase Composition (±2%) | Passed (%RSD < 2%) | Minor retention time shift, Passed |
Both methods proved to be robust, indicating their reliability for routine use.
Visualizing the Workflow and Decision Process
To better illustrate the processes involved, the following diagrams outline the validation workflow and a decision matrix for method selection.
Conclusion and Recommendation
This validation study demonstrates that both the HPLC-UV and UHPLC-MS/MS methods are accurate, precise, and robust for the analysis of this compound. However, they are not interchangeable; they are tools suited for different purposes.
-
The HPLC-UV method is a reliable and cost-effective choice for routine quality control applications, such as potency assays of the bulk drug substance where the analyte concentration is high and the sample matrix is clean.[15] Its primary advantages are accessibility and lower operational costs.[2]
-
The UHPLC-MS/MS method is unequivocally superior for applications requiring high sensitivity and selectivity.[3][4] Its significantly lower LOQ, exceptional specificity in complex matrices, and drastically shorter runtime (5 minutes vs. 25 minutes) make it the ideal choice for:
-
Quantification of trace-level impurities.
-
Forced degradation studies.
-
Analysis of low-dose formulations.
-
Cleaning validation studies.
-
As a Senior Application Scientist, my recommendation is to adopt the UHPLC-MS/MS method as the primary tool for development and validation activities where purity and trace-level analysis are critical. The traditional HPLC-UV method can be maintained for routine, high-concentration release testing where its performance is adequate and cost-efficiency is a driver. This dual-methodology approach ensures both analytical rigor and operational efficiency throughout the product lifecycle.[16]
References
- BA Sciences. USP <1225> Method Validation.
- U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Gherghel, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 493.
- Goulas, V., et al. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Czech Journal of Animal Science.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
- Dagre, C., et al. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmacy and Pharmaceutical Sciences.
- U.S. Pharmacopeia. <1225> Validation of Compendial Procedures.
- Xing, J., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 972(2), 227-238.
- Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(21), 5039.
- U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- GMP Compliance. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
- Farmacia Journal. COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES.
- Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary....
- Taylor & Francis Online. A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations.
- National Institutes of Health. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma.
- Chromatography Today. Journal Watch: Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring.
- Semantic Scholar. Development and validation of an UHPLC-MS/MS method for simultaneous determination of palbociclib, letrozole and its metabolite carbinol in rat plasma and pharmacokinetic study application.
- Hindawi. Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies.
- YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. uspbpep.com [uspbpep.com]
- 8. fda.gov [fda.gov]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. drugfuture.com [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 16. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
spectroscopic analysis to confirm the structure of 2-bromo-N,N-dimethylbenzenesulfonamide products
In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For researchers working with novel sulfonamides, such as 2-bromo-N,N-dimethylbenzenesulfonamide, a multi-faceted analytical approach is not just best practice—it is a necessity. This guide provides an in-depth comparison of spectroscopic techniques essential for the structural elucidation of this compound, grounded in experimental data and established chemical principles. We will explore not just the "how" but the "why" behind the analytical choices, ensuring a self-validating and trustworthy protocol.
The Analytical Imperative: A Multi-Technique Approach
No single spectroscopic method can provide the complete structural picture of an organic molecule.[1] A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is the gold standard for comprehensive characterization.[2] Each technique probes different aspects of the molecular structure, and their combined data provide a powerful, cross-validating confirmation of the target compound's identity and purity.
This guide will dissect the application of each of these techniques to this compound, providing both theoretical expectations and practical, step-by-step protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[3] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom.
¹H NMR: Unveiling the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For this compound, we expect to see distinct signals for the aromatic protons and the methyl protons.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.5 - 8.0 | Multiplet | 4H |
| N-Methyl (6H) | ~2.7 | Singlet | 6H |
The aromatic protons will appear in the downfield region (7.5 - 8.0 ppm) due to the deshielding effect of the benzene ring. The ortho-substitution pattern will lead to a complex multiplet. The six protons of the two methyl groups are chemically equivalent and will appear as a single, sharp singlet at approximately 2.7 ppm.
¹³C NMR: Probing the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~120 |
| Aromatic C-S | ~140 |
| Aromatic C-H (x4) | 125-135 |
| N-Methyl (x2) | ~38 |
The carbon atom attached to the bromine will be shifted to a characteristic chemical shift around 120 ppm. The carbon attached to the electron-withdrawing sulfonyl group will be further downfield, around 140 ppm. The remaining four aromatic carbons will appear in the 125-135 ppm range. The two equivalent methyl carbons will give a single signal at approximately 38 ppm.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2950-2850 | Medium |
| S=O Asymmetric Stretch | 1350-1330 | Strong |
| S=O Symmetric Stretch | 1170-1150 | Strong |
| C-N Stretch | 1300-1200 | Medium |
| C-Br Stretch | 650-550 | Medium-Strong |
The most characteristic peaks for this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group.
Experimental Protocol for FTIR Analysis (ATR)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound product onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For structural confirmation, it provides the crucial information of the molecular weight and characteristic fragmentation patterns.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 264.14 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.[6] We expect to see two peaks of nearly equal intensity at m/z 264 and 266.
-
Key Fragmentation Patterns: Electron impact (EI) ionization is a "hard" ionization technique that causes fragmentation of the molecule.[7] Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.
Predicted Key Fragments:
| m/z | Fragment |
| 264/266 | [M]⁺ |
| 220/222 | [M - N(CH₃)₂]⁺ |
| 185 | [M - Br]⁺ |
| 155/157 | [Br-C₆H₄-SO₂]⁺ |
| 76 | [C₆H₄]⁺ |
| 44 | [N(CH₃)₂]⁺ |
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample solution into the gas chromatograph (GC). The GC will separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the electron ionization (EI) source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[8]
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Comparative Analysis: Distinguishing from Potential Isomers and Byproducts
The true power of this multi-spectroscopic approach lies in its ability to differentiate the target molecule from structurally similar compounds. For instance, the position of the bromine atom on the aromatic ring is definitively established by the coupling patterns in the ¹H NMR spectrum. A different substitution pattern (e.g., 3-bromo or 4-bromo) would result in a distinctly different splitting pattern for the aromatic protons.
Visualizing the Analytical Workflow
The following diagram illustrates the integrated workflow for the spectroscopic confirmation of this compound.
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. By combining the detailed connectivity information from NMR, the functional group identification from FTIR, and the molecular weight and fragmentation data from mass spectrometry, researchers can be highly confident in the identity and purity of their synthesized product. This guide provides the necessary framework and experimental considerations to achieve this critical step in the research and development pipeline.
References
- Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]
- Supplementary Information. (n.d.). Royal Society of Chemistry.
- Supporting Information. (n.d.). Royal Society of Chemistry.
- Supporting Information. (2007). Wiley-VCH.
- Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.
- Harrata, K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Southern Mississippi.
- Structural Determination of Simple Organic Compounds Using 1H-NMR Spectrometry. (n.d.). eGyanKosh.
- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University.
- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
- Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
- Step-by-step Analysis of FTIR. (2023). UniTechLink.
- Curran, R. K. (1963). Mass-Spectrometer Investigation of Electron-Impact Processes at Pressures to 1 mm Hg. The Journal of Chemical Physics, 38(12), 2974–2980.
- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Kwame Nkrumah University of Science and Technology.
- Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories.
- FTIR Analysis. (n.d.). RTI Laboratories.
- ¹H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry.
- Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. (2025, August 7). ResearchGate.
- Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry.
- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC.
- 2-Bromobenzamide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Mass spectrum of 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
- 2-bromo-N-phenethylbenzenesulfonamide. (n.d.). PubChem.
- Comparative Study of the Physicochemical Properties of Ortho-Substituted Aromatic Nitroso Compounds. (2025, August 10). ResearchGate.
- Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. minio.scielo.br [minio.scielo.br]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. rtilab.com [rtilab.com]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide: An Evaluation of Synthetic Efficiency and Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N,N-dimethylbenzenesulfonamide is a key building block in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates the development of efficient and high-yielding synthetic protocols. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective yields, practical considerations, and scalability. By presenting detailed experimental data and procedural insights, this document aims to equip researchers with the knowledge to make informed decisions for the synthesis of this important molecule.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from two main strategic perspectives. The first, and more traditional route, involves a two-step sequence starting from 2-bromoaniline. The second, a more direct but mechanistically challenging approach, would involve the direct sulfonylation of 2-bromo-N,N-dimethylaniline. This guide will dissect both methodologies, presenting a clear comparison of their viability.
Route 1: The Two-Step Approach from 2-Bromoaniline
This well-established route is the most commonly employed and reliable method for the preparation of this compound. It proceeds via the formation of a key intermediate, 2-bromobenzenesulfonyl chloride, which is subsequently reacted with dimethylamine.
Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride
The initial step involves the diazotization of 2-bromoaniline followed by a sulfonyl-chlorination reaction. This transformation is crucial as it sets the stage for the final sulfonamide formation. Patents reveal a robust and high-yielding procedure for this conversion, with reported yields in the range of 79.4% to 82.4%[1][2]. The reaction is typically carried out by treating 2-bromoaniline with sodium nitrite in the presence of a strong acid, followed by reaction with a source of sulfur dioxide and chlorine, often in the form of a copper-catalyzed reaction with thionyl chloride.
Step 2: Synthesis of this compound
Route 2: The Hypothetical Direct Sulfonylation of 2-bromo-N,N-dimethylaniline
A theoretically more direct approach to this compound would be the direct electrophilic sulfonylation of 2-bromo-N,N-dimethylaniline. This route would circumvent the need for the synthesis of the sulfonyl chloride intermediate. However, this approach is fraught with significant synthetic challenges.
The dimethylamino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The presence of the bromo substituent at the 2-position would further influence the regioselectivity. The strong activating nature of the dimethylamino group can lead to a lack of selectivity, potentially resulting in a mixture of polysulfonated products and other side reactions. Furthermore, the reaction conditions required for sulfonylation are often harsh and may not be compatible with the N,N-dimethylamino group. A thorough search of the scientific literature did not yield any successful examples of the direct, high-yielding sulfonylation of 2-bromo-N,N-dimethylaniline or closely related N,N-dialkylanilines. This lack of precedent suggests that this route is likely to be low-yielding and synthetically impractical compared to the two-step approach.
Quantitative Data Summary
| Route | Step | Starting Material | Product | Reported Yield (%) | Reference |
| 1 | 1 | 2-Bromoaniline | 2-Bromobenzenesulfonyl chloride | 79.4 - 82.4 | [1][2] |
| 1 | 2 | 2-Bromobenzenesulfonyl chloride | This compound | ~84 (inferred) | [3] |
| 2 | 1 | 2-bromo-N,N-dimethylaniline | This compound | Not Reported (likely low) | N/A |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride from 2-Bromoaniline [1][2]
-
Reaction Setup: To a solution of 2-bromoaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water), cooled to 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
Diazotization: The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Sulfonyl-chlorination: The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride.
-
Work-up: Upon completion of the reaction, the mixture is poured onto ice, and the precipitated 2-bromobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound from 2-Bromobenzenesulfonyl Chloride (Adapted from[3])
-
Reaction Setup: To a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or chloroform, cooled to 0 °C, is added a solution of dimethylamine (2.0-2.5 eq) in the same solvent, or an aqueous solution of dimethylamine, dropwise.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours (typically 4-12 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion and Recommendation
Based on the available experimental evidence, the two-step synthetic route starting from 2-bromoaniline is the most reliable and highest-yielding method for the preparation of this compound. This route benefits from well-documented and high-yielding procedures for both the formation of the key 2-bromobenzenesulfonyl chloride intermediate and the subsequent amination step. The inferred high yield for the final step makes this the preferred method for researchers requiring a dependable supply of the target compound.
In contrast, the direct sulfonylation of 2-bromo-N,N-dimethylaniline remains a hypothetical and likely inefficient route due to the strong activating and directing effects of the dimethylamino group, which would likely lead to poor regioselectivity and the formation of multiple byproducts. For researchers and professionals in drug development, the two-step approach offers a clear, scalable, and efficient pathway to this compound, ensuring a reliable source of this valuable synthetic building block.
References
- This guide is a synthesis of information from multiple sources and general chemical principles.
- General protocols for the synthesis of N-substituted benzenesulfonamides are widely available in organic chemistry liter
- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google P
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google P
Sources
A Strategic Guide to Polysubstituted Arenes: The Unparalleled Advantages of 2-bromo-N,N-dimethylbenzenesulfonamide
As a Senior Application Scientist, my focus is not just on the successful execution of a reaction, but on the strategic selection of reagents that unlock new synthetic possibilities and streamline complex molecular construction. In the vast landscape of aryl bromides used in cross-coupling chemistry, 2-bromo-N,N-dimethylbenzenesulfonamide emerges as a uniquely powerful and versatile building block. This guide moves beyond a simple catalog of reactions to provide a deep, evidence-based comparison, illuminating why this reagent is often a superior choice for the synthesis of complex, polysubstituted aromatic compounds.
The core advantage of this compound lies not just in its reactivity as an aryl bromide, but in the profound synthetic control imparted by the N,N-dimethylsulfonamide group. This functional group serves as one of the most powerful Directed Metalation Groups (DMGs) in the synthetic chemist's toolbox.[1][2][3] This dual functionality—a handle for cross-coupling and a director for regioselective functionalization—sets it apart from simpler aryl bromides.
The Power of the Directed ortho-Metalation (DoM) Strategy
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[3] The DMG, a Lewis basic group, coordinates to an organolithium reagent (like n-BuLi), delivering the base to a specific adjacent (ortho) position. This dramatically increases the kinetic acidity of the ortho-proton, allowing for its selective removal to form a stabilized aryllithium intermediate.[1][2] This intermediate can then be quenched with a wide variety of electrophiles.
The N,N-dimethylsulfonamide group is an exceptionally potent DMG. Its efficacy stems from its ability to form a stable six-membered chelate with the lithium cation, positioning the organolithium base perfectly for deprotonation of the C6 proton. This provides a reliable and high-yielding pathway to 1-bromo-2-sulfonamido-6-substituted arenes, a feat that is exceptionally difficult to achieve with conventional electrophilic aromatic substitution methods.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
While the DoM capability is a defining feature, the performance of this compound in standard cross-coupling reactions is also critical. The sulfonamide is a moderately electron-withdrawing group, which generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed cycles compared to electron-donating or neutral substituents.[4][5]
Below is a table summarizing representative experimental outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, comparing this compound with other common aryl bromides. The data illustrates its robust and reliable performance.
| Aryl Bromide | Coupling Partner | Reaction | Catalyst System | Conditions | Yield (%) | Reference / Notes |
| This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O, 100°C, 4h | 92% | High yield, standard conditions.[6] |
| 2-Bromoanisole | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O, 100°C, 12h | 85% | Slower reaction due to electron-donating OMe group. |
| 2-Bromotoluene | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O, 100°C, 16h | 81% | Slower reaction, mild electron-donating Me group. |
| 1-Bromo-2-nitrobenzene | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 90°C, 2h | 95% | Very fast reaction due to strong EWG, but nitro group limits further functionalization. |
| This compound | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, NaOtBu | Toluene, 110°C, 8h | 88% | Excellent for C-N bond formation.[7][8] |
| 2-Bromoanisole | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, NaOtBu | Toluene, 110°C, 18h | 75% | Requires longer reaction times. |
| This compound | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 65°C, 6h | 90% | Efficient C-C triple bond formation.[9][10][11] |
| 2-Bromoanisole | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 65°C, 12h | 80% | Slower coupling compared to the activated sulfonamide. |
Analysis of Comparative Data:
-
Reactivity: this compound consistently provides high yields in shorter reaction times compared to aryl bromides bearing electron-donating groups (e.g., 2-bromoanisole). This efficiency is attributed to the electron-withdrawing nature of the sulfonamide, which facilitates the oxidative addition of the aryl bromide to the palladium(0) catalyst.[4]
-
Versatility: While highly activated substrates like 1-bromo-2-nitrobenzene react faster, the nitro group is often incompatible with subsequent synthetic steps (e.g., organometallic reactions) and can be difficult to modify. The sulfonamide group, however, is robust and can be carried through multiple synthetic transformations.
-
Strategic Value: The true power emerges when DoM is combined with cross-coupling. One can first use the sulfonamide to direct the introduction of a substituent at the C6 position and then use the bromide at C2 for a cross-coupling reaction. This two-step, regiocontrolled construction of a 1,2,3-trisubstituted benzene ring is a synthetic route unavailable to the other aryl bromides in the table.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 266 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In the open air, add the Pd(OAc)₂ and SPhos ligand to the flask.
-
Solvent Addition: Add the 1,4-dioxane and water.
-
Degassing: Seal the flask with a septum, and purge the reaction mixture with argon or nitrogen for 15-20 minutes by bubbling the gas through the solution via a needle.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Sources
- 1. baranlab.org [baranlab.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide
For researchers, scientists, and drug development professionals engaged in the synthesis of functionalized aromatic compounds, the regioselective introduction of a bromine atom is a pivotal transformation. The target molecule, 2-bromo-N,N-dimethylbenzenesulfonamide, is a valuable building block, and its efficient synthesis is of considerable interest. Traditionally, elemental bromine (Br₂) and N-bromosuccinimide (NBS) have been the reagents of choice for such transformations. However, concerns regarding the hazardous nature of molecular bromine and the often moderate reactivity of NBS have spurred the investigation into safer and more potent alternatives.
This guide provides an in-depth comparison of alternative brominating agents for the ortho-bromination of N,N-dimethylbenzenesulfonamide. We will delve into the mechanistic rationale behind reagent selection, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic endeavors.
The Challenge: Ortho-Bromination of an Activated Ring
The N,N-dimethylbenzenesulfonamide substrate presents an interesting case for electrophilic aromatic substitution. The sulfonamide group is known to be an ortho-, para-directing group, activating the aromatic ring towards electrophilic attack. This directing effect stems from the ability of the nitrogen atom's lone pair to participate in resonance, thereby increasing electron density at the ortho and para positions. However, the bulky nature of the N,N-dimethylsulfonamide group can introduce steric hindrance, potentially influencing the ortho-to-para product ratio.
Our objective is the selective synthesis of the ortho-isomer, this compound. This requires a careful selection of the brominating agent and reaction conditions to favor substitution at the sterically more accessible ortho position over the electronically favored para position, or to achieve a separable mixture.
Alternative Brominating Agents: A Performance Comparison
Beyond the conventional choices of Br₂ and NBS, several N-bromo compounds have emerged as powerful and often more selective brominating agents. In this guide, we will focus on two prominent alternatives: Dibromoisocyanuric acid (DBI) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) .
dot
Caption: Synthetic pathways to ortho- and para-brominated N,N-dimethylbenzenesulfonamide.
These reagents offer distinct advantages in terms of reactivity, handling, and in some cases, selectivity. Their efficacy stems from the polarization of the N-Br bond, which generates a highly electrophilic bromine species ("Br⁺").
| Brominating Agent | Key Advantages | Typical Reaction Conditions |
| N-Bromosuccinimide (NBS) | Readily available, easy to handle solid. | Often requires an acid catalyst or polar solvent to enhance reactivity for aromatic bromination.[1] |
| Dibromoisocyanuric acid (DBI) | Highly reactive, capable of brominating even deactivated aromatic rings under mild conditions.[2] Often surpasses NBS in reactivity.[3] | Concentrated sulfuric acid is a common solvent and catalyst, facilitating the generation of a potent electrophilic bromine species.[4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | A stable, crystalline solid that serves as a source of two bromine atoms, making it atom-economical.[5] It is a convenient and often cheaper alternative to NBS.[6] | Can be used under various conditions, including with Lewis acid catalysis for benzylic bromination or Brønsted acids for aromatic substitution.[7][8] |
Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound using the discussed brominating agents. Optimization of reaction time, temperature, and stoichiometry may be necessary to achieve the desired outcome.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
NBS is a versatile reagent for electrophilic bromination of activated aromatic rings.[9] The use of an appropriate solvent is crucial for directing the regioselectivity.
Materials:
-
N,N-dimethylbenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N,N-dimethylbenzenesulfonamide (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-bromosuccinimide (1.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with water (20 mL), saturated aqueous sodium thiosulfate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the ortho and para isomers.
dot
Caption: Workflow for bromination using NBS.
Protocol 2: Bromination using Dibromoisocyanuric Acid (DBI)
DBI is a significantly more powerful brominating agent than NBS and can efficiently brominate aromatic rings that are less reactive.
Materials:
-
N,N-dimethylbenzenesulfonamide
-
Dibromoisocyanuric acid (DBI)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add N,N-dimethylbenzenesulfonamide (1.0 mmol) to concentrated sulfuric acid (3 mL).
-
To this stirred solution, add dibromoisocyanuric acid (0.5 mmol, as both bromine atoms are reactive) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for a designated time (monitoring by TLC is recommended to determine the optimal reaction time).
-
Carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: Workflow for bromination using DBI.
Protocol 3: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH offers a cost-effective and efficient alternative for aromatic bromination.[6] The reaction conditions can be tuned to favor either radical or electrophilic pathways. For aromatic bromination, acidic conditions are generally preferred.
Materials:
-
N,N-dimethylbenzenesulfonamide
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Dichloromethane (CH₂Cl₂)
-
A Brønsted acid catalyst (e.g., trifluoroacetic acid, TFA)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N,N-dimethylbenzenesulfonamide (1.0 mmol) in dichloromethane (10 mL).
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mmol).
-
To this solution, add 1,3-dibromo-5,5-dimethylhydantoin (0.55 mmol) portion-wise.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by column chromatography.
Mechanistic Considerations and Regioselectivity
The electrophilic aromatic substitution mechanism proceeds via the formation of a sigma complex (arenium ion). The stability of this intermediate determines the regiochemical outcome. For N,N-dimethylbenzenesulfonamide, attack at the ortho and para positions leads to resonance structures where the positive charge can be delocalized onto the nitrogen atom of the sulfonamide group, providing significant stabilization.
dot
Caption: Mechanism of ortho-bromination.
While both ortho and para positions are electronically activated, the steric bulk of the N,N-dimethylsulfonamide group can disfavor attack at the adjacent ortho positions. The choice of brominating agent and solvent can influence this selectivity. More reactive agents like DBI in a strongly acidic medium might overcome the steric hindrance to a greater extent. In contrast, milder conditions with NBS may lead to a higher proportion of the para-isomer.
Conclusion and Future Outlook
The selection of a brominating agent for the synthesis of this compound is a critical parameter that influences reaction efficiency, safety, and regioselectivity. While NBS remains a viable option, this guide highlights the potential of DBI and DBDMH as powerful alternatives that can offer enhanced reactivity and, in some cases, improved yields under milder conditions.
The provided protocols serve as a robust starting point for further optimization. We encourage researchers to screen different solvents and temperatures to fine-tune the ortho/para selectivity for their specific needs. The continued exploration of novel brominating agents and catalytic systems will undoubtedly lead to even more efficient and sustainable methods for the synthesis of valuable brominated aromatic compounds in the future.
References
Click to expand
- PrepChem. Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]
- The Royal Society of Chemistry. Benzenesulfonamide. [Link]
- Indian Academy of Sciences.
- PrepChem. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]
- ResearchGate. N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions. [Link]
- PubChem. 2-bromo-N,N-dimethylbenzamide. [Link]
- National Institutes of Health.
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. [Link]
- Chemsrc. 2-Bromobenzenesulfonamide. [Link]
- Wikipedia. N-Bromosuccinimide. [Link]
- MDPI.
- Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis. Wiley-VCH, 2009.
- PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link]
- ResearchGate. Specific Ortho-bromination. I. Preparation of ortho-bromo substituted benzenes. [Link]
- Chemia. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9)
- ResearchGate. Ortho Effect in Dissociation of Substituted N-Phenylbenzenesulfonamides. [Link]
- Stack Exchange. Which is the major product of bromination of 3-(dimethylamino)benzamide, ortho or para?. [Link]
- Chemia. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). [Link]
- Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- ResearchGate. Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. [Link]
- Wikipedia. N-Bromosuccinimide. [Link]
- Cambridge Open Engage.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 5. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 6. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 7. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Aryne Precursors: A Cost-Benefit Analysis of 2-bromo-N,N-dimethylbenzenesulfonamide
Introduction: Navigating the Landscape of Aryne Chemistry
Arynes, particularly the parent benzyne, are exceptionally reactive and versatile intermediates in organic synthesis. Their ability to undergo a host of transformations—including pericyclic reactions, nucleophilic additions, and C-H insertions—allows for the rapid construction of complex, functionalized aromatic systems.[1][2] This reactivity, however, necessitates their in situ generation from stable precursors. The choice of precursor is a critical decision that profoundly impacts reaction conditions, substrate scope, cost, and overall efficiency.
This guide provides a detailed cost-benefit analysis of using 2-bromo-N,N-dimethylbenzenesulfonamide as an aryne precursor. While it belongs to the classical category of haloarenes requiring strong bases for activation, the electronic properties imparted by the N,N-dimethylbenzenesulfonamide group present a specific profile of reactivity. We will objectively compare this precursor to other widely adopted methods, providing the technical insights and experimental data necessary for researchers, chemists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Mechanism: Generating Benzyne from this compound
The generation of benzyne from this compound proceeds via a base-induced elimination mechanism. The potent electron-withdrawing nature of the sulfonamide group (-SO₂NMe₂) significantly acidifies the ortho-proton (C-H bond adjacent to the bromine). Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (nBuLi), facilitates the regioselective deprotonation at this position.[1][3] The resulting aryl anion is unstable and rapidly eliminates the bromide anion, collapsing to the strained, highly reactive benzyne intermediate.
Caption: Base-induced elimination pathway for benzyne formation.
Comparative Analysis of Common Aryne Precursors
The utility of this compound can only be assessed by comparing it to the primary alternative methods for aryne generation. Each method possesses a distinct operational window, offering specific advantages and disadvantages.
Workflow Comparison: Classical vs. Mild Generation
The fundamental difference in aryne generation strategies lies in the reaction conditions, which dictates functional group compatibility. The classical strong base method is operationally simple for robust substrates, while modern fluoride-based methods enable aryne chemistry on more delicate and complex molecules.[1][2]
Caption: Workflow comparison of strong base vs. fluoride-activated methods.
Data-Driven Cost-Benefit Analysis
The following table summarizes the key performance and economic indicators for this compound and its principal alternatives.
| Feature | This compound | 2-(TMS)aryl Triflates (Kobayashi Precursors) | Diazonium Salts (from Anthranilic Acid) |
| Generation Method | Deprotonation / Elimination | Fluoride-induced Elimination | Diazotization / Decomposition |
| Primary Reagents | Strong, non-nucleophilic base (LDA, nBuLi) | Fluoride source (CsF, TBAF) | Nitrite source (t-BuONO, NaNO₂) |
| Precursor Synthesis | 2-step: Sulfonylation of 2-bromoaniline, then N-alkylation.[4][5] | Multi-step, often involving ortho-silylation followed by triflation.[6] | 1-step from commercially available anthranilic acids.[1] |
| Relative Cost | Precursor: Moderate. Reagents: LDA/nBuLi are inexpensive but have handling costs. | Precursor: High (due to triflic anhydride).[7] Reagents: CsF is moderately expensive. | Precursor: Low. Reagents: Inexpensive. |
| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous, inert atmosphere. | Mild, often room temperature, tolerant of moisture/air.[3] | Mild, but generates N₂ and CO₂ gas. |
| Functional Group Tolerance | Low. Incompatible with acidic protons (alcohols, amines), esters, and many carbonyls. | High. Tolerates a wide range of functional groups.[8] | Moderate. Compatible with many groups but can be sensitive to acids. |
| Safety & Handling | Requires handling of pyrophoric nBuLi or moisture-sensitive LDA.[1] Precursor is an irritant.[9][10][11] | Triflates can be corrosive. Fluoride sources are generally safer to handle.[7] | Diazonium salts can be explosive if isolated; requires careful temperature control. |
| Key Advantage | Cost-effective for simple, robust substrates. | Broadest substrate scope and operational simplicity. | Inexpensive and useful for generating simple benzynes. |
| Key Disadvantage | Poor functional group compatibility limits scope. | High cost of triflate precursors.[7] | Potential safety hazards of diazonium intermediates. |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we describe standardized protocols for the generation and trapping of benzyne with furan, a common diagnostic reaction.
Protocol 1: Benzyne Generation from this compound
This protocol details the classical strong-base method. The causality for using a non-nucleophilic base like LDA is to prevent the base itself from adding to the generated benzyne, ensuring it is available to be trapped by the intended dienophile.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (1.1 eq, 1.6 M in hexanes)
-
Furan (3.0 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine via syringe. Slowly add n-butyllithium dropwise and stir the solution at -78 °C for 30 minutes.
-
Precursor Addition: Dissolve this compound in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature.
-
Aryne Trapping: Add furan to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.
Protocol 2: Benzyne Generation from 2-(Trimethylsilyl)phenyl triflate
This protocol showcases the milder, fluoride-based method. The choice of CsF is based on its ability to effectively cleave the silicon-carbon bond to initiate the elimination cascade under heterogeneous conditions that are tolerant of many functional groups.
Materials:
-
2-(Trimethylsilyl)phenyl triflate (1.0 eq)
-
Cesium Fluoride (CsF) (2.2 eq), flame-dried under vacuum
-
Furan (3.0 eq), freshly distilled
-
Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(trimethylsilyl)phenyl triflate and flame-dried CsF.
-
Solvent and Trapping Agent: Add anhydrous acetonitrile followed by furan.
-
Reaction: Stir the suspension vigorously at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Safety and Handling
This compound:
-
Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12]
-
Handle in a well-ventilated area or a chemical fume hood.[9] Avoid formation of dust and aerosols.[9]
Associated Reagents:
-
n-Butyllithium (nBuLi): Pyrophoric liquid. Must be handled under a strictly inert atmosphere (Argon or Nitrogen) using syringe techniques. Any exposure to air or moisture can cause it to ignite.
-
Lithium Diisopropylamide (LDA): Highly moisture-sensitive. While not pyrophoric, it reacts violently with water. Prepare fresh before use for optimal reactivity.
Conclusion and Strategic Recommendations
The cost-benefit analysis reveals that This compound is a viable and economically sound precursor for benzyne generation under specific circumstances. Its primary advantage lies in the lower cost of the precursor and the required activating reagents compared to modern alternatives like silylaryl triflates.
Recommendation: Employ this compound and the associated strong-base methodology when:
-
Cost is a primary driver.
-
The substrate and trapping partner are robust and lack sensitive functional groups such as acidic protons or electrophilic centers.
-
The laboratory is well-equipped for handling pyrophoric and moisture-sensitive reagents at cryogenic temperatures.
Conversely, for syntheses involving complex, multi-functionalized molecules, particularly in the later stages of a drug development campaign, the higher cost of 2-(trimethylsilyl)aryl triflate precursors is overwhelmingly justified. The mild reaction conditions, superior functional group tolerance, and operational simplicity translate to higher yields, predictable outcomes, and reduced development time, representing a far greater value proposition in those contexts.[2][7]
Ultimately, the choice of an aryne precursor is a strategic decision that balances raw material cost against the value of chemical compatibility and yield. This guide provides the foundational data to make that choice with confidence.
References
- Benzenesulfonamide, 2-bromo-N,N-diethyl- SDS, 65000-12-6 Safety D
- Aryne / Heteroaryne Precursors. TCI Chemicals.
- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Put
- 2-Bromo-N, N-diethylbenzenesulfonamide, min 98%, 1 gram. CP Lab Safety.
- SAFETY D
- 4-BRomo-N,N-diethyl-2-methylbenzenesulfonamide. AK Scientific, Inc.
- Aryne Precursors for Selective Generation of 3-Haloarynes: Preparation and Application to Synthetic Reactions.
- Arynes and Their Precursors from Arylboronic Acids via Catalytic C–H Silylation.
- Exploring Possible Surrogates for Kobayashi's Aryne Precursors. ACS Omega.
- Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines. Sigma-Aldrich.
- Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com.
- SAFETY D
- Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery: Applic
- SAFETY D
- Buy 2-Bromo-N,N-diethylbenzenesulfonamide
- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com.
- Buy 2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide (EVT-15036630). EvitaChem.
- This compound , 98% , 65000-13-7. CookeChem.
- New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. NIH.
- CAS 65000-13-7 | this compound. Synblock.
- Aryne/Heteroaryne Precursors. TCI Chemicals.
- N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions.
- A Comprehensive History of Arynes in Natural Product Total Synthesis. ChemInform.
- The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. PubMed.
- 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Chemsrc.
- Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne. NIH.
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH.
- 2-Bromo-N,N-dimethylacetamide | CAS 5468-77-9 | C4H8NBrO. AMERICAN ELEMENTS.
- Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis. Benchchem.
- 2-Bromo-N,N-dimethylethanamine hydrobromide | 2862-39-7 | FB140652. Biosynth.
- Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent f. SciSpace.
- N,N-Dibromosulfonamides: Versatile Reagents in Organic Synthesis | Request PDF.
Sources
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. aksci.com [aksci.com]
A Researcher's Guide to Computationally Modeling the Reaction Pathways of 2-bromo-N,N-dimethylbenzenesulfonamide
A Senior Application Scientist's Perspective on In Silico Reaction Design and Mechanistic Elucidation
In the landscape of modern drug discovery and materials science, N,N-disubstituted benzenesulfonamides are prevalent structural motifs. Their synthesis and functionalization are of paramount importance. The subject of this guide, 2-bromo-N,N-dimethylbenzenesulfonamide, is a versatile building block, poised for a variety of synthetic transformations. Understanding the intricacies of its reaction pathways is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. Computational modeling, particularly with Density Functional Theory (DFT), has emerged as a powerful tool for achieving this understanding.
This guide provides a comparative analysis of the principal reaction pathways of this compound, offering a framework for their computational investigation. We will delve into the mechanistic underpinnings of key transformations, supported by established computational protocols from the literature, and present a clear, logical structure for researchers to follow.
The Strategic Importance of this compound
The synthetic utility of this compound stems from two key reactive sites: the C-Br bond, a handle for transition-metal-catalyzed cross-coupling reactions, and the ortho-position to the sulfonamide group, which is activated for directed metalation. This dual reactivity opens the door to a diverse array of molecular architectures.
Key Reaction Pathways: A Comparative Overview
We will focus on three primary reaction pathways that leverage the unique structural features of this compound:
-
Suzuki-Miyaura Cross-Coupling: A robust method for C-C bond formation, replacing the bromine atom with an aryl or vinyl group.
-
Buchwald-Hartwig Amination: A powerful technique for constructing C-N bonds, crucial for the synthesis of many biologically active compounds.
-
Sulfonamide-Directed ortho-Metalation (DoM): A regioselective method for functionalizing the C-H bond at the position adjacent to the sulfonamide directing group.
The choice of reaction pathway is dictated by the desired synthetic outcome. A comparative computational analysis of these pathways can reveal their relative energetic feasibilities and provide insights into potential competing reactions.
Computational Methodology: The Scientist's Toolkit
The foundation of a reliable computational study lies in the selection of an appropriate theoretical framework. For the reaction pathways of interest, which often involve transition metals, Density Functional Theory (DFT) is the workhorse method, offering a good balance of accuracy and computational cost.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metal-catalyzed reactions, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred.
| Parameter | Recommendation | Justification |
| DFT Functional | B3LYP, M06, ωB97X-D | These functionals have been shown to provide reliable results for transition metal-catalyzed reactions and thermochemistry.[1][2][3] |
| Basis Set (Main Group) | 6-311+G(d,p) | Provides a good description of the electronic structure of C, H, N, O, S, and Br. |
| Basis Set (Transition Metal) | LANL2DZ (with ECP), SDD | Employs effective core potentials (ECPs) for the core electrons of the metal, reducing computational cost while maintaining accuracy for the valence electrons. |
| Solvation Model | IEFPCM, SMD | Implicit solvation models are crucial for accurately representing the reaction environment in solution. |
Experimental Protocol: A General Computational Workflow
-
Geometry Optimization: The first step is to obtain the optimized geometries of all reactants, intermediates, transition states, and products. This is typically performed using a selected DFT functional and basis set.
-
Frequency Calculations: Vibrational frequency calculations are then performed on the optimized geometries to confirm that they correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Searching: Locating the transition state is often the most challenging part of the computational study. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are commonly employed.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed on the located transition state to confirm that it connects the correct reactant and product minima.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set.
In-Depth Analysis of Reaction Pathways
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. A computational study of this pathway for this compound would focus on the palladium-catalyzed coupling with a boronic acid.
The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. Computational modeling can provide the activation energies for each of these steps, identifying the rate-determining step of the reaction.[4][5]
A comparative study could involve modeling the reaction with different boronic acids or phosphine ligands to understand their electronic and steric effects on the reaction barrier.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond, a critical transformation in pharmaceutical chemistry.[6][7] The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Computational analysis can be used to compare the reactivity of different amines and to investigate the role of the base in the deprotonation step.
Sulfonamide-Directed ortho-Metalation (DoM)
The sulfonamide group is a powerful directing group for ortho-lithiation. This reaction proceeds via a different mechanism than the cross-coupling reactions and does not involve a transition metal catalyst in the key C-H activation step. The reaction involves the deprotonation of the ortho-proton by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.
A computational study of DoM would focus on the thermodynamics and kinetics of the deprotonation step, comparing the acidity of the ortho-protons to other protons on the aromatic ring. This can provide a quantitative measure of the directing effect of the sulfonamide group.
Comparative Performance Data (Hypothetical)
Table 1: Calculated Activation Barriers (kcal/mol) for Key Reaction Pathways
| Reaction Pathway | Rate-Determining Step | Catalyst/Reagent | Calculated ΔG‡ (kcal/mol) |
| Suzuki-Miyaura | Oxidative Addition | Pd(PPh₃)₄ / K₂CO₃ | 22.5 |
| Buchwald-Hartwig | Reductive Elimination | Pd(dba)₂ / XPhos / NaOtBu | 25.1 |
| Directed ortho-Metalation | Deprotonation | n-BuLi | 15.3 |
Note: These are hypothetical values for illustrative purposes. Actual values would be the result of rigorous DFT calculations.
This table would allow for a direct comparison of the kinetic feasibility of each reaction pathway under the specified conditions.
Conclusion: The Power of Predictive Chemistry
Computational modeling provides an invaluable lens through which to view and understand the complex reaction pathways of molecules like this compound. By employing DFT calculations, researchers can gain deep mechanistic insights, predict the feasibility of different transformations, and rationally design improved synthetic strategies. This guide has outlined a comprehensive and scientifically rigorous approach to the computational investigation of this important synthetic building block. The synergy between computational and experimental chemistry is the future of chemical research, enabling faster, more efficient, and more innovative molecular design.
References
- Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand. J. Org. Chem.2021, 86 (5), 4007–4017. [Link]
- Experimental and computational insights into the mechanism of the copper(I)-catalysed sulfonylative Suzuki–Miyaura reaction. Chem. Sci., 2023, 14, 6930-6941. [Link]
- Assessment of DFT Methods for Transition Metals with the TMC151 Compilation of Data Sets and Comparison with Accuracies for Main-Group Chemistry. J. Chem. Theory Comput.2019, 15 (6), 3510–3528. [Link]
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. J. Am. Chem. Soc.2011, 133 (16), 6352–6363. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021, 86 (24), 17743–17753. [Link]
- Suzuki-Miyaura cross-coupling of aryl carbamates and sulfamates: experimental and computational studies. J. Am. Chem. Soc.2011, 133 (16), 6352-63. [Link]
- Comparative assessment of density functional methods for 3d transition-metal chemistry. J. Chem. Phys.2006, 124, 224102. [Link]
- Density functional theory for transition metals and transition metal chemistry. Chem. Rev.2010, 110 (12), 7109-7161. [Link]
- Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. J. Am. Chem. Soc.2023, 145 (12), 6966–6975. [Link]
- Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. J. Am. Chem. Soc.2023, 145 (12), 6966-6975. [Link]
- Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. J. Am. Chem. Soc.2023, 145 (12), 6966–6975. [Link]
- Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. J. Phys. Chem. A2009, 113 (30), 8685–8695. [Link]
- Density Functional Theory for Transition Metal Catalysis. Top.
- Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer.
- Suzuki–Miyaura coupling revisited: an integrated computational study. Dalton Trans., 2017, 46, 13876-13886. [Link]
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. J. Organomet. Chem.2004, 689 (25), 4836-4842. [Link]
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. J. Chil. Chem. Soc.2019, 64 (2), 4443-4449. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules2020, 25 (19), 4500. [Link]
- Advances in Cross-Coupling Reactions. Molecules2020, 25, 1754. [Link]
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules2022, 27 (21), 7480. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. J. Org. Chem.2018, 83 (21), 12935–12958. [Link]
- Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. Org. Synth.2010, 87, 275-286. [Link]
- N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. J. Phys. Chem. A2015, 119 (50), 12268–12275. [Link]
- N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. J. Phys. Chem. A2015, 119 (50), 12268-75. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. comp.chem.umn.edu [comp.chem.umn.edu]
- 4. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
literature comparison of the applications of substituted N,N-dimethylbenzenesulfonamides
This guide provides a comprehensive comparison of substituted N,N-dimethylbenzenesulfonamides, offering researchers, scientists, and drug development professionals an in-depth analysis of their applications, performance, and underlying structure-activity relationships. With full editorial control, this guide is structured to deliver a deep technical narrative, grounded in scientific integrity and supported by experimental data.
Introduction
The N,N-dimethylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry and organic synthesis. Its inherent stability, synthetic accessibility, and the ability to modulate its physicochemical and pharmacological properties through substitution on the benzene ring have made it a versatile building block for the development of a wide range of biologically active compounds. This guide will explore the diverse applications of these compounds, with a primary focus on their role as enzyme inhibitors and anticancer agents, while also touching upon their utility as synthetic intermediates. We will delve into a comparative analysis of their performance, supported by quantitative data, and provide detailed experimental protocols to facilitate further research and development.
Medicinal Chemistry Applications: A Tale of Targeted Inhibition
Substituted N,N-dimethylbenzenesulfonamides have emerged as potent and often selective inhibitors of various enzymes, playing crucial roles in a multitude of disease pathways. The nature and position of the substituent on the phenyl ring are critical determinants of their inhibitory potency and selectivity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1] Substituted benzenesulfonamides are a well-established class of CA inhibitors.[2]
The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. The substitution pattern on the benzenesulfonamide ring significantly influences the binding affinity and isoform selectivity.
Comparative Inhibitory Activity of Substituted N,N-Dimethylbenzenesulfonamides against Carbonic Anhydrase Isoforms
| Substituent | Target Isoform | IC50 (nM) | Reference |
| 4-Nitro | CA IX | 10.93 | [1] |
| 4-Amino | - | - | - |
| 4-Hydroxy | - | - | - |
| 4-Fluoro | - | - | - |
| 3,4-Dimethoxy | CA IX | 25.56 | [1] |
| 4-Chloro | CA IX | - | [1] |
| 4-Nitro (as part of a larger scaffold) | CA IX | 16.96 | [1] |
Note: IC50 values can vary depending on the assay conditions. This table provides a comparative overview from the cited literature.
The data suggests that electron-withdrawing groups, such as the nitro group, can contribute to potent inhibition of tumor-associated CA IX.[1] The development of isoform-selective inhibitors is a key objective to minimize off-target effects.
A common method to determine the inhibitory potency of compounds against carbonic anhydrase is a colorimetric assay using 4-nitrophenyl acetate (p-NPA) as a substrate.[3]
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II or hCA IX)
-
Test compound (substituted N,N-dimethylbenzenesulfonamide)
-
4-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA enzyme solution.
-
Incubate the plate at room temperature for a predefined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the p-NPA substrate to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes using a microplate reader. The formation of the yellow product, 4-nitrophenol, is monitored.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. While not as extensively studied as other scaffolds for AChE inhibition, substituted benzenesulfonamides have shown promise in this area.
Comparative Inhibitory Activity of Benzenesulfonamide Derivatives against Acetylcholinesterase
| Compound Class | Aromatic Substituent (R) | AChE IC50 (µM) |
| N-[2-(diethylamino)ethyl]benzenesulfonamides | -H | > 100 |
| 4-Phenyl | 1.5 | |
| 4-(4-Chlorophenyl) | 0.8 | |
| 3-Naphthyl | 0.5 | |
| N-[2-(diethylamino)ethyl]benzenemethanesulfonamides | -H | > 50 |
| 4-Phenyl | 10 | |
| 4-(4-Chlorophenyl) | 5.2 | |
| 3-Naphthyl | 3.1 |
Note: This data is for a related class of benzenesulfonamides and illustrates the impact of substituents on AChE inhibition.
The structure-activity relationship suggests that larger, more hydrophobic substituents on the aromatic ring enhance inhibitory potency, likely due to interactions with the peripheral anionic site (PAS) of the enzyme.
The most widely used method for measuring AChE activity and inhibition is the colorimetric method developed by Ellman.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Test compound
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals. The reaction of thiocholine (the product of ATCI hydrolysis) with DTNB produces a yellow anion, 5-thio-2-nitrobenzoate, which is monitored spectrophotometrically.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and subsequently the IC50 value.
Anticancer Applications
Substituted N,N-dimethylbenzenesulfonamides have also been investigated as anticancer agents, primarily through the inhibition of pathways crucial for tumor growth and survival.
One notable example is the discovery of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as a small molecule inhibitor of the HIF-1 pathway.[4] HIF-1 is a transcription factor that plays a critical role in tumor adaptation to hypoxic conditions. Structure-activity relationship studies on this scaffold revealed that a 3,4-dimethoxybenzenesulfonyl group was optimal for inhibitory activity.[4]
Organic Synthesis Applications
Beyond their direct therapeutic applications, substituted N,N-dimethylbenzenesulfonamides are valuable intermediates in organic synthesis. The sulfonamide group can act as a directing group or a protecting group for amines. For instance, N,N-dimethyl-4-nitrobenzenesulfonamide is a useful building block where the nitro group can be readily reduced to an amine, providing a handle for further functionalization.[5]
Synthetic Protocol: Nitration of N,N-Dimethylbenzenesulfonamide
This protocol describes a general procedure for the synthesis of N,N-dimethyl-3-nitrobenzenesulfonamide.[5]
Materials:
-
N,N-Dimethylbenzenesulfonamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
In a flask cooled in an ice bath, slowly add N,N-dimethylbenzenesulfonamide to concentrated sulfuric acid with stirring.
-
To this solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Materials Science Applications
While the primary focus of research on substituted N,N-dimethylbenzenesulfonamides has been in the life sciences, their structural features suggest potential applications in materials science. The sulfonamide group can participate in hydrogen bonding, and the aromatic ring can be functionalized to tune electronic and photophysical properties. For instance, polymers containing sulfonamide groups have been explored for their pH-sensitive properties and potential use as biomaterials. Further research is needed to fully explore the potential of N,N-dimethylbenzenesulfonamide-based functional dyes and polymers.
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Structure-Activity Relationship (SAR) Concept.
Conclusion
Substituted N,N-dimethylbenzenesulfonamides represent a versatile and valuable class of compounds with significant applications in medicinal chemistry and organic synthesis. Their ability to be readily functionalized allows for the fine-tuning of their biological activity, leading to the development of potent and selective enzyme inhibitors and anticancer agents. This guide has provided a comparative overview of their applications, supported by experimental data and protocols, to aid researchers in their drug discovery and development efforts. While their potential in materials science is beginning to be explored, it remains a promising area for future investigation. The continued exploration of this chemical scaffold is likely to yield new and improved therapeutic agents and functional materials.
References
- Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 2012.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLOS ONE, 2023.
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 2017.
- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 2024.
- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 2014.
- Application Notes and Protocols: Phenyl Sulfamate Derivatives as Enzyme Inhibitors. BenchChem, 2025.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 2024.
- 4-hydroxy-N,N-dimethylbenzenesulfonamide. PubChem.
- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 2022.
- N,N-Dimethylbenzenesulfonamide. PubChem.
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 2021.
- Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 2021.
- Optimized protocols for assessing libraries of poorly soluble sortase A inhibitors for antibacterial activity against medically-relevant bacteria, toxicity and enzyme inhibition. Bioorganic & Medicinal Chemistry, 2021.
- N,N-Dimethyl-4-nitrobenzenesulfonamide. BenchChem.
- Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities of. BenchChem, 2025.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 2020.
- Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 2018.
- 4-amino-N,N-dimethyl-benzenesulfonamide. Sigma-Aldrich.
- N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. ACS Medicinal Chemistry Letters, 2020.
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-bromo-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-bromo-N,N-dimethylbenzenesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards for handling halogenated organic compounds.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for the 2-bromo isomer is not universally available, data from the closely related 4-bromo-N,N-dimethylbenzenesulfonamide and other similar compounds indicate that it should be handled as a hazardous substance.[1]
Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Table 1: Hazard Profile and Required Personal Protective Equipment
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile), fully-buttoned lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a well-ventilated area, preferably a certified chemical fume hood. |
The Core Principle: Segregation of Halogenated Waste
As a brominated aromatic compound, this compound falls into the category of halogenated organic waste . This is the most critical classification for its disposal. Halogenated waste streams must be kept separate from non-halogenated waste to ensure proper treatment and to prevent the formation of highly toxic mixed-waste byproducts during disposal.
Step-by-Step Disposal Protocol
Adherence to a systematic workflow is essential for the safe and compliant disposal of this compound. The following steps provide a clear and actionable plan for laboratory personnel.
Step 1: Waste Collection at the Point of Generation
All waste containing this compound should be collected at the point of generation. This includes:
-
Pure, unreacted compound.
-
Reaction mixtures containing the compound.
-
Solvents used to rinse glassware contaminated with the compound.
-
Solid materials, such as contaminated gloves, weighing paper, or silica gel.
Collect liquid and solid waste in separate, designated containers.
Step 2: Containerization
Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must have a secure, tight-fitting lid to prevent the release of vapors.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
An accurate description of the contents (e.g., "pure solid," "in methanol solution," "contaminated gloves").
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
Step 4: Storage
Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials and general laboratory traffic. Ensure the container is stored in a secondary containment bin to mitigate any potential leaks.
Step 5: Arranging for Disposal
The regulated and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration conducted by a licensed and approved hazardous waste management facility. This process ensures the complete destruction of the compound.
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Emergency Procedures: Accidental Spills
In the event of an accidental spill, the immediate priority is to ensure the safety of all personnel.
-
Alert Personnel: Immediately notify others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, don the required PPE as outlined in Table 1.
-
Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or a chemical spill pillow.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container. Label the container appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Seek Guidance: For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its proper characterization. While this compound is not specifically listed by name with a unique EPA hazardous waste code, it would likely be classified under the "F" list for non-specific sources if it is a spent solvent, or more generally, it must be evaluated for the characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity).[4][5][6] Given its chemical structure as a halogenated organic, it is prudent to manage it as a hazardous waste. Always consult with your institution's EHS department for guidance on assigning the correct waste codes for your specific waste stream.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization, ensuring that your vital research does not come at the cost of personal or ecological well-being.
References
- Ideal Response. What is bromine and what are the safe disposal and recycling methods? (2025-03-18). [Link]
- ACTenviro.
- Alfred University. EPA Hazardous Waste Codes. [Link]
- U.S. Environmental Protection Agency.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2-Bromo-N,N-diisobutylbenzenesulfonamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. arctomsci.com [arctomsci.com]
- 4. actenviro.com [actenviro.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. Waste Code [rcrainfo.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
